(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine
Description
Properties
IUPAC Name |
(1R)-5-bromo-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUKCNPRRGOGDG-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401272505 | |
| Record name | (1R)-5-Bromo-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401272505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228561-27-0 | |
| Record name | (1R)-5-Bromo-2,3-dihydro-1H-inden-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228561-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R)-5-Bromo-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401272505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine: A Comprehensive Technical Guide for Drug Development Professionals
Introduction
(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine is a chiral intermediate of significant interest within the pharmaceutical industry. Its rigid, bicyclic structure and defined stereochemistry make it a valuable building block in the synthesis of complex molecular targets, particularly for active pharmaceutical ingredients (APIs) aimed at the central nervous system (CNS).[1] This guide provides a detailed overview of the known physical properties of this compound and its common hydrochloride salt, alongside expert-guided protocols for the experimental determination of key physical characteristics. This document is intended for researchers, chemists, and formulation scientists engaged in drug discovery and development.
Molecular and Physicochemical Properties
A clear distinction between the free amine and its hydrochloride salt is crucial for accurate experimental design and interpretation. The majority of commercially available this compound is in the form of its hydrochloride salt, which offers enhanced stability and handling properties.
| Property | This compound | This compound HCl |
| Molecular Formula | C₉H₁₀BrN | C₉H₁₁BrClN |
| Molecular Weight | 212.09 g/mol [1] | 248.55 g/mol |
| CAS Number | 1228561-27-0[1] | 1443238-61-6 |
| Appearance | Solid, semi-solid, or liquid | Solid |
| Predicted Boiling Point | 278.2 ± 40.0 °C | Not Available |
| Predicted Density | 1.490 ± 0.06 g/cm³[1] | Not Available |
| Purity (Typical) | ≥95% | ≥97% |
Handling, Storage, and Safety
Storage and Stability
This compound and its hydrochloride salt should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[1] The hydrochloride salt is generally more stable and less susceptible to degradation than the free amine.
Safety Precautions
While a comprehensive toxicological profile is not publicly available, the following safety precautions are recommended based on the chemical structure and available data for similar compounds:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin: Remove contaminated clothing and wash skin thoroughly with soap and water. Seek medical attention if irritation develops.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Experimental Determination of Physical Properties
The following section outlines detailed, field-proven methodologies for determining the key physical properties of this compound, which are not yet extensively documented in the literature.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly sensitive and accurate method for determining the melting point and thermal transitions of a substance. It measures the difference in heat flow between a sample and a reference as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
-
Reference Preparation: Use an empty, hermetically sealed aluminum pan as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate, typically 5-10°C/min, to a temperature well above the melting point.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.
Figure 1: Workflow for Melting Point Determination by DSC.
Aqueous Solubility Determination (Shake-Flask Method)
Rationale: The shake-flask method is the gold standard for determining equilibrium solubility. It involves agitating an excess of the solid compound in a solvent until equilibrium is reached.
Methodology:
-
Preparation of Solutions: Prepare a series of buffers at different pH values relevant to physiological conditions (e.g., pH 1.2, 4.5, and 6.8).
-
Sample Addition: Add an excess amount of this compound hydrochloride to vials containing a known volume of each buffer.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Figure 2: Shake-Flask Method for Solubility Determination.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. For chiral molecules, specialized NMR techniques can be employed to determine enantiomeric purity.
Exemplary Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Expected ¹H NMR Features:
-
Signals in the aromatic region corresponding to the protons on the benzene ring.
-
Aliphatic signals for the protons on the five-membered ring, including the methine proton adjacent to the amine group.
-
A broad singlet for the amine protons (which may exchange with D₂O).
-
-
Expected ¹³C NMR Features:
-
Aromatic carbon signals, including one attached to the bromine atom.
-
Aliphatic carbon signals for the indane ring system.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR provides a "molecular fingerprint" by identifying the vibrational modes of functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Expected Key Vibrational Bands:
-
N-H stretching vibrations (around 3300-3400 cm⁻¹).
-
Aromatic C-H stretching (above 3000 cm⁻¹).
-
Aliphatic C-H stretching (below 3000 cm⁻¹).
-
C=C stretching in the aromatic ring (around 1600-1450 cm⁻¹).
-
C-N stretching.
-
C-Br stretching (in the fingerprint region, <1000 cm⁻¹).
-
Mass Spectrometry (MS)
Rationale: MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample into the ESI source of a mass spectrometer. Acquire the mass spectrum in positive ion mode.
-
Expected Results:
-
For the free amine, a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 212.0/214.0 (due to the isotopic pattern of bromine).
-
For the hydrochloride salt, the same [M+H]⁺ ion will be observed as the HCl is lost in the gas phase.
-
Conclusion
This compound is a crucial chiral building block in modern pharmaceutical synthesis. While comprehensive experimental data on its physical properties is not widely published, this guide provides the foundational knowledge and robust experimental protocols necessary for its effective use in a research and development setting. By following the outlined methodologies, scientists can confidently characterize this intermediate, ensuring the quality and consistency required for successful drug development programs.
References
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A Comprehensive Technical Guide to (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine: Synthesis, Characterization, and Application in Modern Drug Discovery
Abstract: This guide provides an in-depth technical overview of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine, a critical chiral building block in pharmaceutical synthesis. Chirality plays a pivotal role in drug efficacy and safety, making enantiomerically pure compounds like this essential for developing targeted therapeutics.[1][2] This document details the molecule's structural and physicochemical properties, outlines a robust stereoselective synthetic route, presents comprehensive protocols for analytical characterization, and discusses its applications in medicinal chemistry, particularly in the development of agents for the central nervous system (CNS).[3][4] The content herein is curated for researchers, chemists, and drug development professionals, providing the causal insights behind experimental choices to ensure technical accuracy and practical utility.
Section 1: Molecular Profile and Physicochemical Properties
This compound is a brominated indane amine distinguished by a single stereocenter at the C1 position, conferring it with specific optical properties crucial for its biological interactions.[5] As with many pharmaceuticals, where one enantiomer provides the therapeutic benefit while the other may be inactive or cause adverse effects, the demand for enantiomerically pure intermediates is paramount.[2][5][6]
Chemical Structure
The rigid indane scaffold provides a defined three-dimensional orientation for the amine group, which is essential for precise binding to biological targets like receptors and enzymes.[3] The bromine atom offers a site for further chemical modification, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries for drug discovery.[7]
Caption: Chemical structure of this compound.
Physicochemical Data
The accurate characterization of a compound's physical properties is fundamental for its handling, formulation, and synthesis. The data presented below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 1228561-27-0 | [8] |
| Molecular Formula | C₉H₁₀BrN | [8][9] |
| Molecular Weight | 212.09 g/mol | [8][10] |
| Appearance | White to yellow powder or crystals | [3] |
| Purity | Typically ≥95% | [8] |
| Boiling Point | 278.2±40.0 °C (Predicted) | [4] |
| Density | 1.490±0.06 g/cm³ (Predicted) | [4] |
| SMILES | N[C@@H]1CCC2=C1C=CC(Br)=C2 | [9] |
| InChI Key | IEUKCNPRRGOGDG-SECBINFHSA-N | [8] |
Section 2: Stereoselective Synthesis and Purification
The therapeutic value of this compound is intrinsically linked to its stereochemistry. Therefore, methods that generate the desired (R)-enantiomer with high purity are critical. Asymmetric synthesis, rather than classical resolution of a racemate, is often the preferred industrial strategy as it is more atom-economical and avoids the loss of 50% of the material.[6]
Rationale for Stereoselective Synthesis
Biological systems are inherently chiral, and drug-receptor interactions often require a precise stereochemical match.[] Using a single, pure enantiomer can lead to improved therapeutic indices, reduced side effects, and simplified pharmacokinetics.[2][5] The most ambitious and effective technique is to synthesize homochiral compounds from non-chiral starting materials using chiral catalysts.[6] A common and powerful approach for synthesizing chiral amines is the asymmetric reduction of a corresponding ketone precursor.[12]
Synthetic Workflow: Asymmetric Reduction
The synthesis of this compound is efficiently achieved via the asymmetric reduction of the prochiral ketone, 5-Bromo-2,3-dihydro-1H-inden-1-one.[7] This transformation is typically mediated by a chiral catalyst, such as a Noyori-type ruthenium or rhodium complex, which facilitates the stereoselective transfer of a hydride from a hydrogen source.
Caption: General workflow for the asymmetric synthesis of the target amine.
Detailed Laboratory Protocol: Asymmetric Transfer Hydrogenation
This protocol is a representative example and may require optimization based on laboratory conditions and scale.
Objective: To synthesize this compound with high enantiomeric excess.
Step 1: Asymmetric Reduction of the Ketone
-
To a clean, dry, nitrogen-purged reactor, add 5-Bromo-2,3-dihydro-1H-inden-1-one (1 equivalent).
-
Add a suitable solvent, such as isopropanol or a formic acid/triethylamine azeotrope, which also serves as the hydrogen source.
-
Add the chiral catalyst (e.g., (R,R)-Ts-DENEB™ or a similar Ru-complex, 0.01-0.1 mol%).
-
Heat the reaction mixture to the optimal temperature (e.g., 40-60 °C) and stir until reaction completion is confirmed by TLC or HPLC analysis.
-
Cool the reaction mixture, quench appropriately, and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-5-Bromo-2,3-dihydro-1H-inden-1-ol.
Step 2: Conversion to the Amine
-
Dissolve the crude alcohol from Step 1 in a suitable solvent like toluene.
-
Cool the solution to 0 °C. Add diphenylphosphoryl azide (DPPA) and a base such as 1,8-Diazabicycloundec-7-ene (DBU).
-
Allow the reaction to warm to room temperature and stir until the formation of the azide intermediate is complete (monitor by TLC/HPLC).
-
Carefully quench the reaction and perform an aqueous workup.
-
The crude azide is then subjected to reduction. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Once the reduction is complete, filter the catalyst and concentrate the solvent to yield the crude amine.
-
Purify the crude product by column chromatography or crystallization to obtain this compound of high purity.
Section 3: Analytical Characterization and Quality Control
Rigorous analytical testing is non-negotiable to confirm the identity, purity, and enantiomeric excess of the final product. A multi-pronged approach using orthogonal analytical techniques is the standard in the pharmaceutical industry.[13]
Protocol 1: Structural Verification by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is used to confirm the molecular structure.
-
¹H NMR: Provides information on the number of different types of protons and their local environments. Expected signals would include distinct peaks for the aromatic protons, the benzylic proton at C1, and the aliphatic protons at C2 and C3.
-
¹³C NMR: Shows the number of different types of carbon atoms. The spectrum should confirm the presence of 9 distinct carbon signals corresponding to the structure.
Protocol 2: Purity Assessment by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing chemical purity.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Result: A single major peak should be observed, with the area percent representing the chemical purity.
Protocol 3: Enantiomeric Purity Determination by Chiral HPLC
This is the most critical analysis for this compound. Direct separation of enantiomers is achieved using a Chiral Stationary Phase (CSP).[14][15][16] Polysaccharide-based CSPs are widely used for this purpose.[14]
-
Objective: To separate and quantify the (R)- and (S)-enantiomers to determine the enantiomeric excess (e.e.).
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H or similar).
-
Mobile Phase: Typically a normal phase system, such as a mixture of n-hexane and isopropanol, often with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape for basic compounds.[15]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Analysis: The retention times for the (R) and (S) enantiomers will differ. The enantiomeric excess is calculated using the formula: e.e. (%) = [([R] - [S]) / ([R] + [S])] * 100.
Section 4: Applications in Medicinal Chemistry and Drug Development
This compound is a valuable intermediate primarily used in the synthesis of active pharmaceutical ingredients (APIs), especially for CNS disorders.[3][4][17] Its rigid structure and chiral amine functionality make it an ideal scaffold for designing selective receptor modulators.[3]
Role as a Key Chiral Building Block
Chiral building blocks are fundamental components for constructing complex, stereochemically defined molecules.[1][] This compound serves as a starting point, allowing medicinal chemists to introduce a specific stereocenter early in a synthetic sequence, which is often more efficient than performing a chiral separation on a more complex final molecule.[] The bromine atom serves as a versatile synthetic handle for introducing further molecular diversity through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
Case Study: Precursor to CNS Agents
Derivatives of aminoindane are known to interact with monoamine transporters and receptors, making them relevant for treating neurological and psychiatric conditions. This specific building block has been utilized in the development of selective serotonin and dopamine receptor modulators.[3] The (R)-configuration is often crucial for achieving the desired selectivity and potency at these targets.
Section 5: Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
Hazard Identification
Based on available safety data, the compound is classified with the following hazards:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
-
Signal Word: Warning.[8]
-
Pictogram: GHS07 (Exclamation Mark).[8]
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.[18]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[18][19]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[18][20]
Long-term Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[20] Recommended storage temperature is 2-8°C.[3][8]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[20]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3][8]
References
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- Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures.
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- Asymmetric synthesis of unusual amino acids: Synthesis of optically pure isomers of β-methylphenylalanine. University of Arizona. [Link]
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(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine molecular weight
An In-Depth Technical Guide to (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine: Properties, Synthesis, and Applications in CNS Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a critical chiral building block for professionals in pharmaceutical research and development. We will delve into its fundamental physicochemical properties, explore a conceptual synthetic pathway, and contextualize its application within Central Nervous System (CNS) drug discovery, with a focus on the molecular weight and stereochemical integrity that make it a valuable intermediate.
Introduction: The Strategic Importance of a Chiral Indane Amine
This compound is a brominated indane amine distinguished by its specific stereochemistry. In the landscape of medicinal chemistry, the spatial arrangement of atoms is paramount, as biological targets such as receptors and enzymes are inherently chiral. The enantiomerically pure (R)-configuration of this compound allows for highly selective interactions with these targets, a crucial factor in designing potent and safe therapeutics.[1][2]
This molecule serves as a pivotal intermediate, primarily in the synthesis of active pharmaceutical ingredients (APIs) aimed at treating neurological and psychiatric disorders.[2][3] Its rigid, bicyclic indane scaffold provides a well-defined orientation for the amine group and the bromine atom, which can be used as a handle for further chemical modifications, such as cross-coupling reactions. This guide synthesizes the available data to provide a practical and in-depth resource for researchers utilizing this key intermediate.
Core Physicochemical Properties
The precise characterization of a chemical intermediate is the foundation of reproducible and scalable synthesis. This compound is commonly available as both a free base and a hydrochloride salt, each with distinct molecular weights and handling properties. The hydrochloride salt often offers improved stability and solubility in polar solvents.
A summary of its key quantitative data is presented below.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| Molecular Weight | 212.09 g/mol | 248.55 g/mol | [2][4][5][6],[7][8][9] |
| Molecular Formula | C₉H₁₀BrN | C₉H₁₁BrClN | [2][4],[7][8] |
| CAS Number | 1228561-27-0 | 1443238-61-6 | [6][10],[3][7] |
| Appearance | Solid, semi-solid, or liquid | Solid | [6],[8] |
| Purity | Typically ≥95% | Typically ≥97% | [2][6],[8] |
| Boiling Point | 278.2±40.0 °C (Predicted) | Not Available | [2] |
| Density | 1.490±0.06 g/cm³ (Predicted) | Not Available | [2] |
| Storage Conditions | 2-8°C, under inert gas, protected from light | 2-8°C | [2][6],[9] |
Conceptual Synthesis and Stereochemical Control
The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical manufacturing. The (R)-enantiomer of 5-bromo-indan-1-amine is typically derived from its corresponding ketone precursor, 5-bromo-2,3-dihydro-1H-inden-1-one, through asymmetric reduction or reductive amination.
The causality behind choosing an asymmetric method is to avoid the formation of a racemic mixture, which would necessitate a costly and often low-yielding chiral resolution step later in the synthesis. By establishing the desired stereocenter early, the overall efficiency of the API synthesis is significantly improved.
Experimental Protocol: Asymmetric Reductive Amination (Conceptual)
This protocol describes a representative, conceptual workflow for the synthesis of the title compound.
-
Reaction Setup: To a solution of 5-bromo-2,3-dihydro-1H-inden-1-one (1.0 eq)[11] in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a chiral catalyst and a reducing agent.
-
Amine Source: Introduce an ammonia source, such as ammonium acetate or a protected amine equivalent.
-
Asymmetric Reduction: The core of the stereochemical control lies in the use of a chiral catalyst (e.g., a transition metal complex with a chiral ligand) and a hydride source (e.g., a silane or H₂) to stereoselectively reduce the intermediate imine to the desired (R)-amine.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Workup and Quenching: Upon completion, carefully quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate). Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure this compound.
-
Salt Formation (Optional): To prepare the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.
Caption: Hypothetical modulation of a GPCR signaling pathway by a derived antagonist.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential for personnel safety. It is classified as an irritant and requires careful handling to avoid exposure.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [12][13]* Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors. [12]* Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition. [12][14]* Storage: Store containers in a dry, cool, and well-ventilated place. [12]For long-term stability, especially for the free base, storage at 2-8°C under an inert atmosphere is recommended. [6]* First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention. [12][13] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. [12][13] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell. [12][14]
-
Conclusion
This compound is more than just a chemical reagent; it is a key enabling tool in the quest for novel CNS therapeutics. Its defined stereochemistry and versatile chemical handles provide medicinal chemists with a reliable and strategic starting point for the synthesis of complex and highly specific drug candidates. Understanding its core properties, including its precise molecular weight, and adhering to safe handling protocols are fundamental to leveraging its full potential in the research and development pipeline.
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A Technical Guide to (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine: Synthesis, Resolution, and Application
Introduction
(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine is a critical chiral building block in modern medicinal chemistry. Its rigid indane scaffold and stereochemically defined amine group make it an invaluable intermediate for synthesizing a range of pharmacologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] This guide provides an in-depth technical overview of its synthesis, chiral resolution, and applications, tailored for researchers and professionals in drug discovery and development. The primary CAS Number for this compound is 1228561-27-0 .[3][4] Its hydrochloride salt is also commonly used and has the CAS Number 1443238-61-6 .[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented below. Proper handling and storage are crucial for maintaining the integrity of this chiral intermediate.
| Property | This compound | This compound HCl | Reference(s) |
| CAS Number | 1228561-27-0 | 1443238-61-6 | [3][5] |
| Molecular Formula | C₉H₁₀BrN | C₉H₁₁BrClN | [1][3] |
| Molecular Weight | 212.09 g/mol | 248.55 g/mol | [2][6] |
| Appearance | Solid, semi-solid, or liquid | White to yellow powder or crystals | [1][3] |
| Purity | Typically ≥95% | Typically ≥97% | [3][7] |
| Storage Conditions | 2-8°C, keep in dark place, inert atmosphere | 2-8°C, stored in inert gas | [1][3] |
Synthesis and Chiral Resolution: A Strategic Overview
The synthesis of enantiomerically pure this compound is a multi-step process that begins with the corresponding ketone and culminates in a crucial chiral resolution step. The overall strategy is to first produce the racemic amine and then separate the desired (R)-enantiomer from the (S)-enantiomer.
Caption: General workflow for the synthesis and resolution of this compound.
Part 1: Synthesis of Racemic 5-Bromo-2,3-dihydro-1H-inden-1-amine
The common precursor for the synthesis is 5-Bromo-1-indanone.[8][9] A typical laboratory-scale synthesis involves the conversion of this ketone to the racemic amine.
Protocol: Reductive Amination of 5-Bromo-1-indanone
-
Oximation: 5-Bromo-1-indanone is reacted with hydroxylamine in an alcohol solvent, often in the presence of a base, to form 5-bromo-1-indanone oxime.[8] This step converts the ketone into an intermediate that is amenable to reduction to the primary amine.
-
Reduction: The resulting ketoxime is then subjected to catalytic reduction.[8] This is typically performed in a high-pressure reactor using a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon) under a hydrogen atmosphere. This step reduces the oxime group to the primary amine, yielding racemic 5-bromo-2,3-dihydro-1H-inden-1-amine.
Part 2: Chiral Resolution
The separation of enantiomers is the most critical and often the most challenging step.[10] The most common industrial method is the formation of diastereomeric salts using a chiral resolving agent, followed by fractional crystallization.[8][11]
Causality in Resolving Agent Selection: The choice of resolving agent is paramount. For the resolution of a basic compound like an amine, a chiral acid is used. The acid must form stable, crystalline diastereomeric salts with the amine, where one salt has significantly lower solubility in the chosen solvent system than the other. This difference in solubility is the physical basis for the separation by fractional crystallization. For the analogous S-enantiomer, D-mandelic acid has been shown to be an effective resolving agent.[8]
Protocol: Resolution via Diastereomeric Salt Crystallization
-
Salt Formation: The racemic 5-bromo-2,3-dihydro-1H-inden-1-amine is dissolved in a suitable solvent, such as methanol.[11] A solution of the chiral resolving agent (e.g., an enantiomerically pure form of tartaric acid, malic acid, or mandelic acid) is added.[8][11] The molar ratio of the amine to the resolving agent is a critical parameter to optimize.[8]
-
Fractional Crystallization: The solution is cooled, sometimes with seeding, to induce the crystallization of the less soluble diastereomeric salt. The solid precipitate is enriched in one diastereomer.[11]
-
Isolation and Purification: The crystalline salt is isolated by filtration. To achieve high enantiomeric purity (often expressed as enantiomeric excess, ee), this salt may be recrystallized one or more times.
-
Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., ammonia solution or sodium hydroxide) to neutralize the chiral acid and liberate the enantiomerically pure free amine.[8] The product is then extracted using an organic solvent.
Analytical Characterization: Ensuring Enantiomeric Purity
Verifying the enantiomeric purity of the final product is essential for its use in pharmaceutical synthesis.[10] High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard analytical technique for this purpose.
Principle of Chiral HPLC: Chiral stationary phases are designed to interact differently with the two enantiomers of a compound. This differential interaction leads to different retention times on the chromatography column, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for this type of separation.[12]
Caption: Schematic of a chiral HPLC system for enantiomeric purity analysis.
Applications in Drug Development
This compound is a valuable intermediate primarily because its structure is a precursor to molecules that modulate CNS targets.[1][2] The enantiomerically pure amine allows for selective interaction with chiral biological targets like receptors and enzymes, which is a cornerstone of modern drug design.[1][10]
Its applications include:
-
Synthesis of Serotonin and Dopamine Receptor Modulators: The indane amine scaffold is a key feature in many compounds designed to interact with neurotransmitter receptors, making it useful in the development of treatments for psychiatric and neurological disorders.[1]
-
Intermediates for Neurodegenerative Disease Research: It is employed in the synthesis of novel compounds for research into treatments for conditions like Parkinson's and Alzheimer's disease.[1]
-
Asymmetric Synthesis: Beyond being a building block, the chiral amine can be used to direct the stereochemistry of subsequent reactions in a synthetic pathway, ensuring the correct 3D structure of a complex final drug molecule.[2]
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for the creation of stereochemically precise pharmaceuticals. A thorough understanding of its synthesis, the nuances of its chiral resolution, and its analytical validation is essential for any scientist working in drug discovery and development. The methodologies described herein provide a framework for the reliable production and application of this high-value chiral intermediate.
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An In-depth Technical Guide to the Spectroscopic Characterization of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine
Prepared by: A Senior Application Scientist
Foreword: The Imperative of Rigorous Spectroscopic Analysis in Drug Discovery
In the landscape of modern drug development, the unambiguous structural elucidation of chiral intermediates is a cornerstone of both efficacy and safety. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine, a key chiral building block, presents a compelling case for the application of a multi-technique spectroscopic approach. Its unique combination of a stereocenter, a primary amine, a bicyclic aliphatic system, and a brominated aromatic ring necessitates a detailed and integrated analysis. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic characterization of this important molecule, moving beyond mere data reporting to a deeper understanding of the "why" behind the experimental choices and spectral interpretations. Our objective is to equip the reader with the knowledge to not only verify the identity and purity of this compound but also to troubleshoot potential synthetic and analytical challenges.
Molecular Structure and Its Spectroscopic Implications
A thorough spectroscopic analysis begins with a foundational understanding of the molecule's structure. This compound is characterized by several key features that will manifest in its various spectra.
Caption: Molecular Structure of this compound.
The key structural motifs to consider are:
-
Chiral Center (C1): The stereochemistry at this position is critical and, while not directly distinguishable by standard NMR or IR, its influence on the electronic environment of neighboring protons can be observed.
-
Primary Amine (-NH₂): This functional group will give rise to characteristic signals in both IR (N-H stretching and bending) and ¹H NMR (exchangeable protons). Its basicity also allows for the formation of salts (e.g., hydrochloride), which can affect solubility and spectroscopic behavior.
-
Bromo-aromatic Ring: The bromine atom introduces a specific isotopic pattern in mass spectrometry and influences the chemical shifts of the aromatic protons and carbons in NMR due to its electron-withdrawing nature.
-
Dihydroindene Scaffold: The fused aliphatic and aromatic rings create a rigid structure with distinct sets of aliphatic protons, each with a unique chemical environment and coupling relationships.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
2.1. Predicted ¹H NMR Data
The following table outlines the expected chemical shifts (δ), multiplicities, and coupling constants (J) for the protons in this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (CH-NH₂) | ~4.2 - 4.5 | Triplet (t) | ~7-8 | 1H |
| H-2 (CH₂) | ~1.9 - 2.1 (diastereotopic) | Multiplet (m) | - | 1H |
| H-2' (CH₂) | ~2.4 - 2.6 (diastereotopic) | Multiplet (m) | - | 1H |
| H-3 (CH₂) | ~2.8 - 3.0 | Multiplet (m) | - | 2H |
| H-4 (Ar-H) | ~7.3 - 7.5 | Singlet (s) or narrow doublet | - | 1H |
| H-6 (Ar-H) | ~7.1 - 7.3 | Doublet (d) | ~8 | 1H |
| H-7 (Ar-H) | ~7.0 - 7.2 | Doublet (d) | ~8 | 1H |
| -NH₂ | ~1.5 - 3.0 (broad) | Singlet (s, broad) | - | 2H |
2.2. Rationale Behind Predicted Assignments
-
Aromatic Region (7.0 - 7.5 ppm): The three aromatic protons will appear in this region. The bromine atom's electron-withdrawing effect will deshield adjacent protons. The exact splitting pattern will depend on the coupling constants between H-4, H-6, and H-7.
-
Benzylic Methine (H-1, ~4.2 - 4.5 ppm): This proton is deshielded due to its proximity to both the aromatic ring and the electronegative nitrogen atom. It is expected to appear as a triplet due to coupling with the two adjacent H-2 protons.
-
Aliphatic Methylene Protons (H-2, H-3): These protons will appear in the upfield region. The H-2 protons are diastereotopic due to the adjacent chiral center and will likely have different chemical shifts and couple with each other (geminal coupling) and with H-1 and H-3. The H-3 protons, being further from the chiral center, might appear as a more straightforward multiplet.
-
Amine Protons (-NH₂): These protons are exchangeable and their signal is often broad. The chemical shift is highly dependent on the solvent, concentration, and temperature. Addition of D₂O will cause this signal to disappear, a key diagnostic test for labile protons.[1]
2.3. Experimental Protocol: ¹H NMR
Caption: Workflow for ¹H NMR analysis.
-
Choice of Solvent: For the free amine, CDCl₃ is a common choice. For the hydrochloride salt, which may have lower solubility in CDCl₃, DMSO-d₆ is a suitable alternative. The choice of solvent is critical as it can influence chemical shifts, especially for the amine protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.
3.1. Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (CH-NH₂) | ~55 - 65 |
| C2 (CH₂) | ~30 - 40 |
| C3 (CH₂) | ~25 - 35 |
| C3a (Ar-C) | ~140 - 145 |
| C4 (Ar-C) | ~125 - 135 |
| C5 (Ar-C-Br) | ~115 - 125 |
| C6 (Ar-C) | ~120 - 130 |
| C7 (Ar-C) | ~120 - 130 |
| C7a (Ar-C) | ~145 - 150 |
3.2. Rationale Behind Predicted Assignments
-
Aromatic Region (115 - 150 ppm): The six aromatic carbons will resonate in this region. The carbon directly attached to the bromine (C5) will have its chemical shift influenced by the heavy atom effect. The quaternary carbons (C3a and C7a) will typically have lower intensities.
-
Aliphatic Region (25 - 65 ppm): The benzylic carbon (C1) bearing the amine group will be the most downfield in this region. The other two aliphatic carbons (C2 and C3) will appear at higher fields.
3.3. Experimental Protocol: ¹³C NMR
The sample preparation is the same as for ¹H NMR, although a higher concentration (20-50 mg) is often beneficial due to the lower natural abundance of the ¹³C isotope. The acquisition will require a significantly larger number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
4.1. Expected Mass Spectrum Features
-
Molecular Ion (M⁺): The molecular weight of the free amine (C₉H₁₀BrN) is approximately 211.00 g/mol (for ⁷⁹Br) and 213.00 g/mol (for ⁸¹Br). A key feature will be the presence of two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is characteristic of a compound containing one bromine atom.[2][3][4]
-
Nitrogen Rule: As the molecule contains one nitrogen atom, the nominal molecular weight will be an odd number, which is consistent with the predicted molecular ions.
-
Key Fragmentation Pathways:
-
α-Cleavage: This is a common fragmentation pathway for amines, involving the cleavage of the bond adjacent to the nitrogen atom. For this molecule, cleavage of the C1-C7a bond would lead to the loss of a C₈H₆Br radical and the formation of a [CH₂=NH₂]⁺ fragment at m/z = 30.
-
Loss of H: Loss of a hydrogen atom from the carbon bearing the amine can lead to an [M-1]⁺ peak.
-
Loss of NH₂: Cleavage of the C1-N bond can result in the loss of an amino radical (•NH₂) and the formation of a bromo-dihydro-indenyl cation.
-
Caption: Predicted major fragmentation pathways in mass spectrometry.
4.2. Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) is a common method for small molecules and would likely be suitable for this compound. Electrospray Ionization (ESI) would also be effective, especially if the sample is introduced in solution.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
5.1. Expected IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3300 - 3500 | Medium (two bands) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium to strong |
| N-H Bend (scissoring) | 1580 - 1650 | Medium to strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium (multiple bands) |
| C-N Stretch | 1000 - 1250 | Medium |
| C-Br Stretch | 500 - 600 | Strong |
5.2. Rationale Behind Assignments
-
N-H Vibrations: The presence of two distinct bands in the 3300-3500 cm⁻¹ region is a clear indicator of a primary amine (-NH₂).[5][6][7][8] A bending vibration in the 1580-1650 cm⁻¹ range further confirms this functional group.
-
C-H Stretching: The spectrum will show absorptions for both aromatic C-H (above 3000 cm⁻¹) and aliphatic C-H (below 3000 cm⁻¹) stretching.
-
Aromatic and C-N Stretching: The "fingerprint" region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to aromatic C=C stretching and C-N stretching, which are useful for confirming the overall structure.
5.3. Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution in a suitable solvent (e.g., CCl₄, though this is less common now due to safety concerns). ATR is often the most convenient method for solid samples.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra. A typical measurement involves acquiring 16-32 scans at a resolution of 4 cm⁻¹.
Conclusion: A Holistic Approach to Spectroscopic Characterization
The comprehensive spectroscopic analysis of this compound requires a synergistic application of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. While this guide provides a robust theoretical framework and predicted data, it is imperative for researchers to obtain and meticulously analyze experimental data for their specific samples. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system for confirming the identity, purity, and stereochemical integrity of this vital pharmaceutical intermediate. By understanding the principles behind the data, scientists can confidently advance their research and development endeavors.
References
- Vertex AI Search. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
- Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.
- Chemistry LibreTexts. (n.d.). Amine infrared spectra.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- University of Calgary. (n.d.). IR: amines.
- Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
- Chemistry LibreTexts. (2020). 16.
- Chemistry LibreTexts. (2023).
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A Technical Guide to (1R)-5-bromo-2,3-dihydro-1H-inden-1-amine: Synthesis, Resolution, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Chiral Amine
(1R)-5-bromo-2,3-dihydro-1H-inden-1-amine, a chiral primary amine, serves as a crucial building block in modern medicinal chemistry. Its rigid, bicyclic structure and the presence of a stereodefined amine group make it an invaluable intermediate for creating complex molecular architectures with precise three-dimensional orientations. This enantiomeric purity is paramount in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1] The strategic placement of a bromine atom on the aromatic ring also provides a versatile chemical handle for further synthetic transformations, such as cross-coupling reactions, enabling the construction of diverse compound libraries for drug discovery programs. This guide provides an in-depth overview of the synthesis, chiral resolution, and characterization of this important synthetic intermediate, grounded in established chemical principles and methodologies.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties and hazards is the foundation of safe and effective laboratory practice.
Compound Identification and Properties
| Property | Value | Source |
| IUPAC Name | (1R)-5-bromo-2,3-dihydro-1H-inden-1-amine | PubChem[2][3] |
| Synonyms | (R)-5-Bromo-1-aminoindan | Sigma-Aldrich[4] |
| CAS Number | 1228561-27-0 | BLDpharm[5] |
| Molecular Formula | C₉H₁₀BrN | PubChem[6] |
| Molecular Weight | 212.09 g/mol | PubChem[6] |
| Appearance | Solid, semi-solid, or liquid | Sigma-Aldrich[4] |
| Storage | 2-8°C, inert atmosphere, keep in dark place | Sigma-Aldrich[4] |
Safety and Handling
As a halogenated amine, (1R)-5-bromo-2,3-dihydro-1H-inden-1-amine requires careful handling. The following safety information is derived from supplier safety data sheets for the compound and its hydrochloride salt.
-
GHS Pictogram:
-
Signal Word: Warning[4]
-
Hazard Statements:
-
Precautionary Statements:
Causality Behind Safety Precautions: The hazard profile is typical for aromatic amines and organobromine compounds. The amine group can be corrosive and irritating, while the overall molecule can be harmful if ingested. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Manufacturing Workflow
The synthesis of enantiomerically pure (1R)-5-bromo-2,3-dihydro-1H-inden-1-amine is a multi-step process that begins with a commercially available precursor and involves the key stages of racemic amine formation followed by classical chiral resolution.
Caption: Overall workflow for the synthesis and purification of (1R)-5-bromo-2,3-dihydro-1H-inden-1-amine.
Part 1: Synthesis of Racemic 5-Bromo-2,3-dihydro-1H-inden-1-amine
The most direct route to the racemic amine is via reductive amination of the corresponding ketone, 5-bromo-2,3-dihydro-1H-inden-1-one. This method is highly efficient as it forms the imine intermediate in situ, which is then immediately reduced to the amine.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 5-bromo-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Imine Formation: Allow the mixture to stir for 30-60 minutes to facilitate the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the internal temperature remains below 10°C.
-
Expert Insight: Sodium cyanoborohydride is the reagent of choice for one-pot reductive aminations. It is mild enough that it selectively reduces the protonated imine (iminium ion) much faster than the starting ketone, maximizing the yield of the desired amine.[7] The reaction is typically run at a pH between 6 and 7 to ensure sufficient concentration of the iminium ion without significant hydrolysis.
-
-
Reaction Completion & Quench: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material. Carefully quench the reaction by the slow addition of 2M HCl until the pH is ~2 to decompose any remaining borohydride reagent (Caution: gas evolution).
-
Work-up: Make the solution basic (pH > 10) with the addition of aqueous NaOH. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude racemic amine can then be purified by column chromatography on silica gel or carried forward to the resolution step.
Part 2: Chiral Resolution via Diastereomeric Salt Formation
Classical resolution remains a robust and scalable method for separating enantiomers.[8] The principle lies in reacting the racemic amine with a single enantiomer of a chiral acid. This creates a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility.[8]
Experimental Protocol: Chiral Resolution
This protocol is adapted from established procedures for the resolution of the parent compound, 1-aminoindan.[3]
-
Salt Formation: Dissolve the racemic 5-bromo-2,3-dihydro-1H-inden-1-amine (1.0 eq) in a minimal amount of a suitable hot solvent, such as methanol or ethanol. In a separate flask, dissolve a sub-stoichiometric amount of the resolving agent, L-(-)-malic acid or (+)-tartaric acid (approx. 0.5 - 1.0 eq), in the same hot solvent.
-
Expert Insight: The choice of resolving agent and solvent is critical and often determined empirically. The goal is to find a combination where one diastereomeric salt is significantly less soluble than the other, allowing it to crystallize selectively from the solution. For 1-aminoindan itself, L-(-)-malic acid in methanol has been shown to preferentially crystallize the salt of the (R)-amine.[3]
-
-
Crystallization: Add the warm solution of the chiral acid to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator for several hours to promote crystallization. Seeding with a small crystal of the desired diastereomeric salt can aid in inducing crystallization.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a strong base (e.g., 2M NaOH) until the pH is > 10. This deprotonates the amine, breaking the salt.
-
Extraction: Extract the liberated free (R)-amine into an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (1R)-5-bromo-2,3-dihydro-1H-inden-1-amine.
-
Purity Assessment: The enantiomeric excess (ee) of the product must be determined using a suitable chiral analytical method, such as Chiral High-Performance Liquid Chromatography (HPLC). The crystallization process may need to be repeated to achieve the desired optical purity (>99% ee).
Analytical Characterization
Unambiguous characterization is essential to confirm the identity, structure, and purity of the final product.
Caption: Logical workflow for the analytical validation of the final product.
Spectroscopic Data
While a comprehensive, publicly available dataset for the free base is limited, data for the hydrochloride salt provides a reliable reference.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is used to confirm the proton environment of the molecule. Key expected signals include:
-
Aromatic protons on the substituted benzene ring.
-
A multiplet for the benzylic proton at the chiral center (C1).
-
Distinct multiplets for the diastereotopic protons on the C2 and C3 carbons of the five-membered ring.
-
A broad signal for the amine protons (-NH₂).
-
-
¹³C NMR (Carbon NMR): This technique verifies the carbon skeleton of the molecule. The spectrum should show 9 distinct signals corresponding to the 9 carbon atoms in the structure.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For (1R)-5-bromo-2,3-dihydro-1H-inden-1-amine, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the two naturally abundant isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The expected m/z values for the molecular ion would be approximately 211 and 213.
Application in Drug Development
Chiral aminoindanes are privileged scaffolds in medicinal chemistry, particularly for targeting the central nervous system (CNS). While specific, publicly disclosed synthesis routes for many developmental drugs are proprietary, the structural motif of (1R)-5-bromo-2,3-dihydro-1H-inden-1-amine is highly relevant to advanced pharmaceutical intermediates. For example, related aminoindan structures are key components in selective androgen receptor modulators (SARMs) and other targeted therapies. The (R)-configuration and the bromo-substituent provide a precise vector for molecular elaboration, allowing medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
(1R)-5-bromo-2,3-dihydro-1H-inden-1-amine is a high-value chiral intermediate whose synthesis and purification rely on fundamental and robust organic chemistry principles. The pathway, involving the reductive amination of a readily available indanone followed by classical diastereomeric salt resolution, represents a scalable and reliable method for producing this enantiomerically pure building block. Proper analytical characterization is crucial to ensure the structural integrity and optical purity required for its application in the synthesis of complex, next-generation pharmaceutical agents. This guide provides the foundational knowledge for researchers to confidently synthesize, purify, and utilize this versatile compound in their drug discovery and development endeavors.
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An In-depth Technical Guide to Key Intermediates in Central Nervous System Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Intricacies of CNS Drug Synthesis
The development of therapeutics targeting the Central Nervous System (CNS) represents one of the most formidable challenges in medicinal chemistry. Beyond the intricate biological targets, the blood-brain barrier (BBB) stands as a formidable gatekeeper, dictating stringent physicochemical properties for any molecule aspiring to exert its effect within the brain.[1] This guide delves into the synthetic heart of CNS drug discovery: the key intermediates. These molecular scaffolds and building blocks are the lynchpins in the construction of a diverse arsenal of medications for psychiatric and neurodegenerative disorders. Understanding their synthesis is not merely an academic exercise; it is fundamental to process optimization, scalability, and the ultimate success of a therapeutic candidate. This document provides a detailed exploration of the synthesis of these critical components, grounded in mechanistic understanding and practical application, to empower researchers and drug development professionals in this demanding field.
Section 1: Privileged Scaffolds in CNS Drug Design: The Power of Recurring Motifs
In the vast chemical space of potential CNS drugs, certain structural motifs, known as "privileged scaffolds," appear with remarkable frequency. These frameworks possess inherent properties that make them well-suited for interacting with CNS targets and for crossing the blood-brain barrier.[2]
The Aporphine Alkaloids: A Scaffold for Diverse CNS Activity
Aporphine alkaloids represent a class of natural products and their synthetic analogs that have garnered significant interest in CNS drug discovery due to their wide range of pharmacological activities.[3] The core tetracyclic structure of aporphine serves as a versatile template for designing ligands targeting various CNS receptors.
A cornerstone of aporphine synthesis is the Pictet-Spengler reaction , a powerful tool for constructing the tetrahydroisoquinoline core of the scaffold.[4] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. The driving force is the formation of an electrophilic iminium ion that undergoes intramolecular electrophilic aromatic substitution.[5]
Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Intermediate for Aporphine Synthesis
This protocol describes a key step in the synthesis of an aporphine precursor, adapted from literature procedures.[6]
Reaction: Pictet-Spengler cyclization of N-tosyl tyramine with 2-bromophenylacetaldehyde.
Step 1: Reactant Preparation
-
Dissolve N-tosyl tyramine (1 equivalent) in trifluoroacetic acid at room temperature under a nitrogen atmosphere.
Step 2: Addition of Aldehyde
-
Slowly add a solution of 2-bromophenylacetaldehyde (1.1 equivalents) in a minimal amount of trifluoroacetic acid to the reaction mixture.
Step 3: Reaction Monitoring
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Step 4: Work-up and Isolation
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired tetrahydroisoquinoline intermediate.
Expected Yield: 55%[6]
Imidazo[1,2-a]pyridines: A Versatile Core for Anxiolytics and Hypnotics
The imidazo[1,2-a]pyridine scaffold is a prominent feature in several successful CNS drugs, including the hypnotic zolpidem and the anxiolytic alpidem.[7] Its rigid, planar structure and tunable electronic properties make it an ideal framework for interacting with various receptors in the CNS. A common and efficient method for constructing this bicyclic system is the condensation of a 2-aminopyridine with an α-haloketone.[8]
Experimental Protocol: Synthesis of a Zolpidem Intermediate
This protocol outlines a laboratory-scale synthesis of a key imidazo[1,2-a]pyridine intermediate for zolpidem.[9]
Reaction: Condensation of 2-amino-5-methylpyridine with 2-bromo-4'-methylacetophenone.
Step 1: Reactant Mixture
-
In a round-bottom flask, combine 2-amino-5-methylpyridine (1 equivalent) and 2-bromo-4'-methylacetophenone (1 equivalent) in ethanol.
Step 2: Base Addition
-
Add sodium bicarbonate (1.5 equivalents) to the mixture.
Step 3: Reflux
-
Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring by TLC.
Step 4: Isolation and Purification
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure imidazo[1,2-a]pyridine intermediate.
Expected Yield: High[9]
Section 2: Chiral Intermediates: The Criticality of Stereochemistry in CNS Drugs
The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. This is particularly true for CNS drugs, where stereoisomers often exhibit different pharmacological profiles. The synthesis of enantiomerically pure intermediates is therefore a critical aspect of modern CNS drug development.
Asymmetric Synthesis of the Paroxetine Intermediate: ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol
Paroxetine, a selective serotonin reuptake inhibitor (SSRI), contains two chiral centers. The desired therapeutic activity resides in the (3S,4R)-enantiomer. A key chiral intermediate in its synthesis is ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol.[10]
Experimental Protocol: Synthesis of a Chiral Piperidine Intermediate for Paroxetine
This protocol describes the synthesis of a crucial chiral intermediate for paroxetine, adapted from established methods.[1][11]
Reaction: Multi-step synthesis starting from (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine.
Step 1: Mesylation
-
To a stirred solution of (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine (1 equivalent) in Dichloromethane at 0-5°C, add triethylamine (1.4 equivalents) dropwise.
-
Follow with the dropwise addition of methanesulfonyl chloride (1.1 equivalents).
-
Stir the reaction for 3-4 hours at 0-5°C, monitoring by TLC.
-
After completion, add water, separate the layers, dry the organic layer over sodium sulfate, and remove the solvent under reduced pressure.[11]
Step 2: Carbamate Formation
-
Dissolve the mesityl derivative in toluene at 5-10°C.
-
Add triethylamine (0.3 equivalents) dropwise, followed by phenyl chloroformate (1.2 equivalents).
-
Raise the temperature to room temperature and stir for 12-13 hours.
-
Quench the reaction with potassium carbonate solution, separate the organic layer, dry, and concentrate.[11]
Step 3: Hydrolysis
-
Subject the carbamate derivative to basic hydrolysis to yield ((3S, 4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol.
Section 3: Key Intermediates in the Synthesis of Major CNS Drug Classes
This section provides a focused look at the synthesis of pivotal intermediates for several major classes of CNS drugs, complete with detailed protocols and mechanistic insights.
Antipsychotics
Clozapine is an atypical antipsychotic effective in treating schizophrenia. A key intermediate in its synthesis is 8-chloro-5,10-dihydrorodibenzo[b,e][12][13]diazepin-11-one .
Experimental Protocol: Synthesis of a Clozapine Intermediate
This protocol details the synthesis of a dibenzodiazepine precursor to clozapine.
Reaction: Cyclization of 2-(4-chloro-2-nitrophenylamino)benzoic acid.
Step 1: Reduction of the Nitro Group
-
Reduce the nitro group of 2-(4-chloro-2-nitrophenylamino)benzoic acid using a suitable reducing agent, such as catalytic hydrogenation with Raney nickel, to form the corresponding amino compound.
Step 2: Lactam Formation
-
Heat the resulting amino acid to induce intramolecular cyclization and formation of the lactam, 8-chloro-5,10-dihydrodibenzo[b,e][12][13]diazepin-11-one. This step often requires high temperatures.
Risperidone is another widely used atypical antipsychotic. A crucial building block for its synthesis is 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .
Experimental Protocol: Synthesis of a Risperidone Intermediate
This protocol outlines the synthesis of a key pyridopyrimidine intermediate for risperidone.
Reaction: Reaction of 2-aminopyridine with 2-acetyl-γ-butyrolactone followed by chlorination.
Step 1: Condensation
-
React 2-aminopyridine with 2-acetyl-γ-butyrolactone to form the corresponding hydroxypyridopyrimidine.
Step 2: Chlorination
-
Treat the hydroxypyridopyrimidine with a chlorinating agent, such as thionyl chloride, to yield 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Drugs for Neurodegenerative Disorders
Donepezil is used to treat the symptoms of Alzheimer's disease. A key intermediate in its synthesis is 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidenyl]methyl piperidine .[14]
Experimental Protocol: Synthesis of a Donepezil Intermediate
This protocol describes the condensation step to form a key intermediate for Donepezil.[14]
Reaction: Condensation of 5,6-dimethoxy-1-indanone and 1-benzyl-4-piperidinecarboxaldehyde.
Step 1: Reactant Mixture
-
Combine 5,6-dimethoxy-1-indanone (1 equivalent) and 1-benzyl-4-piperidinecarboxaldehyde (1 equivalent).
Step 2: Base-Catalyzed Condensation
-
Perform the condensation in the presence of an alkali metal carbonate at an elevated temperature to yield the target intermediate.[14]
Memantine is used to treat moderate-to-severe Alzheimer's disease. A straightforward synthesis involves the amination of 1,3-dimethyladamantane.
Experimental Protocol: Two-Step Synthesis of Memantine Hydrochloride
This protocol outlines a simple and efficient synthesis of Memantine hydrochloride.[2][15]
Reaction: Amination of 1,3-dimethyladamantane.
Step 1: Formation of N-formamido-3,5-dimethyl-adamantane
-
React 1,3-dimethyl-adamantane with formamide and nitric acid to afford 1-formamido-3,5-dimethyl-adamantane.[15]
-
Yield: 98%[15]
Step 2: Hydrolysis
-
Hydrolyze the formamide intermediate with aqueous hydrochloride to give memantine hydrochloride.[15]
-
Yield: 85%[15]
-
Overall Yield: 83%[2]
Section 4: Modern Synthetic Methodologies and Process Control
The synthesis of CNS drug intermediates is continually evolving, with a focus on improving efficiency, safety, and sustainability.
Chemoenzymatic Synthesis: Harnessing the Power of Biocatalysis
Chemoenzymatic approaches combine the best of chemical and enzymatic synthesis. Enzymes offer unparalleled stereoselectivity under mild conditions, making them ideal for the synthesis of chiral amines and other key intermediates.[12][13] For instance, transaminases can be used for the asymmetric synthesis of chiral amines from prochiral ketones, offering a green alternative to traditional methods.[14]
Green Chemistry in CNS Drug Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact. This includes the use of safer solvents, catalytic reactions to minimize waste, and the use of renewable feedstocks.[16][17][18][19]
Process Analytical Technology (PAT): Ensuring Quality in Manufacturing
On an industrial scale, Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes.[11][15][20] By monitoring critical process parameters in real-time, PAT ensures the consistent quality of intermediates and the final active pharmaceutical ingredient (API).[21][22]
Data Summary: A Comparative Look at Key Intermediate Syntheses
| Intermediate | Drug Class | Key Reaction | Reported Yield | Purity | Reference(s) |
| Tetrahydroisoquinoline | Aporphine Alkaloid | Pictet-Spengler | ~55% | - | [6] |
| Imidazo[1,2-a]pyridine | Hypnotic | Condensation | High | >99.9% (for Zolpidem) | [9] |
| ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol | Antidepressant (SSRI) | Multi-step chiral synthesis | - | - | [1][11] |
| 8-chloro-5,10-dihydrodibenzo[b,e][12][13]diazepin-11-one | Antipsychotic | Intramolecular Cyclization | - | - | - |
| 3-(2-chloroethyl)-...-pyrimidin-4-one | Antipsychotic | Condensation/Chlorination | - | - | - |
| 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidenyl]methyl piperidine | Anti-Alzheimer's | Condensation | - | - | [14] |
| Memantine Hydrochloride | Anti-Alzheimer's | Two-step amination | 83% (overall) | 99.39% | [2][10][15] |
Visualizing Synthetic Pathways
The following diagrams, rendered in DOT language, illustrate key synthetic transformations discussed in this guide.
Caption: Pictet-Spengler Reaction.
Caption: Imidazo[1,2-a]pyridine Synthesis.
Caption: Fukuyama Alkylation.
Conclusion: The Enduring Importance of Synthetic Innovation
The synthesis of key intermediates is a dynamic and critical field within CNS drug development. As our understanding of the neurobiological basis of brain disorders deepens, the demand for novel, more effective, and safer therapeutics will only intensify. The ability to efficiently, stereoselectively, and sustainably synthesize complex molecular architectures will remain a cornerstone of this endeavor. The methodologies and specific examples detailed in this guide are intended to serve as a valuable resource for scientists and researchers, fostering innovation and accelerating the journey from the laboratory to the clinic.
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A Comprehensive Guide to Chiral Building Blocks in Modern Pharmaceutical Development
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division
Executive Summary
The principle of chirality is fundamental to pharmaceutical science, where the three-dimensional structure of a molecule dictates its biological activity. The differential effects of enantiomers—mirror-image isomers of a chiral drug—can range from desired therapeutic outcomes to severe toxicity, a lesson underscored by the thalidomide tragedy.[1][2] Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), have established stringent guidelines emphasizing the need to characterize and control the stereochemical composition of new drug entities.[3][4][5] This guide provides an in-depth technical exploration of chiral building blocks, the foundational enantiomerically pure molecules used to construct active pharmaceutical ingredients (APIs). We will delve into the three primary strategies for obtaining these critical synthons: leveraging the natural chiral pool, separating racemic mixtures through resolution, and constructing chirality directly via asymmetric synthesis. This document is designed to serve as a practical resource, offering not only theoretical grounding but also field-proven insights, detailed experimental protocols, and comparative analyses to aid researchers in navigating this critical aspect of drug development.
The Chirality Mandate in Pharmaceuticals
Molecular Handedness and Biological Consequence
Chirality is a geometric property of molecules that are non-superimposable on their mirror images, much like a pair of hands.[6][7] These mirror-image isomers are known as enantiomers. While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, solubility), they can interact very differently with the chiral environment of the human body.[1] Biological systems, composed of chiral entities like proteins, enzymes, and receptors, can readily distinguish between enantiomers, leading to profound differences in pharmacology, toxicology, and pharmacokinetics.[1][8]
The Eutomer and the Distomer: A Tale of Two Enantiomers
In a chiral drug, the enantiomer responsible for the desired therapeutic effect is termed the eutomer , while the other, which may be less active, inactive, or responsible for adverse effects, is called the distomer .[1] The disparity in activity can be stark; for instance, (S)-ibuprofen is over 100 times more potent as a cyclo-oxygenase inhibitor than its (R)-enantiomer.[9] In the most severe cases, the distomer can be dangerously toxic, as was the case with thalidomide, where the (R)-enantiomer was an effective sedative, but the (S)-enantiomer was a potent teratogen.[2] This reality drives the industry's shift away from racemic mixtures (50:50 mixtures of both enantiomers) towards single-enantiomer drugs.[10] This redevelopment of a racemic drug into a single-enantiomer product is known as a "chiral switch".[2][11]
The Regulatory Imperative
In 1992, the FDA issued a foundational policy statement on the development of stereoisomeric drugs, acknowledging that technological advances in chiral separation and asymmetric synthesis made the production of single enantiomers commercially viable.[3][5] This policy requires that the stereoisomeric composition of a drug be known and controlled.[3] Manufacturers must develop quantitative, stereospecific assays for individual enantiomers early in development to properly characterize the pharmacokinetics and toxicology of each isomer.[3][4] This regulatory landscape strongly favors the development of single-enantiomer drugs, making the efficient procurement of chiral building blocks a cornerstone of modern pharmaceutical synthesis.[8][12]
Sourcing the Building Blocks: The Three Pillars of Chiral Synthesis
The synthesis of an enantiomerically pure API relies on obtaining key chiral intermediates, or building blocks. The choice of strategy is a critical decision based on factors like cost, scale, timeline, and the structural complexity of the target molecule.
Pillar 1: The Chiral Pool — Nature's Head Start
Chiral pool synthesis utilizes readily available, enantiomerically pure compounds from natural sources as starting materials.[][14][15] This "collection" of nature's building blocks includes amino acids, carbohydrates, terpenes, and alkaloids.[14][15]
-
Causality & Rationale: The primary advantage of this approach is that the chirality is pre-existing, often eliminating the need for complex asymmetric induction or resolution steps.[] If the target molecule's stereochemistry closely resembles that of an inexpensive natural product, this method can be the most efficient and economical path.[][14] For example, the synthesis of the anticancer agent Paclitaxel (Taxol) is made more efficient by incorporating verbenone, a naturally occurring terpene.[14]
-
Limitations: The main drawback is the reliance on the available structures within the chiral pool. The synthesis is constrained by the starting material's inherent structure and stereochemistry, which may require lengthy modifications to achieve the desired target.
Pillar 2: Chiral Resolution — Separating the Mirror Images
This strategy involves the synthesis of a racemic mixture followed by the separation of the two enantiomers. It is a classic and widely used approach, particularly when a direct asymmetric synthesis is challenging or has not yet been developed.
-
Key Methodologies:
-
Classical Resolution: Involves reacting the racemic mixture with a pure chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like crystallization.
-
Enzymatic Resolution: Employs enzymes that selectively catalyze a reaction on only one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. This highly selective method is a cornerstone of biocatalysis.
-
Chromatographic Separation: This is the most prevalent analytical and preparative method. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to move through the chromatography column at different rates and thus separate. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the workhorse techniques in the pharmaceutical industry for both analysis and purification.[8][16][17][18]
-
Pillar 3: Asymmetric Synthesis — Building Chirality Intelligently
Asymmetric synthesis is the most elegant and often most efficient approach, as it aims to create the desired chiral center selectively from an achiral or prochiral starting material.[19][20] This avoids the 50% theoretical yield limit of resolution and minimizes waste.
-
Key Methodologies:
-
Asymmetric Catalysis: This powerful technique uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. The field is vast and includes:
-
Metal-based Catalysis: Transition metals (like Ruthenium, Rhodium, Iridium) complexed with chiral ligands are highly effective for reactions like asymmetric hydrogenation.[21][22][23][24] This method is used industrially for the synthesis of many APIs.[24]
-
Organocatalysis: Uses small, metal-free organic molecules as catalysts, offering a complementary and often "greener" alternative to metal catalysts.
-
-
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the achiral substrate. It directs the stereochemical outcome of a reaction and is then cleaved off, having served its purpose.
-
Biocatalysis: Leverages enzymes (e.g., ketoreductases, transaminases) to perform highly selective transformations. Directed evolution technologies are rapidly expanding the toolbox of available enzymes for industrial applications.[25][26]
-
Practical Application & Workflow
To ensure scientific integrity, protocols must be robust and self-validating. This section details standardized workflows for a key asymmetric synthesis and the subsequent purity analysis.
Workflow: Asymmetric Hydrogenation of a Prochiral Ketone
Asymmetric hydrogenation is a cornerstone transformation for creating chiral alcohols, which are common building blocks.[22] This protocol outlines a typical screening process for this reaction.
Experimental Protocol: Screening for Asymmetric Hydrogenation
-
Reactor Preparation: To a set of parallel pressure reactors, add the prochiral ketone substrate (e.g., acetophenone, 1.0 mmol) and the chosen chiral catalyst (e.g., a Ru-BINAP derivative, 0.01 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Methanol, 5 mL) to each reactor under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: Seal the reactors, purge several times with hydrogen gas, and then pressurize to the target pressure (e.g., 50 psi).
-
Execution: Place the reactors in a heating block set to the desired temperature (e.g., 80 °C) and stir for the specified reaction time (e.g., 12-24 hours).
-
Workup: After cooling and carefully venting the reactors, take an aliquot of the reaction mixture for analysis.
-
Analysis: Dilute the aliquot and analyze directly by chiral HPLC or GC to determine conversion and enantiomeric excess (ee%).
Data Presentation: Reaction Optimization
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Pressure (psi) | Yield (%) | ee% (S) |
| 1 | Ru-BINAP (1.0) | MeOH | 60 | 50 | 95 | 92 |
| 2 | Ru-BINAP (0.1) | MeOH | 80 | 50 | >99 | 98 |
| 3 | Ru-BINAP (0.1) | EtOH | 80 | 50 | 98 | 95 |
| 4 | Rh-DIPAMP (0.1) | MeOH | 80 | 100 | 92 | 88 |
This table summarizes typical optimization data, demonstrating how reaction parameters are varied to maximize yield and enantioselectivity.
Workflow Diagram: Asymmetric Hydrogenation
Caption: Experimental workflow for asymmetric hydrogenation.
Workflow: Determining Enantiomeric Purity via Chiral HPLC
Accurate determination of enantiomeric excess (ee%) is critical.[27][28] Chiral HPLC is the gold standard method.[8]
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the analyte at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., mobile phase). Prepare a sample of the racemic material for reference.
-
Instrument Setup:
-
Install a suitable Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD).
-
Equilibrate the column with the mobile phase (e.g., 90:10 Hexane:Isopropanol) at a constant flow rate (e.g., 1.0 mL/min).
-
Set the detector wavelength (e.g., 254 nm).
-
-
Analysis:
-
Inject the racemic sample to confirm the separation of the two enantiomer peaks and determine their retention times.
-
Inject the synthesized (enantioenriched) sample.
-
-
Data Processing:
Workflow Diagram: Chiral HPLC Analysis
Caption: Analytical workflow for ee% determination by Chiral HPLC.
Case Study: The Synthesis of (S)-Ibuprofen
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID). While often sold as a racemate, the (S)-enantiomer is the pharmacologically active form.[31][32] The body can convert the inactive (R)-form to the (S)-form, but administering the pure (S)-enantiomer (Dexibuprofen) can offer a more precise dosage.[31][33]
Comparative Synthetic Pathways
Two common routes to (S)-Ibuprofen highlight the different strategic pillars:
-
Route A (Resolution): A classical industrial synthesis produces racemic ibuprofen, which is then resolved. This is a robust but less atom-economical approach.
-
Route B (Asymmetric Synthesis): Modern approaches employ asymmetric catalysis. For example, the asymmetric hydrogenation of an α,β-unsaturated ester precursor can directly generate the chiral center with high enantioselectivity.[34] This is a more elegant and efficient route.
Diagram: Comparative Synthesis of (S)-Ibuprofen
Caption: Comparison of resolution vs. asymmetric synthesis for (S)-Ibuprofen.
Future Outlook & Emerging Technologies
The field of chiral synthesis is continuously evolving, driven by the need for greater efficiency, sustainability, and complexity. Key emerging areas include:
-
Continuous Flow Asymmetric Synthesis: Moving from batch reactors to continuous flow systems offers enhanced safety, scalability, and process control, making it highly attractive for industrial production.[35][36]
-
Advanced Biocatalysis: The use of directed evolution to create custom enzymes for specific transformations is revolutionizing how complex chiral molecules are made, often under milder and more environmentally friendly conditions.[25]
-
Novel Catalytic Systems: Ongoing research into new chiral ligands, P-chiral phosphines, and innovative organocatalysts continues to push the boundaries of enantioselectivity and substrate scope, enabling the synthesis of previously inaccessible chiral building blocks.[23][37]
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The Criticality of Enantiomeric Purity in Asymmetric Synthesis: An In-depth Technical Guide
Abstract
In the landscape of modern chemistry, particularly within pharmaceutical and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail but a fundamental determinant of its function and interaction with other chiral entities. This guide provides an in-depth exploration of the role of enantiomeric purity in asymmetric synthesis. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental choices, the validation of analytical protocols, and the foundational principles that govern the synthesis and analysis of chiral molecules. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights.
The Imperative of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a cornerstone of modern pharmaceutical development.[1] The enantiomers of a chiral drug, while possessing identical physical and chemical properties in an achiral environment, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles within the chiral environment of the human body.[2] This disparity arises from the stereospecific interactions with biological targets such as enzymes and receptors, which are themselves chiral.[1]
The regulatory landscape has evolved to reflect the critical importance of enantiomeric purity. Regulatory bodies in Europe, the United States, China, and Japan have issued guidelines that favor the development of single-enantiomer drugs.[2] This shift is a direct consequence of historical tragedies and a deeper understanding of stereopharmacology.
Case Study: The Thalidomide Tragedy
The thalidomide disaster of the late 1950s and early 1960s serves as a stark reminder of the devastating consequences of ignoring stereochemistry.[3] Marketed as a racemic mixture—a 50:50 blend of its two enantiomers—for treating morning sickness in pregnant women, thalidomide caused thousands of infants to be born with severe birth defects.[4] Subsequent research revealed that while the (R)-enantiomer possessed the desired sedative effects, the (S)-enantiomer was a potent teratogen.[3][4] A crucial and complex aspect of thalidomide's in vivo behavior is its ability to undergo racemization; the benign (R)-enantiomer can convert to the harmful (S)-enantiomer within the body.[5][6] This underscores the necessity of not only administering a pure enantiomer but also understanding its metabolic fate.
Case Study: S-Ketamine vs. R-Ketamine
A more recent example highlighting the differential effects of enantiomers is ketamine. The racemic mixture has been used as an anesthetic, but its enantiomers, S-ketamine (esketamine) and R-ketamine (arketamine), exhibit distinct pharmacological profiles. S-ketamine binds more potently to the NMDA receptor, leading to faster and more robust antidepressant effects, and is FDA-approved for treatment-resistant depression.[7][8] In contrast, R-ketamine shows a weaker interaction with the NMDA receptor but may offer more sustained antidepressant benefits with fewer dissociative side effects.[9][10] This illustrates how nuanced differences in enantiomeric composition can be leveraged for therapeutic benefit.
Foundational Concepts: Quantifying Enantiomeric Purity
A critical aspect of working with chiral compounds is the ability to accurately quantify the excess of one enantiomer over the other.
-
Enantiomeric Excess (ee): This is a measure of the purity of a chiral substance, reflecting the degree to which a sample contains one enantiomer in greater amounts than the other.[11] It is expressed as a percentage and calculated as follows:
% ee = |([R] - [S]) / ([R] + [S])| * 100
A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%.[11]
-
Diastereomeric Excess (de): This term is analogous to ee but applies to mixtures of diastereomers, which are stereoisomers that are not mirror images of each other.[12]
Strategies for Achieving Enantiomeric Purity in Synthesis
The synthesis of enantiomerically pure or enriched compounds is a central goal of modern organic chemistry. Several key strategies are employed to achieve this.
Asymmetric Catalysis
Asymmetric catalysis, or enantioselective catalysis, utilizes a chiral catalyst to selectively produce one enantiomer from an achiral starting material.[13] The chiral catalyst creates a chiral environment that favors the formation of one enantiomeric product over the other.[14] This is achieved through various mechanisms, including Lewis acid-base interactions, hydrogen bonding, and metal-ligand coordination.[14]
-
Mechanism of Asymmetric Induction: Asymmetric induction is the process by which a chiral feature in the substrate, reagent, or catalyst influences the stereochemical outcome of a reaction.[15] This influence lowers the activation energy for the formation of one enantiomer compared to the other.[16]
Caption: Workflow of Asymmetric Catalysis.
Chiral Pool Synthesis
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, and terpenes, as starting materials.[17] This approach leverages the existing chirality of the starting material, which is preserved throughout the synthetic sequence.[18]
Chiral Resolution
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[19] While effective, a significant drawback is that the maximum yield for the desired enantiomer is 50%.[20]
-
Kinetic Resolution: This method relies on the differential reaction rates of enantiomers with a chiral reagent or catalyst.[21] One enantiomer reacts faster, leaving the unreacted, slower-reacting enantiomer in excess.[22]
-
Dynamic Kinetic Resolution (DKR): DKR is an advancement over kinetic resolution where the slower-reacting enantiomer is continuously racemized back to the racemic mixture.[9] This allows for the theoretical conversion of 100% of the starting material into the desired enantiomerically pure product.[9]
Analytical Techniques for Determining Enantiomeric Purity
The accurate determination of enantiomeric excess is crucial for both process development and quality control.[2] A variety of analytical techniques are employed for this purpose.
Chiral Chromatography
Chiral chromatography is a powerful technique for separating enantiomers.[2] This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.[23]
-
Principles of Chiral Recognition: Chiral recognition by a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[23] These interactions can include hydrogen bonding, π-π interactions, dipole stacking, and steric hindrance.[1][23]
Chiral HPLC is a widely used and robust method for determining enantiomeric purity.[8]
Experimental Protocol: Chiral HPLC for (S)-Spinol Enantiomeric Excess Determination [12]
-
System Preparation:
-
Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a racemic standard of Spinol at approximately 1 mg/mL in the mobile phase.
-
Prepare the (S)-Spinol sample to be analyzed at the same concentration.
-
Filter all solutions through a 0.45 µm syringe filter.
-
-
Analysis:
-
Inject 10 µL of the racemic standard to determine the retention times of the (R) and (S) enantiomers and to verify system suitability (Resolution > 1.5).
-
Inject 10 µL of the (S)-Spinol sample.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess:
-
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Chiral GC is well-suited for the analysis of volatile and semi-volatile chiral compounds.[17]
Experimental Protocol: Chiral GC for (S)-1-Chloro-2-propanol Enantiomeric Excess Determination [24]
-
System Preparation:
-
Column: β-dex 225 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 200 °C.
-
Detector (FID) Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 6 minutes.
-
Ramp: 10 °C/min to 170 °C.
-
Final hold: 170 °C for 15 minutes.
-
-
-
Sample Preparation:
-
Dissolve the 1-chloro-2-propanol sample in dichloromethane to a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject 1 µL of the sample.
-
Record the chromatogram and integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess:
-
Use the same formula as for the HPLC method.
-
Caption: General workflow for chiral chromatography.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers a powerful and eco-friendly alternative to HPLC for chiral separations.[25] Separation is achieved by adding a chiral selector to the background electrolyte, which forms transient diastereomeric complexes with the enantiomers.[26]
Experimental Protocol: CE for Enantiomeric Purity of Esomeprazole [27]
-
System Preparation:
-
Capillary: Uncoated fused-silica, 60 cm length, 75 µm ID.
-
Background Electrolyte: 100 mM Tris-phosphate buffer pH 2.5, containing 20 mM 2-hydroxypropyl-β-cyclodextrin as the chiral selector.
-
Voltage: 28 kV.
-
Temperature: 15 °C.
-
Detection: UV at 301 nm.
-
-
Sample Preparation:
-
Dissolve the esomeprazole sample in the background electrolyte.
-
-
Analysis:
-
Inject the sample using pressure (0.5 psi for 5 s).
-
Record the electropherogram and integrate the peak areas for the S- and R-enantiomers.
-
-
Calculation of Enantiomeric Purity:
-
Calculate the percentage of the undesired enantiomer relative to the total area of both enantiomers.
-
Spectroscopic Methods
While enantiomers have identical NMR spectra in an achiral solvent, the addition of a chiral solvating agent can induce chemical shift differences between them.[28] The CSA forms transient diastereomeric complexes with the enantiomers, leading to distinguishable signals that can be integrated to determine the enantiomeric ratio.[29][30]
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[31] By comparing the experimental VCD spectrum of a sample to a spectrum predicted by density functional theory (DFT) calculations for a known enantiomer, the absolute configuration of the sample can be determined.[32] This technique is particularly valuable when obtaining single crystals for X-ray crystallography is not feasible.[33]
Procedure for Absolute Configuration Determination by VCD [32]
-
Measure the experimental VCD spectrum of the sample in solution.
-
Perform an ab initio DFT calculation to simulate the VCD spectrum of one of the enantiomers.
-
Compare the experimental spectrum with the simulated spectrum. Agreement in the signs and relative intensities of the VCD bands confirms the absolute configuration.
Data Summary: Comparison of Chiral Resolution Techniques
The choice of method for achieving enantiomeric purity depends on factors such as scale, cost, and the nature of the compound.
| Method | Advantages | Disadvantages |
| Asymmetric Catalysis | High atom economy, potential for high enantioselectivity, applicable to a wide range of reactions.[13] | Catalyst development can be complex and expensive. |
| Chiral Pool Synthesis | Utilizes readily available, inexpensive chiral starting materials.[17] | Limited to target molecules that are structurally related to natural products. |
| Chiral Resolution | Broadly applicable to many classes of compounds. | Maximum theoretical yield of 50% for the desired enantiomer, requires disposal of the other enantiomer.[20] |
| Dynamic Kinetic Resolution | Theoretical yield of 100%, high atom economy.[9] | Requires careful optimization of both the resolution and racemization steps. |
Conclusion
The pursuit of enantiomeric purity is not merely an academic exercise but a critical requirement for the development of safe and effective pharmaceuticals and advanced materials. A thorough understanding of the principles of stereochemistry, coupled with robust synthetic strategies and accurate analytical methodologies, is essential for any scientist working in this field. This guide has provided a comprehensive overview of the key considerations, from the fundamental importance of chirality to the practical application of advanced analytical techniques. By integrating these principles into their workflows, researchers can navigate the complexities of asymmetric synthesis and contribute to the development of next-generation chiral molecules.
References
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- S Ketamine vs R Ketamine: Key Differences Explained. (2025, October 10). Mood Wellness Center.
- R-Ketamine vs. S-Ketamine: What's the Difference and Why It Matters. (2025, November 3). Nushama.
- Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. (n.d.). Mettler Toledo.
- Enzyme-catalyzed asymmetric synthesis: kinetic resolution of racemic hydroperoxides by enantioselective reduction to alcohols with horseradish peroxidase and guiacol. (1985). Journal of the American Chemical Society.
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(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: A Comprehensive Technical Guide for Advanced Research and Development
Abstract
This technical guide provides an in-depth analysis of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No: 1443238-61-6), a chiral building block of significant interest in contemporary pharmaceutical research and development. The document delineates its chemical and physical properties, provides a detailed, logical synthesis pathway including chiral resolution, discusses its critical role in the design of Central Nervous System (CNS) agents, and outlines essential safety and handling protocols. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and stereochemical attributes of this compound in their synthetic and therapeutic programs.
Introduction: The Strategic Value of the Indanamine Scaffold
The 2,3-dihydro-1H-inden-1-amine (aminoindane) framework is a privileged scaffold in medicinal chemistry, particularly for targeting the Central Nervous System. Its rigid bicyclic structure provides a well-defined conformational constraint, which can lead to enhanced binding affinity and selectivity for specific biological targets. The introduction of a bromine atom at the 5-position and the fixation of the amine group in the (R)-configuration create a chiral intermediate with specific steric and electronic properties, making this compound hydrochloride a valuable precursor for a range of neurologically active compounds.[1][2] Its utility is exemplified by its role as a key intermediate in the synthesis of sophisticated pharmaceutical candidates, including modulators for serotonin and dopamine receptors, and agents for neurodegenerative disease research.[2] This guide aims to consolidate the available technical information on this compound, providing a reliable resource for its effective application in research and synthesis.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a synthetic building block is paramount for its successful application. The key physicochemical data for this compound hydrochloride are summarized below.
General Properties
| Property | Value | Source(s) |
| CAS Number | 1443238-61-6 | [3][4] |
| Molecular Formula | C₉H₁₁BrClN | [3][4] |
| Molecular Weight | 248.55 g/mol | [3][4] |
| Appearance | White to gray or yellow powder/crystals | [2] |
| Purity | Typically ≥97% | [5][6] |
| Storage | 2-8°C, stored under inert gas, protected from light | [2][7] |
Structural Information
| Identifier | Value | Source(s) |
| IUPAC Name | (1R)-5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride | [4] |
| InChI | InChI=1S/C9H10BrN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H/t9-;/m1./s1 | [4] |
| InChI Key | GLGQSSHHFWJLAI-SBSPUUFOSA-N | [8] |
| SMILES | N[C@@H]1CCC2=C1C=CC(Br)=C2.Cl | [3] |
Spectroscopic Profile
While publicly accessible spectra are limited, several commercial suppliers confirm that the spectroscopic data for their products conform to the expected structure.[2][11] Based on the known structure, the following spectral characteristics can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns influenced by the bromine substituent. The aliphatic protons of the five-membered ring, particularly the methine proton at the chiral center (C1), would appear as a multiplet. The methylene protons at C2 and C3 would also exhibit complex splitting due to their diastereotopic nature. The amine protons would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR would display nine distinct signals corresponding to the carbon atoms in the indane ring system. The carbon atom bearing the bromine (C5) would be significantly influenced by the halogen's electronic effects.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (as an ammonium salt), C-H stretching for both aromatic and aliphatic groups, C=C stretching from the aromatic ring, and a C-Br stretching vibration.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₉H₁₀BrN), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound hydrochloride is typically achieved through a multi-step process that involves the formation of a racemic mixture followed by chiral resolution.
Synthetic Workflow Overview
The logical flow for the synthesis is depicted below. The process begins with the commercially available 5-Bromo-1-indanone, which is converted to its oxime. Subsequent reduction yields the racemic amine, which is then resolved using a chiral acid to isolate the desired (R)-enantiomer.
Caption: Synthetic workflow for this compound HCl.
Experimental Protocol: Synthesis of Racemic 5-Bromo-1-aminoindane
This protocol is adapted from established procedures for the synthesis of the corresponding (S)-enantiomer.[12]
Step 1: Oximation of 5-Bromo-1-indanone
-
In a suitable reaction vessel, dissolve 5-bromo-1-indanone (1.0 eq) in an alcohol solvent such as methanol or ethanol.[12][13]
-
Add an aqueous solution of hydroxylamine hydrochloride (approx. 1.0-1.2 eq) and a base such as sodium hydroxide or sodium bicarbonate to neutralize the HCl and maintain a pH of 6.0-7.0.[12]
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and add water to precipitate the oxime product.
-
Filter the solid, wash with water, and dry under vacuum to yield 5-bromo-1-indanone oxime as a solid.[12]
Step 2: Reduction to Racemic 5-Bromo-1-aminoindane
-
Charge a high-pressure autoclave with 5-bromo-1-indanone oxime (1.0 eq), a catalytic amount of Raney Nickel, and a suitable solvent system such as methanol containing aqueous ammonia.[12]
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to approximately 1.0 MPa.
-
Heat the mixture to around 65°C with stirring for 5-7 hours, or until hydrogen uptake ceases.
-
After cooling and venting the autoclave, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude racemic 5-bromo-1-aminoindane.
Experimental Protocol: Chiral Resolution
The principle of chiral resolution relies on the formation of diastereomeric salts with differing solubilities.[1] While the referenced patent uses D-mandelic acid to isolate the (S)-enantiomer, L-(-)-mandelic acid or another suitable L-chiral acid (e.g., L-(-)-tartaric acid) would be used to preferentially crystallize the salt of the (R)-enantiomer.
Step 3: Diastereomeric Salt Formation and Isolation
-
Dissolve the racemic 5-bromo-1-aminoindane (1.0 eq) in a warm alcohol solvent, such as methanol.[12]
-
In a separate flask, dissolve the chiral resolving agent, for example, L-(-)-mandelic acid (0.5-1.0 eq), in the same warm solvent.
-
Slowly add the chiral acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt ((R)-amine • L-acid). The process can be aided by further cooling in an ice bath.
-
Collect the precipitated solid by vacuum filtration. The enantiomeric excess (ee) of the product can be enhanced by one or more recrystallizations from the same solvent.[12]
Step 4: Liberation of the Free Amine and HCl Salt Formation
-
Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane or diethyl ether).
-
Add an aqueous solution of a strong base (e.g., NaOH or KOH) to adjust the pH to >11, liberating the free (R)-amine.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the (R)-5-bromo-1-aminoindane free base.
-
Dissolve the free base in a suitable solvent (e.g., isopropanol or diethyl ether) and add a solution of hydrogen chloride (e.g., HCl in isopropanol) to precipitate the hydrochloride salt.
-
Filter the solid, wash with a non-polar solvent (e.g., hexane), and dry under vacuum to obtain the final product, this compound hydrochloride.
Applications in Drug Discovery and Development
The title compound is a strategic building block for creating molecules with high affinity for CNS targets.[1] Its value stems from a combination of its structural features.
The Indane Scaffold as a Pharmacophore Element
A pharmacophore is an abstract description of molecular features necessary for molecular recognition at a receptor.[14] The rigid indane scaffold serves as a robust anchor, positioning key functional groups in a defined three-dimensional space. This pre-organization reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. This rigidity is a desirable feature for CNS-active compounds.
Role in Asymmetric Synthesis
As an enantiomerically pure amine, it is a crucial starting material for asymmetric synthesis.[2] It allows for the introduction of a defined stereocenter into a target molecule, which is critical as the biological activity of enantiomers can differ significantly. This is particularly important in the development of selective receptor agonists or antagonists for neurological disorders.[2]
Precursor to Investigational Compounds
Derivatives of aminoindane are widely investigated for their interaction with biogenic amine transporters (dopamine, serotonin, and norepinephrine).[15] The specific (R)-configuration and the presence of the bromo-substituent on the aromatic ring can be exploited to fine-tune the selectivity and pharmacokinetic properties of new chemical entities. The bromine atom provides a handle for further synthetic modifications via cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Safety, Handling, and Storage
Proper handling of all chemical reagents is essential for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[15]
Hazard Identification
-
GHS Classification:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity, single exposure; Respiratory system (Category 3), H335: May cause respiratory irritation.
-
-
GHS Pictogram:
-
Signal Word: Warning
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage Recommendations
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15] Recommended storage is at 2-8°C, under an inert atmosphere, and protected from light.[2][7]
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center.
-
If on Skin: Wash off with soap and plenty of water. If irritation persists, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Conclusion
This compound hydrochloride is a high-value chiral intermediate with significant potential in the field of drug discovery, especially for CNS-targeted therapies. Its well-defined stereochemistry and rigid scaffold provide a solid foundation for the design of selective and potent bioactive molecules. This guide has consolidated the essential technical information required for its effective and safe use in a research and development setting. By understanding its properties, synthesis, and applications, scientists can better harness the capabilities of this versatile building block to advance the frontiers of medicinal chemistry.
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A_ SeniorApplicationScientist'sGuidetotheDiscoveryofNovelSelectiveReceptor _Agonists
<_ _>
Authored_ by:[YourName/Department],SeniorApplication _Scientist
Abstract
The identification of novel, selective receptor agonists remains a cornerstone of modern therapeutic development. This guide provides an in-depth technical overview of the multifaceted process, designed for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of protocols, this document illuminates the causal reasoning behind critical experimental choices, integrating field-proven insights with established scientific principles. We will traverse the landscape from initial target validation and hit identification to lead optimization and preclinical assessment, emphasizing the iterative and self-validating nature of a successful drug discovery campaign. Key methodologies, including advanced screening paradigms, structure-guided design, and nuanced pharmacological profiling, are detailed. This guide is grounded in authoritative references, ensuring a framework of scientific integrity and trustworthiness for the development of next-generation therapeutics.
1._ Introduction:TheImperativefor _Selectivity
The therapeutic efficacy of a receptor agonist is intrinsically linked to its selectivity. The human body comprises a vast network of receptor subtypes, many of which share structural homology. Off-target activation can lead to a cascade of undesirable side effects, limiting a drug's therapeutic window and potential for clinical success. Therefore, the primary objective in agonist discovery is to design molecules that exhibit high affinity and potent activation for the desired receptor target while minimizing interaction with other receptors. This guide delineates a strategic and technically rigorous approach to achieving this goal.
2._ PhaseI:TargetIdentificationandAssay _Development
The journey begins with the selection and validation of a therapeutic target. This decision is typically informed by a deep understanding of disease pathophysiology. Once a receptor target is chosen, the development of robust and reliable assays is paramount. These assays form the foundation of the entire discovery cascade, providing the means to identify and characterize potential agonist candidates.
2.1._ EstablishingaSelf-ValidatingAssay _System
A well-designed assay system is inherently self-validating. This means incorporating appropriate controls and orthogonal assays to ensure that the observed activity is genuinely a result of selective receptor agonism.
Primary_ Assays:High-ThroughputScreening(HTS)
The initial search for "hits" often involves screening large compound libraries against the target receptor.[1] HTS assays are designed for speed and scalability, enabling the rapid evaluation of hundreds of thousands to millions of compounds.[2][3][4]
-
Cell-Based_ Functional _Assays: These are the workhorses of agonist screening.[5][6] They measure the downstream consequences of receptor activation within a cellular context. Common readouts include:
-
Second_ Messenger Accumulation: For G-protein coupled receptors (GPCRs), this often involves measuring changes in intracellular cyclic AMP (cAMP) or calcium levels.[7]
-
Reporter_ Gene _Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by the receptor's signaling pathway.
-
Secondary_ andOrthogonal _Assays
Hits identified in the primary screen must be confirmed through a battery of secondary assays to eliminate false positives and begin to characterize their selectivity.
-
Radioligand_ Binding _Assays: These assays directly measure the affinity of a compound for the receptor by competing with a radiolabeled ligand.[7] They are crucial for determining a compound's binding affinity (Ki).
-
Selectivity_ Panel _Screening: Confirmed hits are screened against a panel of related receptor subtypes to assess their selectivity profile.[8] This is a critical step in identifying compounds with the desired specificity.
Table_ 1:ComparisonofPrimaryandSecondaryAssay _Formats
| Assay Type | Principle | Throughput | Information Gained |
| Cell-Based Functional | Measures downstream signaling | High | Efficacy (EC50), Potency |
| Reporter Gene | Transcriptional activation | High | Efficacy (EC50), Potency |
| Radioligand Binding | Competitive displacement of a radiolabeled ligand | Medium | Affinity (Ki) |
| Selectivity Panel | Screening against related receptors | Medium-Low | Off-target binding profile |
3._ PhaseII:Hit-to-LeadOptimization:TheConvergenceofChemistryand _Computation
Once a set of confirmed and selective hits has been identified, the process of lead optimization begins. This iterative cycle of design, synthesis, and testing aims to improve the potency, selectivity, and drug-like properties of the initial hits.
3.1._ Structure-BasedDrugDesign(SBDD)
The increasing availability of high-resolution crystal structures of receptors, particularly GPCRs, has revolutionized drug discovery.[9][10][11][12][13][14] SBDD utilizes this structural information to guide the design of more potent and selective ligands.
-
Molecular_ _Docking: Computational algorithms predict the binding mode and affinity of a ligand within the receptor's binding pocket.[9]
-
Fragment-Based_ DrugDiscovery(FBDD): This approach starts with identifying small, low-affinity fragments that bind to the receptor.[15][16][17] These fragments are then grown or linked together to create more potent lead compounds.[15][16] Recent advancements have successfully applied FBDD to GPCRs.[9] A computational method has also been developed for designing novel GPCR ligands based on fragments.[18]
3.2._ Scaffold _Hopping
Scaffold hopping is a powerful strategy for discovering novel chemical classes of agonists.[19] It involves replacing the central core structure of a known agonist with a chemically distinct scaffold while retaining the key pharmacophoric features responsible for receptor binding and activation.[20][21][22] This can lead to compounds with improved properties, such as enhanced metabolic stability or novel intellectual property.[21]
Workflow_ forStructure-BasedScaffold _Hopping
Caption: Iterative cycle of structure-based scaffold hopping.
4._ PhaseIII:AdvancedPharmacological _Profiling
As lead compounds emerge, a deeper pharmacological characterization is required to understand their mechanism of action and predict their in vivo behavior.
4.1._ FunctionalSelectivityandBiased _Agonism
The classical view of agonists as simple "on" switches for receptors has been replaced by a more nuanced understanding of "functional selectivity" or "biased agonism."[23][24] This paradigm recognizes that some agonists can preferentially activate one signaling pathway over another, even when acting on the same receptor.[23][24] This has profound implications for drug discovery, as it may be possible to design agonists that selectively engage therapeutic pathways while avoiding those that cause side effects.[23][25] For example, in the context of opioid receptors, G protein-biased agonists have been explored to provide analgesia with reduced adverse events.[23][24][26]
Protocol:_ AssessingBiased _Agonism
-
Develop_ Parallel _Assays: Establish distinct cell-based assays that measure the activation of different signaling pathways downstream of the target receptor (e.g., G-protein activation vs. β-arrestin recruitment).[26]
-
Generate_ Concentration-Response _Curves: Determine the potency (EC50) and efficacy (Emax) of the agonist in each assay.[27]
-
Quantify_ _Bias: Analyze the data using methods such as the operational model to calculate a "bias factor," which quantifies the preference of the agonist for one pathway over another.[27]
Signaling_ PathwayforaBiased _Agonist
Caption: A biased agonist preferentially activates one signaling pathway.
4.2._ InVitroandInVivo _Profiling
The ultimate test of a novel agonist is its performance in complex biological systems.
-
In_ Vitro _Pharmacology: This involves characterizing the agonist's effects in more physiologically relevant systems, such as primary cells or tissue preparations.[28]
-
In_ Vivo _Pharmacology: Animal models of disease are used to assess the agonist's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[29][30][31] Receptor occupancy studies can help to establish the relationship between drug exposure and target engagement.[32] The hollow fiber model can serve as an intermediate step between in vitro and in vivo testing.[33]
5._ Conclusion:AnIntegratedandIterative _Approach
The discovery of novel selective receptor agonists is a complex and challenging endeavor that requires a multidisciplinary approach. By integrating computational design, advanced screening technologies, and sophisticated pharmacological profiling, it is possible to rationally design and develop new medicines with improved efficacy and safety profiles. The principles of scientific integrity, embodied in self-validating experimental systems and a commitment to rigorous data analysis, are the essential guideposts on this path to therapeutic innovation.
References
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine
This guide provides an in-depth technical framework for the safe handling, storage, and disposal of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine and its hydrochloride salt. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. As a chiral building block, this compound is integral to the synthesis of various pharmaceutical agents, making a comprehensive understanding of its safety profile paramount.
Compound Identification and Hazard Profile
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₉H₁₀BrN (Free Amine) / C₉H₁₁BrClN (HCl Salt) | [1][2] |
| Molecular Weight | 212.09 g/mol (Free Amine) / 248.55 g/mol (HCl Salt) | [1][2] |
| Appearance | Solid | [2] |
| CAS Number | 1228561-27-0 (Free Amine) / 1443238-61-6 (HCl Salt) | [3], [1] |
GHS Hazard Classification (Anticipated)
Based on available data for the racemate and related compounds, this compound hydrochloride is classified with the GHS07 pictogram, indicating it is harmful and an irritant.[4]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5]
The toxicological properties of many aromatic amines necessitate careful handling, as they can be readily absorbed through the skin and may have long-term health effects.[6] Brominated aromatic compounds, in particular, warrant a cautious approach due to the potential for the formation of toxic byproducts under certain conditions.[7]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for mitigating exposure risks.
Engineering Controls: The First Line of Defense
All operations involving this compound should be conducted in a well-ventilated area.
-
Chemical Fume Hood: All weighing and transfers of the solid material, as well as any reactions involving this compound, must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of airborne particulates.
-
Ventilation: General laboratory ventilation should be sufficient to maintain a safe working environment, with regular air exchange to prevent the accumulation of vapors.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a potential for splashing, such as during the transfer of solutions or when working with larger quantities.[8][9]
-
Skin Protection:
-
Gloves: Chemically resistant gloves are required. Nitrile gloves are a common choice for general laboratory work, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times with bromo-aromatic amines. Double-gloving is recommended, especially for prolonged handling. Gloves must be inspected before use and disposed of properly after handling the chemical.[8][9]
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times and kept fully fastened.
-
Additional Protection: For larger-scale operations, a chemical-resistant apron and sleeves should be considered.
-
-
Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be adequately controlled by a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.[10]
Caption: Step-by-step workflow for responding to a chemical spill.
-
Small Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it into a designated, labeled waste container.
-
Small Spills (Solution): Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a sealed container for disposal. [11]* Large Spills: Evacuate the area immediately and contact the institution's emergency response team.
Waste Disposal
All waste containing this compound must be handled as hazardous waste and disposed of in accordance with all local, state, and federal regulations.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled solvent waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Used PPE, absorbent materials from spills, and any other contaminated items must be placed in a sealed bag or container and disposed of as hazardous waste.
Disposal should be carried out by a licensed professional waste disposal service. [8]
Conclusion
This compound is a valuable chiral intermediate in pharmaceutical research and development. Its safe and effective use hinges on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By integrating the principles of engineering controls, appropriate personal protective equipment, meticulous handling procedures, and emergency preparedness, researchers can mitigate the risks associated with this compound and foster a culture of safety in the laboratory.
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Introduction: Preserving the Integrity of a Key Synthetic Intermediate
An In-depth Technical Guide to the Optimal Storage of 5-bromo-1-aminoindan
5-bromo-1-aminoindan is a crucial building block in contemporary drug discovery and development, valued for its unique structural motifs that are incorporated into a variety of pharmacologically active agents. The stability and purity of this reagent are paramount; degradation not only results in economic loss but, more critically, can lead to inconsistent experimental outcomes, compromised data integrity, and the formation of unknown impurities that can complicate downstream applications. This guide provides a comprehensive framework for the optimal storage and handling of 5-bromo-1-aminoindan, grounded in an understanding of its physicochemical properties as a halogenated aromatic amine. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the long-term integrity of this valuable compound.
Pillar 1: Understanding the Chemical Vulnerabilities of 5-bromo-1-aminoindan
The storage strategy for 5-bromo-1-aminoindan is dictated by its molecular structure, which features an aromatic ring, a primary amine, and a bromine substituent. Each of these components contributes to its potential degradation pathways.
-
The Aromatic Amine Moiety: Primary aromatic amines are susceptible to oxidation, a process that can be accelerated by exposure to air (oxygen), light, and trace metal impurities.[1] Oxidation can lead to the formation of colored impurities, such as nitroso and nitro compounds, which can significantly impact reaction yields and product purity. Amines can also be susceptible to reactions with atmospheric carbon dioxide.[2]
-
The Bromine Substituent: The carbon-bromine bond, while relatively stable, can be labile under certain conditions, such as exposure to high energy UV light or in the presence of certain reactive species. Photolytic cleavage could initiate radical chain reactions, leading to decomposition.
-
General Compound Stability: Like many complex organic molecules, 5-bromo-1-aminoindan's stability is influenced by temperature and moisture. Elevated temperatures can increase the rate of all degradation reactions, while moisture can facilitate hydrolytic decomposition or act as a catalyst in other degradation pathways.[3]
Pillar 2: A Self-Validating System for Storage and Handling
To counteract these potential degradation pathways, a multi-faceted storage protocol is required. This system is designed to be self-validating, meaning that adherence to the protocol inherently minimizes the risks of degradation and ensures the compound's continued viability.
Recommended Storage Conditions
The optimal storage conditions for 5-bromo-1-aminoindan are summarized in the table below. These recommendations are synthesized from best practices for handling aromatic amines and halogenated compounds.[4][5]
| Parameter | Recommendation | Rationale and Causality |
| Temperature | 2-8 °C (Refrigerated) | Reduces the kinetic rate of potential degradation reactions, including oxidation and decomposition.[6] Avoid freezing unless the compound is known to be stable to freeze-thaw cycles. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes contact with atmospheric oxygen, thereby inhibiting oxidative degradation of the amine group. An inert atmosphere also displaces moisture. |
| Light | Amber Glass Vial/Protection from Light | Protects the compound from photolytic degradation, which can be initiated by UV and visible light, particularly in the presence of the bromine substituent.[6] |
| Container | Tightly Sealed, Appropriate Material | Prevents the ingress of atmospheric oxygen and moisture. Glass is generally preferred. For larger quantities, ensure the container is robust and has a secure closure.[7] |
| Purity | High Purity Maintained | Impurities can catalyze degradation. It is crucial to prevent cross-contamination during handling. |
Experimental Workflow for Handling and Storage
The following diagram and protocol outline a systematic approach to handling 5-bromo-1-aminoindan upon receipt and during routine laboratory use to ensure its long-term stability.
Caption: Workflow for optimal handling and storage of 5-bromo-1-aminoindan.
Step-by-Step Handling Protocol:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage that might compromise the seal.
-
Inventory Management: Immediately log the compound into your laboratory's inventory system.[8] Record the date of receipt on the container.[2]
-
Initial Storage: Place the unopened container in a designated, temperature-controlled refrigerator at 2-8°C.[4] This location should be away from incompatible materials, especially strong oxidizing agents.[9]
-
Preparation for Use:
-
To prevent condensation of atmospheric moisture onto the cold compound, allow the container to warm to room temperature in a desiccator before opening.
-
Prepare an inert atmosphere workspace, such as a glovebox or a Schlenk line with argon or nitrogen.
-
-
Aliquoting:
-
Once at room temperature, transfer the container to the inert atmosphere.
-
Open the container and quickly weigh the desired amount of 5-bromo-1-aminoindan into a separate, tared vessel.
-
Minimize the time the primary container is open.
-
-
Resealing and Storage:
-
Tightly reseal the primary container.
-
If possible, backfill the headspace with an inert gas before final sealing.
-
Promptly return the container to its 2-8°C storage location.
-
-
Documentation: Update the inventory to reflect the amount of material used.
Pillar 3: Authoritative Grounding and Comprehensive References
The recommendations provided in this guide are based on established principles of chemical safety and storage. Adherence to these guidelines will contribute to safer laboratory practices and more reliable research outcomes. For further details, consult the safety data sheets of analogous compounds and general laboratory safety manuals.
Conclusion
The effective management of chemical reagents is a cornerstone of scientific rigor. For a specialized intermediate like 5-bromo-1-aminoindan, proper storage is not merely a matter of good housekeeping but a critical component of ensuring experimental validity. By understanding the inherent chemical properties of this compound and implementing the systematic storage and handling protocols outlined in this guide, researchers can safeguard its integrity, leading to more reproducible and reliable scientific advancements.
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Methodological & Application
Synthesis of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine: A Detailed Guide for Medicinal Chemistry Applications
Introduction: The Significance of Chiral Aminoindanes
(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine is a crucial chiral building block in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1][2] Its rigid indane scaffold and the stereodefined amine group at the 1-position are key features that allow for specific interactions with biological targets, making it a valuable intermediate in drug discovery and development.[2] Chiral 1-aminoindanes are prevalent scaffolds in a multitude of bioactive molecules and pharmaceuticals.[3][4] The development of efficient and stereoselective synthetic routes to access enantiomerically pure forms of these compounds is therefore of significant interest to the medicinal chemistry community.[3][4][5]
This document provides a comprehensive guide to the synthesis of this compound, detailing two primary methodologies: asymmetric reduction of the corresponding ketone and classical resolution of the racemic amine. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the underlying principles and practical considerations for successful execution.
Synthetic Strategies: Pathways to Enantiopure this compound
The synthesis of the target molecule originates from the commercially available 5-Bromo-1-indanone.[6][7][8][9][10][11] This starting material serves as a key intermediate for various synthetic transformations.[7][8][11] Two robust and widely employed strategies for obtaining the desired (R)-enantiomer are presented below.
Strategy 1: Asymmetric Reductive Amination
This elegant approach directly converts the prochiral ketone, 5-bromo-1-indanone, into the chiral amine with high enantioselectivity. This is achieved through the in-situ formation of an imine followed by asymmetric reduction using a chiral catalyst and a suitable reducing agent. Asymmetric reduction of prochiral ketones is a cornerstone method for synthesizing chiral secondary alcohols and, by extension, chiral amines.[12]
Strategy 2: Racemic Synthesis Followed by Chiral Resolution
This classical and often highly effective method involves the non-stereoselective synthesis of the racemic 5-Bromo-2,3-dihydro-1H-inden-1-amine, followed by separation of the enantiomers.[13] The separation is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.[13]
Caption: Overview of Synthetic Strategies.
Part 1: Asymmetric Synthesis Protocol
Principle of Asymmetric Reductive Amination
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful technique for the asymmetric reduction of ketones.[14] This method often utilizes a chiral transition metal catalyst in the presence of a hydrogen donor. For the synthesis of this compound, a two-step, one-pot reductive amination is employed. First, 5-bromo-1-indanone reacts with an ammonia source to form an intermediate imine. This imine is then reduced in situ by a chiral catalyst and a reducing agent to yield the desired enantiomerically enriched amine.
Experimental Protocol: Asymmetric Reductive Amination
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| 5-Bromo-1-indanone | 34598-49-7 | 211.06 | 10 |
| Ammonium Formate | 540-69-2 | 63.06 | 100 |
| (R,R)-Ts-DENEB™ (Catalyst) | 220633-93-6 | 639.77 | 0.1 |
| Formic Acid/Triethylamine (5:2) | N/A | N/A | As solvent |
| Methanol | 67-56-1 | 32.04 | As solvent |
| Dichloromethane | 75-09-2 | 84.93 | For extraction |
| Saturated Sodium Bicarbonate | N/A | N/A | For workup |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | For drying |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1-indanone (10 mmol, 1.0 eq) and ammonium formate (100 mmol, 10.0 eq).
-
Catalyst Addition: Add the chiral ruthenium catalyst, (R,R)-Ts-DENEB™ (0.1 mmol, 0.01 eq).
-
Solvent Addition: Add a degassed mixture of formic acid and triethylamine (5:2 ratio) to dissolve the reactants.
-
Reaction: Stir the reaction mixture at 40 °C for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the desired this compound.
-
Chiral Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.
Part 2: Racemic Synthesis and Chiral Resolution Protocol
Principle of Reductive Amination and Chiral Resolution
Reductive amination is a widely used method for forming carbon-nitrogen bonds.[15] It involves the reaction of a carbonyl compound with an amine or ammonia to form an imine, which is then reduced to an amine.[16][17] In this protocol, 5-bromo-1-indanone is converted to the racemic amine using a non-chiral reducing agent.
Chiral resolution is a technique to separate a racemic mixture into its individual enantiomers.[13] A common method involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts.[13][18] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[13] After separation, the desired enantiomer of the amine is recovered by treating the diastereomeric salt with a base.
Experimental Protocol: Racemic Reductive Amination
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| 5-Bromo-1-indanone | 34598-49-7 | 211.06 | 10 |
| Ammonium Formate | 540-69-2 | 63.06 | 100 |
| Sodium Cyanoborohydride | 25895-60-7 | 62.84 | 30 |
| Methanol | 67-56-1 | 32.04 | As solvent |
| Dichloromethane | 75-09-2 | 84.93 | For extraction |
| Saturated Sodium Bicarbonate | N/A | N/A | For workup |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | For drying |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromo-1-indanone (10 mmol, 1.0 eq) in methanol.
-
Amine Source: Add ammonium formate (100 mmol, 10.0 eq) to the solution and stir for 1 hour at room temperature to facilitate imine formation.[19]
-
Reduction: Carefully add sodium cyanoborohydride (30 mmol, 3.0 eq) portion-wise to the reaction mixture. Caution: Sodium cyanoborohydride can release toxic hydrogen cyanide gas upon contact with acid. Ensure the reaction is performed in a well-ventilated fume hood.
-
Heating: Heat the reaction mixture to 60 °C and stir for 2-4 hours.[19] Monitor the reaction by TLC.
-
Workup and Purification: Follow steps 5-8 from the Asymmetric Reductive Amination protocol to obtain racemic 5-Bromo-2,3-dihydro-1H-inden-1-amine.[19]
Experimental Protocol: Chiral Resolution
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) |
| Racemic 5-Bromo-2,3-dihydro-1H-inden-1-amine | 185122-74-1 | 212.09 | 10 |
| L-(-)-Dibenzoyl-tartaric acid | 2743-38-6 | 358.29 | 5 |
| Methanol | 67-56-1 | 32.04 | As solvent |
| 2M Sodium Hydroxide | 1310-73-2 | 40.00 | For basification |
| Dichloromethane | 75-09-2 | 84.93 | For extraction |
Procedure:
-
Salt Formation: Dissolve the racemic amine (10 mmol) in hot methanol. In a separate flask, dissolve L-(-)-Dibenzoyl-tartaric acid (5 mmol, 0.5 eq) in hot methanol.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystallization of the diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add 2M sodium hydroxide solution until the pH is >10.
-
Extraction: Extract the free (R)-amine with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Enantiomeric Purity Analysis: Determine the enantiomeric excess of the product by chiral HPLC. The mother liquor can be processed similarly to recover the (S)-enantiomer.
Caption: Workflow for Racemic Synthesis and Resolution.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Conforms to the structure of 5-Bromo-2,3-dihydro-1H-inden-1-amine. |
| ¹³C NMR | Conforms to the structure of 5-Bromo-2,3-dihydro-1H-inden-1-amine. |
| Mass Spectrometry | [M+H]⁺ = 212.0/214.0 (presence of Bromine isotope pattern). |
| Chiral HPLC | A single major peak corresponding to the (R)-enantiomer, indicating high enantiomeric excess. |
| Melting Point | Consistent with literature values for the hydrochloride salt. |
Safety and Handling
-
5-Bromo-1-indanone: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Cyanoborohydride: Highly toxic. Reacts with acid to produce hydrogen cyanide gas. Always handle in a well-ventilated fume hood.
-
Formic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.
-
Dichloromethane: A suspected carcinogen. Use in a well-ventilated area or fume hood.
-
General Precautions: All chemical manipulations should be carried out in a well-ventilated laboratory fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This guide provides two reliable and well-documented protocols for the synthesis of the valuable chiral intermediate, this compound. The choice between asymmetric synthesis and classical resolution will depend on factors such as the availability of chiral catalysts, desired scale, and the specific requirements of the research project. Both methods, when executed with care and precision, will yield the target compound in high purity and enantiomeric excess, ready for its application in the synthesis of complex pharmaceutical agents.
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Chiral Resolution of 5-Bromo-2,3-dihydro-1H-inden-1-amine: A Comprehensive Guide to Diastereomeric Salt Crystallization
Abstract
This application note provides a detailed protocol for the chiral resolution of racemic 5-bromo-2,3-dihydro-1H-inden-1-amine, a key chiral building block in medicinal chemistry, particularly for the development of agents targeting the central nervous system.[1][2][3] The methodology centers on the classical and industrially scalable technique of diastereomeric salt formation and fractional crystallization. We will explore the selection of an appropriate chiral resolving agent, detail a step-by-step protocol for the separation, and outline the analytical methods required to verify the enantiomeric purity of the final products. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction: The Significance of Chiral Indenamines
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive molecules. The specific stereochemistry of these amines is often critical for their pharmacological activity, as different enantiomers can exhibit vastly different efficacy, and in some cases, toxicity. 5-bromo-2,3-dihydro-1H-inden-1-amine is a valuable intermediate whose enantiomerically pure forms serve as precursors for complex molecular targets.[4] Therefore, the development of a robust and efficient method to resolve the racemic mixture into its constituent (R)- and (S)-enantiomers is a crucial step in the drug development pipeline.
The most time-honored and economically viable method for separating enantiomers on a large scale is through the formation of diastereomeric salts.[5] This technique relies on the reaction of a racemic base, such as our target amine, with an enantiomerically pure chiral acid. The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility.[6] This solubility differential allows for their separation by fractional crystallization.
The Principle of Diastereomeric Resolution
The core principle involves an acid-base reaction between the racemic amine (rac-Amine) and a single enantiomer of a chiral resolving agent (CRA), such as (+)-Acid. This reaction generates two diastereomeric salts: [(R)-Amine,(+)-Acid] and [(S)-Amine,(+)-Acid].
Because these salts are diastereomers, they possess distinct crystal lattice energies and solvation properties, leading to different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, one diastereomer will be less soluble and will preferentially crystallize out of the solution. The solid can then be isolated by filtration. The more soluble diastereomer remains in the mother liquor. Finally, treatment of the isolated salt with a base liberates the enantiomerically enriched free amine.
For primary amines like 5-bromo-2,3-dihydro-1H-inden-1-amine, derivatives of tartaric acid are exceptionally effective resolving agents due to their availability, low cost, and ability to form well-defined crystalline salts.[5][7] In this guide, we will focus on the use of L-(+)-Tartaric Acid.
Experimental Protocol
This protocol is designed for the resolution of racemic 5-bromo-2,3-dihydro-1H-inden-1-amine. The synthesis of the racemic amine typically starts from the corresponding ketone, 5-bromo-2,3-dihydro-1H-inden-1-one, via reductive amination.[4]
Materials and Reagents
| Reagent | Grade | Supplier |
| Racemic 5-bromo-2,3-dihydro-1H-inden-1-amine | ≥98% | Commercial Source |
| L-(+)-Tartaric Acid | ≥99.5% (enantiopure) | Commercial Source |
| Methanol (MeOH) | Anhydrous, ACS Grade | Commercial Source |
| Sodium Hydroxide (NaOH) | ACS Grade Pellets | Commercial Source |
| Dichloromethane (DCM) | ACS Grade | Commercial Source |
| Deionized Water (H₂O) | High Purity | Laboratory Supply |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial Source |
Workflow for Chiral Resolution
Below is a graphical representation of the entire resolution process, from the initial salt formation to the isolation of the separated enantiomers.
Caption: Workflow of Chiral Resolution via Diastereomeric Salt Crystallization.
Step-by-Step Methodology
Step 1: Formation and Crystallization of the Diastereomeric Salt
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 5-bromo-2,3-dihydro-1H-inden-1-amine in 100 mL of anhydrous methanol. Warm the mixture gently on a hot plate to ensure complete dissolution.
-
In a separate 100 mL flask, dissolve a sub-stoichiometric amount, typically 0.5 to 0.6 equivalents, of the resolving agent. For this protocol, dissolve 3.54 g (0.5 equivalents) of L-(+)-tartaric acid in 50 mL of warm anhydrous methanol.
-
Causality Insight: Using a half-equivalent of the resolving agent is a common strategy.[8] It ensures that only one enantiomer can form a salt and crystallize, maximizing the enantiomeric excess of the first crop of crystals and leaving the other enantiomer in the mother liquor.
-
-
Slowly add the tartaric acid solution to the amine solution with continuous stirring.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cloudiness, indicating the onset of crystallization, should appear. To maximize crystal growth and yield, do not disturb the flask during this initial cooling period.
-
Once at room temperature, place the flask in an ice bath for 1-2 hours to complete the crystallization process.
Step 2: Isolation of the Less Soluble Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of cold methanol (2 x 10 mL) to remove any adhering mother liquor.
-
Dry the crystals under vacuum to obtain the diastereomerically pure salt (e.g., (R)-Amine·L-Tartrate).
-
Retain the filtrate (mother liquor), as it contains the other diastereomeric salt (e.g., (S)-Amine·L-Tartrate).
Step 3: Liberation of the Enantiomerically Enriched Amine
-
Suspend the dried diastereomeric salt in 50 mL of deionized water.
-
While stirring vigorously, add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise until the solution becomes strongly basic (pH > 10, check with pH paper). All solids should dissolve as the amine is liberated from its salt.
-
Transfer the basic aqueous solution to a separatory funnel and extract the free amine with dichloromethane (3 x 30 mL).
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched free amine (e.g., (R)-5-bromo-2,3-dihydro-1H-inden-1-amine).
-
Repeat steps 1-5 with the mother liquor from Step 2 to isolate the other enantiomer (e.g., (S)-5-bromo-2,3-dihydro-1H-inden-1-amine).
Analytical Verification: Determination of Enantiomeric Excess
The success of the resolution is quantified by the enantiomeric excess (ee) of the isolated amine. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for this determination.[9]
Chiral HPLC Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralcel OD-H or Lux Cellulose-3) is often effective for this class of compounds.
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol), often with a small amount of an amine additive (like diethylamine, DEA) to improve peak shape. A typical starting condition would be 90:10 Hexane:Isopropanol + 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a standard solution of the racemic starting material (~1 mg/mL). Inject this solution to determine the retention times of the (R)- and (S)-enantiomers.
-
Prepare solutions of the isolated amine fractions from the resolution experiment at the same concentration.
-
Inject the samples and integrate the peak areas for each enantiomer.
-
Calculation of Enantiomeric Excess (ee)
The enantiomeric excess is calculated using the areas of the two enantiomer peaks from the chromatogram:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Representative Data
The following table summarizes the expected outcomes and analytical parameters for a successful resolution.
| Parameter | Expected Value / Condition |
| Resolution | |
| Racemic Amine Input | 10.0 g |
| Resolving Agent | L-(+)-Tartaric Acid |
| Molar Ratio (Amine:Acid) | 1 : 0.5 |
| Solvent | Methanol |
| Theoretical Yield (per enantiomer) | 5.0 g |
| Expected Yield (First Crop) | 3.5 - 4.5 g (70-90% of theoretical) |
| Expected ee% (First Crop) | >95% |
| Chiral HPLC Analysis | |
| Column | Chiralcel OD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 90:10 Hexane:IPA + 0.1% DEA |
| Retention Time (t_R1) | e.g., 8.5 min |
| Retention Time (t_R2) | e.g., 10.2 min |
Troubleshooting and Optimization
-
No Crystallization Occurs: The solution may be too dilute. Try to concentrate it carefully. Seeding with a small crystal from a previous successful batch can induce crystallization. Alternatively, scratching the inside of the flask with a glass rod at the liquid-air interface can provide nucleation sites.
-
Oily Precipitate Forms: This often happens if the solution is cooled too quickly or is too concentrated. Re-heat to dissolve the oil and allow for a slower cooling rate. Trying a different solvent or solvent mixture may also be necessary.
-
Low Enantiomeric Excess (ee < 90%): The isolated crystals may be contaminated with the more soluble diastereomer. A recrystallization of the diastereomeric salt from a fresh portion of the same solvent system can significantly improve the diastereomeric and, consequently, the enantiomeric purity. The molar ratio of the resolving agent can also be optimized.[6]
Conclusion
The diastereomeric salt resolution protocol detailed herein provides a robust and scalable method for obtaining enantiomerically enriched 5-bromo-2,3-dihydro-1H-inden-1-amine. By leveraging the differential solubility of diastereomeric salts formed with L-(+)-tartaric acid, this classic technique remains a highly relevant and practical approach for researchers in drug discovery and process development. The purity of the final product should always be rigorously confirmed using an appropriate analytical technique, such as chiral HPLC.
References
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- A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. (n.d.). The Royal Society of Chemistry.
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Application Note: A Robust Protocol for the Reductive Amination of 5-Bromo-1-Indanone
Abstract: This document provides a comprehensive guide for the synthesis of N-substituted 5-bromo-1-aminoindanes via the reductive amination of 5-bromo-1-indanone. This protocol is specifically tailored for researchers in medicinal chemistry and drug development, where the indane scaffold is a privileged structural motif. We detail a reliable, one-pot procedure utilizing sodium triacetoxyborohydride (STAB), a mild and selective reducing agent, explaining the mechanistic rationale behind reagent selection and procedural steps. The guide includes a step-by-step protocol, safety considerations, data tables, a process workflow diagram, and troubleshooting advice to ensure reproducible and high-yielding results.
Introduction: The Strategic Importance of Substituted Indanamines
5-Bromo-1-indanone is a valuable starting material in synthetic organic chemistry, serving as a versatile precursor for a wide array of pharmacologically active molecules.[1] The introduction of an amine functional group at the 1-position via reductive amination opens a gateway to diverse chemical space, enabling the synthesis of compounds with applications ranging from neuroscience to metabolic disorders. Reductive amination is a cornerstone of amine synthesis due to its efficiency, operational simplicity, and ability to avoid the overalkylation problems often associated with direct alkylation of amines.[2][3]
This application note presents a robust protocol centered on the direct reductive amination methodology, which involves the in-situ formation and subsequent reduction of an imine intermediate.[4]
Mechanistic Rationale and Reagent Selection
The reductive amination of a ketone proceeds through two key mechanistic steps:
-
Imine/Iminium Ion Formation: The primary or secondary amine performs a nucleophilic attack on the carbonyl carbon of 5-bromo-1-indanone. This is followed by dehydration to form a C=N double bond, yielding an imine (from a primary amine) or an enamine (from a secondary amine). In the presence of an acid catalyst, the imine is protonated to form a highly electrophilic iminium ion.[5][6]
-
Hydride Reduction: A reducing agent delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion, reducing the C=N bond to a C-N single bond and forming the final amine product.[5]
The Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)
While several hydride donors can effect this transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this protocol for several compelling reasons:
-
Enhanced Selectivity: STAB is a milder reducing agent compared to sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[7] Its reactivity is attenuated by the electron-withdrawing and sterically bulky acetoxy groups.[8] This allows it to selectively reduce the protonated iminium ion intermediate much faster than the starting ketone, minimizing the competitive formation of 5-bromo-1-indanol as a side product.[2][9]
-
One-Pot Procedure: Because STAB does not readily reduce the ketone at neutral or slightly acidic pH, all reactants (ketone, amine, and reducing agent) can be combined in a single vessel from the start, simplifying the experimental setup.[8][10]
-
Safety Profile: STAB is a safer alternative to sodium cyanoborohydride (NaBH₃CN), which, despite its high selectivity, is highly toxic and can release hydrogen cyanide gas upon acidification.[11][12][13][14][15]
-
Acid Tolerance: The reaction can be performed in the presence of a catalytic amount of acetic acid, which accelerates the formation of the iminium ion intermediate without decomposing the reducing agent.[2][8]
Experimental Workflow Visualization
The overall experimental process from reactant assembly to product isolation is outlined below.
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The Strategic Utility of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine in the Forge of Neurological Drug Discovery
Introduction: In the intricate landscape of neurology research and central nervous system (CNS) drug development, the selection of foundational molecular scaffolds is a critical determinant of therapeutic success. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine, a chiral brominated indane amine, has emerged as a pivotal intermediate in the synthesis of next-generation neurological agents.[1][2][3] Its true value lies not in its intrinsic biological activity, but in its role as a versatile building block for creating potent and selective modulators of key neurological targets. This guide provides an in-depth exploration of its application, focusing on its strategic use in the development of Monoamine Oxidase B (MAO-B) inhibitors for neurodegenerative diseases.
Section 1: The Rationale - Targeting Monoamine Oxidase B in Neurodegeneration
Monoamine Oxidase B (MAO-B) is an enzyme localized on the outer mitochondrial membrane and is a principal catalyst in the degradation of monoamine neurotransmitters, most notably dopamine.[4][5] In neurodegenerative disorders such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in motor and cognitive functions. The inhibition of MAO-B presents a dual therapeutic benefit: it curtails the breakdown of dopamine, thereby increasing its synaptic availability, and it mitigates the oxidative stress generated by the deamination process, which is implicated in neuronal cell death.[5][6]
The acclaimed anti-Parkinsonian drug, Rasagiline ((R)-N-(2-propynyl)-2,3-dihydro-1H-inden-1-amine), is a testament to the therapeutic potential of the aminoindan scaffold.[7][8] this compound serves as a crucial precursor for the synthesis of Rasagiline analogues and other novel MAO-B inhibitors, where the bromine atom provides a reactive site for further molecular elaboration and optimization of pharmacological properties.[7]
Mechanism of Action: MAO-B Inhibition and Neuroprotection
Derivatives synthesized from this compound are designed to be potent and selective inhibitors of MAO-B. Many, like Rasagiline, act as irreversible inhibitors by forming a covalent bond with the flavin cofactor of the enzyme.[8] This targeted inhibition leads to a cascade of neuroprotective effects.
Caption: MAO-B Inhibition Pathway.
Section 2: Application Protocols
The utility of this compound is realized through the synthesis of its derivatives and their subsequent biological evaluation. Below are representative protocols for these critical stages of research.
Representative Synthetic Protocol: N-Alkylation
While a direct protocol starting from the bromo-derivative is not explicitly detailed in the provided search results, a general N-alkylation procedure, which is a common method for derivatizing such amines, can be outlined. The bromine atom can be used in subsequent cross-coupling reactions to introduce further diversity.
Objective: To synthesize an N-alkylated derivative of this compound as a potential MAO-B inhibitor.
Materials:
-
This compound
-
Alkylating agent (e.g., propargyl bromide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous acetonitrile (ACN) or another polar aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.
-
To the stirring suspension, add the alkylating agent (1.1-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the N-alkylated derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Caption: General Synthetic Workflow.
In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methodologies for determining the IC₅₀ of a test compound against human MAO-B.[1][2]
Objective: To quantify the inhibitory potency of a synthesized derivative.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., kynuramine or tyramine)
-
Developer and Fluorescent Probe (e.g., horseradish peroxidase and a probe that detects H₂O₂)
-
Test compound (synthesized derivative)
-
Positive Control Inhibitor (e.g., Selegiline or Rasagiline)
-
96-well black, flat-bottom microplate
-
Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)[1]
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution in MAO-B Assay Buffer to achieve a range of final assay concentrations.
-
Assay Plate Setup:
-
Test Wells: Add 10 µL of the diluted test compound to the wells.
-
Positive Control Wells: Add 10 µL of a known MAO-B inhibitor (e.g., Selegiline).
-
Enzyme Control Wells: Add 10 µL of MAO-B Assay Buffer.
-
-
Enzyme Addition: Prepare a working solution of recombinant human MAO-B in MAO-B Assay Buffer. Add 50 µL of the enzyme solution to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe in the assay buffer. Add 40 µL of this solution to each well to initiate the reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity in kinetic mode for at least 30-60 minutes.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
| Compound | Target | Reported IC₅₀ (nM) |
| Rasagiline | MAO-B | 4.43 ± 0.92[9] |
| Selegiline | MAO-B | ~9.8[6] |
| Test Compound | MAO-B | To be determined |
Cell-Based Neuroprotection Assay (SH-SY5Y Model)
This protocol outlines a general method to assess the neuroprotective effects of a synthesized compound against a neurotoxin in a human neuroblastoma cell line.[4]
Objective: To evaluate the ability of a synthesized derivative to protect neuronal cells from toxin-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺)
-
Test compound (synthesized derivative)
-
Positive Control (e.g., Rasagiline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of absorbance measurement (e.g., 570 nm)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test compound or positive control. Incubate for 2-4 hours.
-
Toxin Exposure: Add the neurotoxin (e.g., 6-OHDA to a final concentration of 100-200 µM) to all wells except the vehicle control wells.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium.
-
Add fresh medium containing 0.5 mg/mL MTT to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Express cell viability as a percentage of the vehicle-treated control.
-
Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the test compound to determine the neuroprotective effect.
-
Caption: Neuroprotection Assay Workflow.
Section 3: Conclusion and Future Perspectives
This compound is a cornerstone chiral intermediate for the development of sophisticated neurological drug candidates. Its application in the synthesis of selective MAO-B inhibitors has yielded significant advancements in the treatment of Parkinson's disease. The protocols provided herein offer a foundational framework for researchers to synthesize and evaluate novel derivatives. The true potential of this scaffold is continually being explored, with ongoing efforts to create multi-target ligands that not only inhibit MAO-B but also modulate other pathways implicated in neurodegeneration, such as amyloid-β aggregation and neuroinflammation.[1] The strategic use of this compound will undoubtedly continue to fuel innovation in the quest for disease-modifying therapies for complex neurological disorders.
References
- ResearchGate. (n.d.). Neuroprotective effects of compounds on SH-SY5Y cells. Rasagiline and....
- Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013).
- Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric).
- Georgieva, M., et al. (2021). Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson's Disease. Molecules, 26(15), 4445.
- Naoi, M., et al. (2013). Rasagiline and selegiline, inhibitors of type B monoamine oxidase, induce type A monoamine oxidase in human SH-SY5Y cells. Journal of Neural Transmission, 120(3), 389-398.
- Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit.
- ResearchGate. (n.d.). Rasagiline and selegiline, inhibitors of type B monoamine oxidase, induce type A monoamine oxidase in human SH-SY5Y cells | Request PDF.
- Finberg, J. P. M., et al. (1998). (R)(+)-N-propargyl-1-aminoindan (rasagiline) and derivatives: highly selective and potent inhibitors of monoamine oxidase B. Journal of Neural Transmission. Supplementum, 52, 301-305.
- Asian Journal of Chemistry. (2017). Synthesis and Characterization of Impurities in Rasagiline: A Novel MAO-B Inhibitor in Parkinson's Disease Therapy. Asian Journal of Chemistry, 29(6), 1357-1359.
- Finberg, J. P. M., & Youdim, M. B. H. (2001). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. British Journal of Pharmacology, 132(5), 1063-1070.
- ResearchGate. (n.d.). Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors | Request PDF.
- Finberg, J. P. M., et al. (2001). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. British Journal of Pharmacology, 132(5), 1063-1070.
- Chen, J. J., & Swope, D. M. (2005). Rasagiline in treatment of Parkinson's disease. Therapeutics and Clinical Risk Management, 1(3), 199-211.
- Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115.
- MySkinRecipes. (n.d.). This compound hydrochloride.
- ResearchGate. (n.d.). Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors | Request PDF.
- MySkinRecipes. (n.d.). This compound.
- Apicule. (n.d.). 5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No: 1443238-61-6) API Intermediate Manufacturers.
- MySkinRecipes. (n.d.). This compound hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. (R)(+)-N-propargyl-1-aminoindan (rasagiline) and derivatives: highly selective and potent inhibitors of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Strategic Application of (R)-5-bromo-1-aminoindan in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Central to this pursuit is the identification and utilization of "privileged scaffolds" – molecular frameworks that exhibit the ability to bind to multiple, distinct biological targets. The indane ring system, particularly in its chiral amino-functionalized form, represents one such scaffold. This application note provides an in-depth technical guide on the strategic use of (R)-5-bromo-1-aminoindan , a key chiral building block that has demonstrated significant utility in the development of neuroprotective agents.
This guide will navigate through the synthetic pathways involving (R)-5-bromo-1-aminoindan, its critical role as a precursor to multi-target drug candidates, and the underlying medicinal chemistry rationale for its application. We will delve into detailed experimental protocols, offering not just a series of steps, but a causal explanation behind the choice of reagents and conditions, thereby empowering researchers to confidently and effectively employ this versatile intermediate in their drug discovery programs.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a key intermediate is fundamental to its successful application in multi-step syntheses.
| Property | Value |
| Molecular Formula | C₉H₁₀BrN |
| Molecular Weight | 212.09 g/mol |
| Appearance | Off-white to light yellow solid or oil |
| Chirality | (R)-enantiomer |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. For long-term storage, refrigeration is recommended. |
Note on Handling: (R)-5-bromo-1-aminoindan is a chiral amine and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Pathways to (R)-5-bromo-1-aminoindan and its Derivatives
The synthesis of (R)-5-bromo-1-aminoindan and its subsequent elaboration into pharmacologically active molecules involves a series of well-established yet nuanced chemical transformations. A representative synthetic workflow is outlined below.
Caption: Synthetic workflow from a commercially available starting material to the final drug candidate, Ladostigil, highlighting the key intermediate (R)-5-bromo-1-aminoindan.
Part 1: Synthesis of the Precursor - 5-Bromo-1-indanone
The journey towards (R)-5-bromo-1-aminoindan commences with the synthesis of its ketone precursor, 5-bromo-1-indanone. A common and effective method is the intramolecular Friedel-Crafts acylation of 3-(3-bromophenyl)propanoic acid.[1]
Protocol 1: Synthesis of 5-Bromo-1-indanone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(3-bromophenyl)propanoic acid (1.0 eq).
-
Reagent Addition: Cautiously add polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide in methanesulfonic acid (Eaton's reagent) as the cyclizing agent. The amount should be sufficient to ensure efficient stirring.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 5-bromo-1-indanone by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a crystalline solid.[2]
Part 2: Asymmetric Synthesis of (R)-5-bromo-1-aminoindan
The stereoselective synthesis of the (R)-enantiomer of 5-bromo-1-aminoindan is a critical step that dictates the chirality of the final drug substance. Asymmetric reductive amination is a powerful strategy to achieve this.
Caption: Key steps in the asymmetric reductive amination of 5-bromo-1-indanone to yield the desired (R)-enantiomer.
Protocol 2: Asymmetric Reductive Amination of 5-Bromo-1-indanone
-
Formation of Chiral Imine: In a reaction vessel, dissolve 5-bromo-1-indanone (1.0 eq) in a suitable solvent such as toluene or dichloromethane. Add a chiral amine or a chiral auxiliary, for instance, (R)-phenylglycinol or a primary amine in the presence of a chiral catalyst, to form the corresponding chiral imine or enamine in situ. This step may require a dehydrating agent like molecular sieves or a Dean-Stark apparatus to drive the equilibrium towards imine formation.
-
Diastereoselective Reduction: Once the imine formation is complete, the reaction mixture is subjected to reduction. A variety of reducing agents can be employed, including catalytic hydrogenation over a chiral catalyst (e.g., a rhodium or iridium complex with a chiral ligand) or the use of stoichiometric chiral reducing agents. For laboratory-scale synthesis, sodium borohydride or sodium cyanoborohydride can be used in the presence of a chiral directing group.
-
Work-up and Removal of Chiral Auxiliary: After the reduction is complete, the reaction is quenched, and the product is worked up. If a chiral auxiliary was used, it needs to be cleaved under conditions that do not racemize the newly formed stereocenter.
-
Purification: The crude (R)-5-bromo-1-aminoindan is then purified by column chromatography on silica gel to afford the desired enantiomerically enriched product.
Note on Chiral Purity: The enantiomeric excess (e.e.) of the final product is of paramount importance. It is crucial to determine the e.e. using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.
Application in the Synthesis of Ladostigil: A Multi-Target Neuroprotective Agent
(R)-5-bromo-1-aminoindan serves as a pivotal intermediate in the synthesis of Ladostigil, a promising drug candidate for the treatment of Alzheimer's disease. Ladostigil is a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO), combining the therapeutic principles of two established classes of neuroprotective drugs.
Caption: Final steps in the synthesis of Ladostigil from (R)-5-bromo-1-aminoindan.
Protocol 3: N-Propargylation of (R)-5-bromo-1-aminoindan
The propargyl group is a key pharmacophore in many irreversible MAO inhibitors. Its introduction onto the amino group of (R)-5-bromo-1-aminoindan is a crucial step.
-
Reaction Setup: Dissolve (R)-5-bromo-1-aminoindan (1.0 eq) in a suitable aprotic solvent like acetonitrile or acetone in a round-bottom flask.
-
Base Addition: Add a mild inorganic base, such as potassium carbonate or sodium bicarbonate (2-3 eq), to the solution.
-
Alkylation: Add propargyl bromide or propargyl chloride (1.1-1.5 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: The reaction can be gently heated (e.g., to 50-60 °C) to expedite the conversion. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: The crude (R)-N-propargyl-5-bromo-1-aminoindan can be purified by column chromatography on silica gel.
Medicinal Chemistry Rationale and Structure-Activity Relationship (SAR)
The incorporation of the (R)-5-bromo-1-aminoindan scaffold into molecules like Ladostigil is a deliberate design choice rooted in established medicinal chemistry principles.
-
The Aminoindan Core: The rigid, bicyclic structure of the aminoindan core serves as a constrained phenethylamine analogue. This conformationally restricted framework is crucial for selective binding to the active site of MAO-B. The (R)-configuration is known to be essential for potent MAO-B inhibitory activity, as seen in the marketed anti-Parkinson's drug Rasagiline ((R)-N-propargyl-1-aminoindan).
-
The Propargyl Group: The terminal alkyne of the propargyl group acts as a "suicide" inhibitor. It forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the active site of MAO, leading to irreversible inhibition of the enzyme. This mechanism provides a long-lasting therapeutic effect.
-
The 5-Bromo Substituent: The introduction of a bromine atom at the 5-position of the indane ring has significant implications for the molecule's properties:
-
Electronic Effects: As an electron-withdrawing group, the bromine atom can modulate the electron density of the aromatic ring, potentially influencing its interaction with amino acid residues in the enzyme's active site.
-
Lipophilicity: The bromine atom increases the overall lipophilicity of the molecule. This can enhance its ability to cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system.
-
Metabolic Stability: Halogenation can sometimes block sites of metabolic oxidation, thereby increasing the drug's half-life in the body.
-
Structure-Activity Relationship: While specific SAR studies on 5-halogenated aminoindans are not extensively published in the provided search results, the inclusion of the 5-bromo substituent in a clinical candidate like Ladostigil strongly suggests that it confers advantageous properties, likely a combination of the factors mentioned above, leading to an optimized pharmacological profile. Studies on other MAO inhibitors have shown that halogen substitution on the aromatic ring can enhance inhibitory potency.[3]
-
Analytical Characterization and Quality Control
Ensuring the chemical and chiral purity of (R)-5-bromo-1-aminoindan and its derivatives is non-negotiable in a drug development setting. A suite of analytical techniques is employed for this purpose.
| Analytical Technique | Purpose | Key Parameters |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of the chemical identity. | Chemical shifts, coupling constants, integration. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the elemental composition. | Molecular ion peak (M+). |
| Chiral HPLC | Determination of enantiomeric purity (e.e.). | Chiral stationary phase (e.g., polysaccharide-based), mobile phase composition, retention times of enantiomers. |
| Elemental Analysis | Confirmation of the empirical formula. | Percentage of C, H, N, and Br. |
Conclusion and Future Perspectives
(R)-5-bromo-1-aminoindan has firmly established its position as a valuable and strategic building block in medicinal chemistry, particularly in the design of multi-target agents for neurodegenerative diseases. Its unique combination of a rigid, chiral scaffold, and the presence of a synthetically versatile bromine handle, provides medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The successful application of this intermediate in the synthesis of Ladostigil underscores its potential. As our understanding of the complex pathophysiology of diseases like Alzheimer's continues to evolve, the demand for such rationally designed, multi-functional small molecules will undoubtedly grow. The principles and protocols outlined in this guide are intended to facilitate the exploration of (R)-5-bromo-1-aminoindan in the development of the next generation of therapeutics.
References
- ACS Omega. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors.
- RSC Publishing. (n.d.). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders.
- BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
- Organic Chemistry Portal. (n.d.). Indanone synthesis.
- SpringerLink. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- NIH. (n.d.). Asymmetric Synthesis of Aminochromanes via Intramolecular Indium-Mediated Allylation of Chiral Hydrazones.
- ResearchGate. (n.d.). structure and activity relationship of monoamine oxidase inhibitors.
- Frontiers. (n.d.). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors.
- PubMed. (n.d.). Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues.
- University of California. (2025). Leveraging Catalysis to Enable the Asymmetric Synthesis of Novel Cereblon E3 Ligase Modulatory Drug Cores.
- PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.
- RSC Publishing. (n.d.). The asymmetric total synthesis of (+)-N-acetyl norloline.
- ResearchGate. (2024). 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide.
- MDPI. (n.d.). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide.
- Yale University. (n.d.). Asymmetric Synthesis of Amines - Ellman Laboratory.
- ResearchGate. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions.
- OUCI. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors.
Sources
HPLC methods for chiral separation of aminoindanes
An Application Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Chiral Separation of Aminoindanes
Authored by a Senior Application Scientist
Introduction: The Significance of Chiral Aminoindanes
The aminoindan scaffold is a privileged structural motif in medicinal chemistry, forming the core of several pharmacologically active compounds. A prominent example is Rasagiline, the (R)-enantiomer of N-propargyl-1-aminoindan, a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[1] The biological activity of such compounds is often stereospecific, meaning that one enantiomer provides the therapeutic benefit while the other may be less active, inactive, or even contribute to undesirable side effects.[1] Consequently, the ability to separate and quantify the enantiomers of aminoindanes is of paramount importance for drug development, quality control, and regulatory compliance.[2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for the reliable enantioseparation of these chiral amines.[2][3]
This guide provides a detailed overview of the strategies and protocols for the successful chiral separation of aminoindanes by HPLC. We will delve into the mechanistic principles of chiral recognition, explore the selection of appropriate chiral stationary phases, and present detailed, field-proven protocols for immediate application in the laboratory.
Pillar 1: The Foundation of Chiral Recognition in HPLC
The direct separation of enantiomers by HPLC is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector, which is immobilized on the stationary phase (the CSP).[4] For a separation to occur, there must be a sufficient difference in the stability of these diastereomeric complexes. This stability is governed by a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion phenomena.[5] The choice of the CSP is therefore the most critical decision in developing a chiral separation method.[6]
For aminoindanes, which are primary or secondary amines with an aromatic moiety, several classes of CSPs have proven to be highly effective.
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate), are among the most versatile and widely used CSPs.[5][7] Their chiral recognition ability stems from the helical groove structure of the polysaccharide backbone, which provides a complex chiral surface.[7] These phases can be operated in normal-phase, reversed-phase, and polar organic modes, offering broad applicability.[8][9] The choice of mobile phase, particularly the type of alcohol and the presence of acidic or basic additives, is crucial for optimizing selectivity on these phases.[3][10]
-
Macrocyclic Glycopeptide CSPs: These phases, based on antibiotics like teicoplanin and vancomycin, are exceptionally useful for separating polar and ionizable compounds, including underivatized amino acids and amines.[11][12] Their complex structure offers multiple interaction sites—peptide baskets, carbohydrate moieties, and ionizable groups—enabling a multimodal separation mechanism that includes hydrogen bonding, ionic interactions, and inclusion complexation.[11][13][14] They are compatible with a wide range of mobile phases, from normal-phase to purely aqueous, making them highly versatile.[11]
-
Crown Ether-Based CSPs: These CSPs are particularly effective for the separation of primary amines.[15] The chiral recognition mechanism relies on the formation of an inclusion complex between the protonated primary amine of the analyte and the chiral cavity of the crown ether.[13][16] This typically requires the use of a strongly acidic mobile phase to ensure the amine is in its cationic form.[2][13]
The following diagram illustrates a logical workflow for selecting a suitable chiral separation strategy for aminoindanes.
Caption: A strategic workflow for developing a chiral HPLC method for aminoindanes.
Pillar 2: Validated Protocols for Aminoindan Enantioseparation
Here we present two robust protocols for the chiral separation of aminoindane derivatives. The first utilizes a widely applicable polysaccharide-based CSP in reversed-phase mode, and the second employs a macrocyclic glycopeptide CSP, showcasing its utility for these analytes.
Protocol 1: Reversed-Phase Separation on a Polysaccharide-Based CSP
This protocol is adapted from established methods for rasagiline and is suitable for many N-substituted 1-aminoindanes.[1][17] The use of a reversed-phase compatible polysaccharide column offers excellent durability and compatibility with mass spectrometry (MS).
Rationale: The amylose tris(3,5-dimethylphenylcarbamate) stationary phase provides a combination of inclusion and dipolar interactions.[1] The reversed-phase mobile phase, consisting of an aqueous buffer and acetonitrile, is a common and robust choice. The pH of the mobile phase is critical; for basic compounds like aminoindanes, a slightly acidic to neutral pH is often optimal to ensure good peak shape and achieve separation.[17]
Experimental Workflow Diagram
Caption: Step-by-step workflow for Protocol 1.
Step-by-Step Methodology:
-
HPLC System: An HPLC or UHPLC system with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® AD-RH, 150 x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate) on a silica support).[17]
-
Mobile Phase Preparation:
-
Prepare a 20 mM potassium dihydrogen phosphate (KH₂PO₄) solution in HPLC-grade water.
-
Mix this buffer with acetonitrile in a 65:35 (v/v) ratio.
-
Adjust the final pH to 6.9 using a 10% potassium hydroxide (KOH) solution.[17]
-
Filter and degas the mobile phase prior to use.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the aminoindan sample (e.g., racemic rasagiline mesylate) in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a system suitability test by injecting a solution of the racemic aminoindan to ensure adequate resolution (typically Rs > 1.5).
-
Inject the prepared samples for analysis.
-
Protocol 2: Normal-Phase Separation on a Macrocyclic Glycopeptide CSP
This protocol demonstrates the utility of a teicoplanin-based CSP, which is highly effective for a broad range of chiral compounds, including aminoindanes.[11][18] The polar ionic mode, using a non-aqueous mobile phase with acidic and basic additives, is often successful when other modes fail.[11]
Rationale: The teicoplanin selector offers a multitude of chiral recognition interactions.[12][13] In the polar ionic mode, the small amounts of acid and base modulate the ionization state of both the analyte and the stationary phase, which can dramatically enhance enantioselectivity.[11][14] This mode is particularly powerful for compounds with ionizable functional groups like the amine in aminoindanes.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Protocol 2.
Step-by-Step Methodology:
-
HPLC System: An HPLC system with a UV detector.
-
Chiral Stationary Phase: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (Teicoplanin macrocyclic glycopeptide bonded to silica).[18]
-
Mobile Phase Preparation:
-
Mix HPLC-grade ethanol, acetonitrile, trifluoroacetic acid (TFA), and triethylamine (TEA) in a ratio of 80:20:0.2:0.3 (v/v/v/v). Note: This is an example starting condition; the ratio of acid and base may need optimization.[15]
-
Mix thoroughly. Filtration and degassing are recommended.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 265 nm (adjust based on analyte's UV maxima).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the aminoindan sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
-
Procedure:
-
Equilibrate the CHIROBIOTIC column for at least 60 minutes. These columns can take longer to fully equilibrate compared to standard reversed-phase columns.[6]
-
Perform a system suitability test with a racemic standard.
-
Inject the prepared samples for analysis.
-
Pillar 3: Data Presentation and Expected Results
Successful chiral separations are characterized by baseline resolution between the two enantiomer peaks. The following table summarizes typical performance data that can be expected when applying these methods to an aminoindan like rasagiline, based on published literature.[15][17]
| Parameter | Protocol 1 (Polysaccharide CSP) | Protocol 2 (Macrocyclic CSP) |
| Analyte | Rasagiline | Rasagiline & Analogues |
| Elution Order | S-enantiomer then R-enantiomer | Typically D/R then L/S[12] |
| Resolution (Rs) | > 3.0[17] | > 2.5[15] |
| Selectivity (α) | ~ 1.5 | ~ 1.5 |
| Typical Run Time | < 15 minutes | < 20 minutes |
Note: Elution order can vary and must be confirmed with enantiomerically pure standards.
Conclusion
The chiral separation of aminoindanes is a critical analytical task in pharmaceutical development and quality control. A systematic approach, beginning with the screening of robust chiral stationary phases like polysaccharide and macrocyclic glycopeptide-based columns, is key to success.[4][6] The protocols provided in this guide offer excellent starting points for method development. By carefully optimizing the mobile phase composition and other chromatographic parameters, researchers can develop reliable and reproducible HPLC methods to ensure the enantiomeric purity of these vital therapeutic agents.
References
- Hyun, M. H., Min, H. J., & Lee, Y. J. (2013). Liquid chromatographic resolution of racemic rasagiline and its analogues on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Journal of Separation Science, 36(21-22), 3537–3543. [Link]
- Ali, I., Al-Othman, Z. A., Al-Warthan, A., & Alam, M. S. (2017). Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column. Molecules, 22(7), 1195. [Link]
- Said, R. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
- Perrin, C., Vander-Heyden, Y., Zhou, D., & Armstrong, D. W. (2002). Super/subcritical fluid chromatography chiral separations with macrocyclic glycopeptide stationary phases.
- ResearchGate. (n.d.). Structures of the polysaccharide-based chiral stationary phases used in this study. [Link]
- Berthod, A. (2018). Macrocyclic Glycopeptide Chiral Stationary Phases.
- Berthod, A. (2018).
- Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]
- Nirogi, R., Rao Doguparthi, M., Lingavarapu, B., Rani Thota, K., & Sivasekhar Yarra, N. (2014). Reverse Phase High Performance Liquid Chromatographic Method for Separation of R-Rasagiline Mesylate from S-Isomer. Asian Journal of Chemistry, 27, 85-88. [Link]
- Csomos, G., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
- Perjési, P., et al. (2019). Chiral separation of rasagiline using sulfobutylether-β-cyclodextrin: Capillary electrophoresis. Electrophoresis, 40(6-7), 957-965. [Link]
- Ilisz, I., Aranyi, A., & Péter, A. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(24), 8089. [Link]
- SIELC Technologies. (n.d.). Separation of 2-Aminoindan on Newcrom R1 HPLC column. [Link]
- Bezhanishvili, T., Chankvetadze, L., & Chankvetadze, B. (2021). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. In Methods in Molecular Biology (Vol. 2263, pp. 99-117). Springer. [Link]
- I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. [Link]
- Chankvetadze, B. (2026). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Methods in Molecular Biology, 2994, 99-117. [Link]
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- Kannappan, V. (2022). Polysaccharide-based CSPs. Chiralpedia. [Link]
- Ilisz, I., & Péter, A. (2006). Review: HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases. Analytical and Bioanalytical Chemistry, 386(5), 1337-1353. [Link]
- Bhushan, R. (2019). Analysis and Enantioseparation of Amino Acids by Liquid Chromatography. In Methods in Molecular Biology (Vol. 1985, pp. 127-147). Springer. [Link]
- Bezhanishvili, T., Chankvetadze, L., & Chankvetadze, B. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology, 1985, 93-126. [Link]
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- Rahman, M. M., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 178-187. [Link]
- Fejos, I., et al. (2009). HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase.
- Hamase, K., & Zaitsu, K. (2019). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Methods in Molecular Biology, 1985, 149-158. [Link]
- Bhushan, R. (2019). Analysis and Enantioseparation of Amino Acids by Liquid Chromatography. Methods in Molecular Biology, 1985, 127-147. [Link]
- Gecse, Z., et al. (2021). Enantioseparation of ß2-amino acids by liquid chromatography using core-shell chiral stationary phases based on teicoplanin and teicoplanin aglycone.
- ResearchGate. (n.d.).
- Hamase, K., Morikawa, A., & Zaitsu, K. (2014). Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis.
- Ilisz, I., & Péter, A. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Methods in Molecular Biology, 1985, 159-173. [Link]
- Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
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- Hamase, K. (2024).
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- Kerec, M., et al. (2024).
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Application Notes and Protocols for the Synthesis of Rasagiline from Aminoindan Precursors
Abstract
Rasagiline, chemically known as (R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine, is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) utilized in the management of Parkinson's disease.[1] Its therapeutic efficacy is enantiomer-specific, residing solely in the (R)-enantiomer. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of rasagiline, with a primary focus on pathways originating from 1-aminoindan precursors. We will explore various synthetic strategies, including direct N-alkylation and innovative biocatalytic reductive amination. Crucially, this guide will delve into the methodologies for achieving the required enantiopurity, a critical aspect of rasagiline's synthesis. Detailed, step-by-step protocols for key synthetic routes are provided, underpinned by an explanation of the chemical principles and experimental choices.
Introduction to Rasagiline and its Synthetic Importance
Rasagiline's therapeutic action is centered on its ability to selectively and irreversibly inhibit MAO-B, an enzyme responsible for the degradation of dopamine in the brain.[2] By inhibiting MAO-B, rasagiline increases synaptic dopamine levels, thereby alleviating the motor symptoms of Parkinson's disease. The stereocenter at the 1-position of the indane ring is of paramount importance; the (R)-enantiomer is a potent MAO-B inhibitor, while the (S)-enantiomer is significantly less active. Consequently, the synthesis of enantiomerically pure (R)-rasagiline is a key objective in its pharmaceutical production.
The common synthetic approaches to rasagiline leverage the readily available 1-aminoindan scaffold. The primary challenge lies in the introduction of the propargyl group to the nitrogen atom and, most critically, in controlling the stereochemistry to isolate the desired (R)-enantiomer. This application note will detail the prevalent methods to achieve this, providing both theoretical understanding and practical protocols.
Synthetic Strategies from 1-Aminoindan
The synthesis of rasagiline from 1-aminoindan can be broadly categorized into two main approaches:
-
Linear Synthesis: Starting with enantiomerically pure (R)-1-aminoindan.
-
Convergent Synthesis with Late-Stage Resolution: Starting with racemic 1-aminoindan, followed by resolution of either an intermediate or the final racemic rasagiline.
A third, more modern approach involves direct asymmetric synthesis, which will also be discussed.
Direct N-Alkylation of 1-Aminoindan
The most direct route to rasagiline involves the N-alkylation of 1-aminoindan with a propargylating agent. This is a nucleophilic substitution reaction where the amino group of 1-aminoindan acts as the nucleophile.
Causality of Experimental Choices:
-
Propargylating Agent: Propargyl halides (chloride or bromide) are commonly used due to their reactivity.[1][3] However, they can lead to side reactions. Propargyl sulfonates (e.g., methanesulfonate or p-toluenesulfonate) are often preferred as they are more stable and can lead to cleaner reactions with higher yields.[4][5]
-
Base: A base is required to neutralize the acid (HX or H-O-Sulfonate) generated during the reaction. Inorganic bases like potassium carbonate are frequently employed.[1][4] The choice of a non-nucleophilic base is crucial to prevent it from competing with the aminoindan.
-
Solvent: Aprotic polar solvents such as acetonitrile are typically used as they can dissolve the reactants and facilitate the SN2 reaction mechanism.[1][4]
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for rasagiline synthesis via N-alkylation.
Enantioselective Synthesis via Reductive Amination
A more contemporary and "greener" approach to rasagiline synthesis is the use of reductive aminases (RedAms).[6][7] This biocatalytic method involves the direct condensation of 1-indanone with propargylamine, followed by an enzyme-catalyzed, stereoselective reduction of the resulting imine intermediate to yield enantiomerically enriched rasagiline.[6][8][9]
Causality of Experimental Choices:
-
Enzyme Selection: The choice of the reductive aminase is critical for achieving high enantioselectivity. Engineered RedAms, such as those from Aspergillus oryzae or Aspergillus calidoustus, have shown high activity and stereoselectivity for the synthesis of (R)-rasagiline.[6][7]
-
Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under mild conditions (pH, temperature), which is environmentally advantageous compared to traditional organic synthesis.[6]
-
Cofactor Recycling: Reductive aminases require a nicotinamide cofactor (NADH or NADPH) for the reduction step. An efficient cofactor recycling system is often employed to make the process economically viable on a larger scale.
Caption: Biocatalytic synthesis of (R)-rasagiline via reductive amination.
Achieving Enantiopurity: Chiral Resolution
As the therapeutic benefit of rasagiline is confined to the (R)-enantiomer, achieving high enantiopurity is a critical step in its synthesis.[10] When starting from racemic 1-aminoindan, a chiral resolution step is necessary.
The principle of chiral resolution by diastereomeric salt formation relies on the different physical properties (notably solubility) of diastereomers.[11][12] By reacting a racemic mixture with a single enantiomer of a chiral resolving agent, a pair of diastereomeric salts is formed, which can then be separated by fractional crystallization.[11][12]
Common Chiral Resolving Agents for Aminoindans:
The choice of resolving agent and solvent system is crucial and often requires empirical optimization to achieve efficient separation.
Experimental Protocols
Protocol 1: Synthesis of Racemic Rasagiline via N-Alkylation
This protocol describes the synthesis of racemic rasagiline from racemic 1-aminoindan.
Materials:
-
Racemic 1-aminoindan
-
Propargyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add racemic 1-aminoindan (1.0 equivalent).[1]
-
Solvent and Base Addition: Add anhydrous acetonitrile to dissolve the 1-aminoindan, followed by the addition of anhydrous potassium carbonate (approximately 2.0 equivalents).[1]
-
Alkylation: While stirring the suspension vigorously, slowly add propargyl bromide (approximately 1.1 equivalents) to the reaction mixture at room temperature.[1]
-
Reaction Conditions: Heat the mixture to reflux (approximately 60-70°C) and maintain this temperature for 12-16 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Filtration and Concentration: Filter the solid potassium carbonate and potassium bromide salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.[1]
-
Purification: The crude racemic rasagiline can be purified by column chromatography or by conversion to a salt, followed by recrystallization.
Protocol 2: Chiral Resolution of Racemic Rasagiline using L-(+)-Tartaric Acid
This protocol outlines the resolution of racemic rasagiline to isolate the desired (R)-enantiomer.
Materials:
-
Racemic rasagiline base
-
L-(+)-Tartaric acid
-
Isopropanol
-
Methanol
-
Standard laboratory glassware for crystallization and filtration
Procedure:
-
Salt Formation: Dissolve the crude racemic rasagiline in isopropanol. In a separate flask, dissolve L-(+)-tartaric acid in isopropanol.
-
Crystallization: Add the L-tartaric acid solution to the racemic rasagiline solution. The di-(R)-(+)-N-propargyl-1-aminoindan)-L-tartrate salt will preferentially crystallize.[5]
-
Recrystallization: The obtained tartrate salt can be recrystallized from a mixture of methanol and isopropanol to enhance diastereomeric purity.[14]
-
Liberation of the Free Base: The purified diastereomeric salt is then treated with a base (e.g., aqueous sodium hydroxide) to liberate the enantiomerically pure (R)-rasagiline free base.
-
Salt Formation for Pharmaceutical Use: The (R)-rasagiline base is typically converted to its mesylate salt by treatment with methanesulfonic acid in isopropanol for pharmaceutical formulation.[5][14]
Data Summary
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| N-Alkylation + Resolution | Racemic 1-aminoindan | Propargyl halide/sulfonate, K₂CO₃, L-Tartaric acid | ~12% overall[5] | >99% after resolution | Well-established, scalable | Multi-step, loss of 50% of material in resolution |
| Direct N-Alkylation | (R)-1-aminoindan | Propargyl halide/sulfonate, K₂CO₃ | High | Dependent on starting material ee | Fewer steps, higher overall yield | Requires enantiomerically pure starting material |
| Reductive Amination | 1-Indanone, Propargylamine | Reductive Aminase (e.g., AcRedAm) | 42-60%[6] | >99%[6] | Green, mild conditions, high enantioselectivity | Requires specialized enzymes, potential for lower yields |
Conclusion
The synthesis of rasagiline from aminoindan precursors offers several viable routes for researchers and drug development professionals. The choice of synthetic strategy will depend on factors such as the availability of starting materials, scalability, and environmental considerations. The classical approach of N-alkylation of racemic 1-aminoindan followed by chiral resolution remains a robust and widely practiced method. However, the emergence of biocatalytic methods like reductive amination presents a promising, environmentally benign alternative that can directly yield the desired enantiomer with high purity. The protocols and insights provided in this application note are intended to serve as a valuable resource for the efficient and effective synthesis of this important therapeutic agent.
References
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- Dostert, P., Strolin Benedetti, M., & Guffroy, C. (2004). Preparative resolution of 1-aminoindan-1,5-dicarboxylic acid (AIDA) by chiral ligand-exchange chromatography. Chirality, 16(5), 314–317. [Link]
- Google Patents. (2014). CN103804200A - Preparation method of rasagiline and analogue thereof.
- Chen, et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology. [Link]
- Google Patents. (2011).
- Fonseca, T. S., et al. (2025). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution.
- Ishizuka, H., et al. (2025). Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine. Chemistry – An Asian Journal. [Link]
- Google Patents. (1997). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
- Google Patents. (2012). WO2012116752A1 - Process of resolution of 1-aminoindan.
- Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115. [Link]
- ResearchGate. (2025). A new processfor the synthesisof enantiomerically pure R-(+)
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- ResearchGate. (2025).
- Matzel, P., et al. (2017). One-step asymmetric synthesis of (R)- and (S)-rasagiline by reductive amination applying imine reductases. Green Chemistry, 19(3), 743-747. [Link]
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- ResearchG
- Google Patents. (2009). CN101381314A - Preparation method of (R)-(+)-N-propargyl-1-indan amines.
- ResearchGate. (n.d.). Enantioselective synthesis of both (R)‐ and (S)
- Wikipedia. (n.d.). Chiral resolution. [Link]
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Analytical techniques for characterizing (R)-5-bromo-1-aminoindan
An Application Guide for the Analytical Characterization of (R)-5-bromo-1-aminoindan
Abstract
This comprehensive technical guide provides a suite of detailed analytical methodologies for the definitive characterization of (R)-5-bromo-1-aminoindan, a critical chiral intermediate in the synthesis of the anti-Parkinsonian drug, Rasagiline.[1][2] Ensuring the chemical identity, absolute purity, and enantiomeric integrity of this precursor is paramount to the quality and safety of the final active pharmaceutical ingredient (API). This document moves beyond rote procedures to explain the underlying scientific principles behind each technique, offering field-proven protocols for researchers, quality control analysts, and drug development professionals. The methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity, Chiral HPLC for enantiomeric excess, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, Mass Spectrometry (MS) for molecular weight verification, and Elemental Analysis for empirical formula validation.
Introduction: The Criticality of Characterizing a Key Chiral Intermediate
(R)-5-bromo-1-aminoindan is a cornerstone building block in modern pharmaceutical synthesis. Its primary significance lies in its role as a direct precursor to Rasagiline, a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor used in the management of Parkinson's disease.[3][4] The therapeutic efficacy of Rasagiline is intrinsically linked to its specific (R)-enantiomer. Consequently, the analytical control of its starting materials, such as (R)-5-bromo-1-aminoindan, is not merely a procedural step but a fundamental requirement for ensuring drug safety and efficacy.
A multi-faceted analytical approach is essential to establish a complete quality profile of this intermediate.[5] This guide provides the strategic rationale and step-by-step protocols for a battery of orthogonal analytical techniques designed to create a self-validating system of characterization.
Compound Identity and Physicochemical Properties
A foundational step in any analysis is the confirmation of basic physical and chemical properties.
-
Chemical Structure:
-
Physicochemical Data Table:
| Property | Value | Source |
| IUPAC Name | (1R)-5-bromo-2,3-dihydro-1H-inden-1-amine | IUPAC Nomenclature |
| Molecular Formula | C₉H₁₀BrN | Calculated |
| Molecular Weight | 212.09 g/mol | Calculated |
| CAS Number | 144959-31-7 | (for (R)-enantiomer) |
| Appearance | Off-white to light brown solid | Supplier Data |
| Key Precursor | 5-Bromo-1-indanone | [6] |
Comprehensive Analytical Workflow
A robust characterization follows a logical progression from identity confirmation to purity and stereochemical integrity assessment. The following workflow ensures all critical quality attributes are evaluated.
Caption: Logical workflow for the complete characterization of (R)-5-bromo-1-aminoindan.
Chromatographic Methods: Purity and Enantiomeric Integrity
Chromatography is the definitive tool for assessing the purity of pharmaceutical intermediates.[5] For a chiral compound, this must be bifurcated into two distinct analyses: one for general chemical purity and another for enantiomeric purity.
Reverse-Phase HPLC for Chemical Purity Assessment
Expertise & Causality: A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for separating a primary, relatively polar compound like an aminoindan from its non-polar and closely related process impurities. A C18 stationary phase provides excellent hydrophobic retention and resolution for this class of molecules. UV detection is chosen based on the compound's strong chromophore (the brominated benzene ring).
Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water).[7] The exact ratio should be optimized to achieve a retention time of 5-10 minutes for the main peak. A typical starting point is 40:60 (v/v) Acetonitrile:Buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
-
System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the sample solution and integrate all peaks.
-
Calculation: Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Data Summary: HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 (250 x 4.6 mm, 5 µm) | Standard for hydrophobic and polar analytes.[5] |
| Mobile Phase | Acetonitrile / 0.1% H₃PO₄ (aq) | Provides good separation and peak shape. |
| Detector | UV at 220 nm | Wavelength of high absorbance for the aromatic ring. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |
| Temperature | 30 °C | Ensures reproducible retention times. |
Chiral HPLC for Enantiomeric Purity
Expertise & Causality: The biological activity of Rasagiline is stereospecific, making the enantiomeric purity of its precursor a critical quality attribute. Chiral HPLC is the gold standard for this measurement. The separation relies on the differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).[8] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and often provide excellent selectivity for amino compounds.[9] A normal-phase mobile system (e.g., hexane/isopropanol) is typically employed as it enhances the specific hydrogen bonding and dipole-dipole interactions required for chiral recognition on these CSPs.
Protocol: Enantiomeric Excess (ee) Determination
-
Instrumentation: HPLC system with a UV-Vis detector and a polysaccharide-based chiral column (e.g., Chiralcel® OD-H or equivalent cellulose-based CSP).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1 v/v/v). The small amount of amine additive is crucial to prevent peak tailing by deactivating acidic sites on the silica support and improving the chromatography of the basic amine analyte.
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
-
System Suitability: Inject a racemic (50:50) mixture of (R)- and (S)-5-bromo-1-aminoindan. The resolution between the two enantiomer peaks must be ≥ 1.5.
-
Analysis: Inject the sample solution. Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the injection of a reference standard.
-
Calculation: Calculate the enantiomeric excess (% ee):
-
% ee = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100
-
Spectroscopic Methods: Structural Elucidation
NMR Spectroscopy
Expertise & Causality: Nuclear Magnetic Resonance (NMR) provides the most definitive structural confirmation by mapping the carbon-hydrogen framework of the molecule. 1H NMR confirms the presence and connectivity of protons, while 13C NMR identifies all unique carbon environments. The predicted chemical shifts are based on established principles of organic spectroscopy and data from structurally similar compounds like 5-bromo-1-indanone and 5-aminoindan.[10][11][12]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard 1H and 13C{1H} spectra.
-
Data Interpretation: Correlate the observed chemical shifts, integrations (for 1H), and splitting patterns with the known structure.
Expected NMR Data Interpretation
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.3-7.1 | m | 3H | H-4, H-6, H-7 |
| Methine Proton | ~4.3 | t | 1H | H-1 (CH-NH₂) |
| Methylene Protons | ~2.9, ~2.5 | m | 2H | H-2 (CH₂) |
| Methylene Protons | ~2.1, ~1.8 | m | 2H | H-3 (CH₂) |
| Amine Protons | ~1.6 | br s | 2H | NH₂ |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | Assignment |
| Aromatic Carbons | ~146, ~144 | C-3a, C-7a |
| Aromatic Carbons | ~130, ~128, ~125 | C-4, C-6, C-7 |
| Aromatic Carbon (C-Br) | ~120 | C-5 |
| Methine Carbon | ~58 | C-1 |
| Methylene Carbons | ~35, ~30 | C-2, C-3 |
Mass Spectrometry
Expertise & Causality: Mass Spectrometry (MS) provides rapid and accurate confirmation of the molecular weight. For halogenated compounds, it offers an additional layer of confirmation. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[13] This results in a characteristic molecular ion cluster where the [M]+ peak and the [M+2]+ peak have almost identical intensities, providing unambiguous evidence for the presence of a single bromine atom in the molecule.[14]
Protocol: MS Analysis
-
Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source in positive ion mode.
-
Sample Preparation: Dilute the sample from the HPLC analysis or prepare a fresh solution in methanol at ~10 µg/mL.
-
Analysis: Infuse the sample directly or inject via the LC system. Acquire the mass spectrum over a range of m/z 100-400.
-
Data Interpretation: Look for the protonated molecular ion [M+H]⁺. The theoretical m/z for C₉H₁₁BrN⁺ is 212.00 (for ⁷⁹Br) and 214.00 (for ⁸¹Br). The observed spectrum should show two major peaks at m/z ≈ 212.0 and ≈ 214.0 with a relative intensity ratio of approximately 1:1.
Elemental Analysis: Empirical Formula Confirmation
Expertise & Causality: Elemental Analysis provides quantitative confirmation of the mass percentages of carbon, hydrogen, and nitrogen in the compound, validating the empirical formula. This technique serves as a final, orthogonal check on the compound's identity and purity. The results are expected to be within ±0.4% of the theoretical values.[15]
Protocol: Elemental Analysis
-
Instrumentation: A calibrated CHN elemental analyzer.
-
Sample Preparation: Submit a dry, homogenous sample (typically 2-3 mg).
-
Analysis: The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are quantified. The bromine content is typically determined by other methods like ion chromatography after combustion, or inferred by difference if all other elements are quantified.
-
Data Interpretation: Compare the experimentally determined percentages with the theoretical values.
Theoretical vs. Expected Experimental Values
| Element | Theoretical % | Acceptance Criteria |
| Carbon (C) | 50.97% | 50.57% - 51.37% |
| Hydrogen (H) | 4.75% | 4.35% - 5.15% |
| Bromine (Br) | 37.68% | (Typically not measured directly) |
| Nitrogen (N) | 6.60% | 6.20% - 7.00% |
References
- Synthesis and crystallization of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). National Institutes of Health (NIH).
- Gas chromatography-mass spectrometry of eight aminoindanes. (2021). PubMed.
- GC-MS analysis of eight aminoindanes using three derivatization reagents. (2023). PubMed.
- Rasagiline. PubChem, National Institutes of Health (NIH).
- Development of a chiral RP-HPLC method for identification of stereomers. (2019). Pharmacia.
- Chiral Chromatography - Separation Techniques. MZ-Analysentechnik.
- Mass spectrometry of halogen-containing organic compounds. (2017). ResearchGate.
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Human Metabolome Database.
- Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. (2025). ResearchGate.
- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- Separation of 2(1H)-Pyrimidinone, 5-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
- Pharmacology of Rasagiline, a New MAO-B Inhibitor. (2011). PubMed Central, National Institutes of Health (NIH).
- Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts.
- The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. (2010). PubMed.
- Elemental analysis data table. ResearchGate.
- Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol. (2016). ResearchGate.
- Molecular Basis of Neuroprotective Activities of Rasagiline. National Institutes of Health (NIH).
- The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. MDPI.
- Reaction of 3-Bromo-2-nitrobenzo[b]thiophene with Some ortho-Substituted Anilines: An Analysis of the Products. (2017). ResearchGate.
- A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative. MDPI.
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- 3. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Basis of Neuroprotective Activities of Rasagiline and the Anti-Alzheimer Drug TV3326 [lpar;N-Propargyl-(3R) Aminoindan-5-YL)-Ethyl Methyl Carbamate] - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. 5-Bromo-1-indanone(34598-49-7) 1H NMR spectrum [chemicalbook.com]
- 11. 5-Aminoindan(24425-40-9) 1H NMR spectrum [chemicalbook.com]
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- 15. researchgate.net [researchgate.net]
Application Note: Comprehensive NMR Characterization of 5-bromo-2,3-dihydro-1H-inden-1-amine
Introduction: The Analytical Imperative
5-bromo-2,3-dihydro-1H-inden-1-amine is a substituted indane derivative that serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its rigid bicyclic scaffold and functional handles—a primary amine and a bromine atom—make it a key intermediate for constructing more complex molecular architectures, particularly in the development of agents targeting the central nervous system.[3] Given its role, unambiguous structural verification is not merely a procedural step but a foundational requirement for ensuring the integrity of subsequent research and development.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the complete structural elucidation of such small organic molecules in solution.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the multi-dimensional NMR characterization of this compound. We will move beyond a simple recitation of spectral data to explain the causal reasoning behind the experimental design, data acquisition, and interpretation strategy, ensuring a robust and self-validating analytical workflow.
Molecular Structure and Spectroscopic Preview
To effectively characterize a molecule, one must first understand its electronic and topological features. The structure of 5-bromo-2,3-dihydro-1H-inden-1-amine presents distinct regions that are readily interrogated by NMR.
Caption: Labeled structure of 5-bromo-2,3-dihydro-1H-inden-1-amine.
Key Structural Considerations for NMR:
-
Aromatic Region: The benzene ring is trisubstituted, leading to three distinct aromatic protons (H4, H6, H7). Their chemical shifts and coupling patterns are influenced by the electron-withdrawing bromine atom and the electron-donating effect of the fused alkyl-amino ring system. Protons on aromatic rings typically resonate between 6.5 and 8.0 ppm.[5][6]
-
Aliphatic Ring: The five-membered ring contains a chiral center at C1. This chirality renders the geminal protons on C2 (H2α, H2β) and C3 (H3α, H3β) diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals, each coupling to the other and to adjacent protons. This will result in complex multiplets.
-
Substituent Effects:
-
Amine Group (at C1): The electronegative nitrogen atom will deshield the attached methine proton (H1), shifting it downfield.[7]
-
Bromine Atom (at C5): Bromine's electronegativity and anisotropic effects will deshield adjacent protons, particularly H4 and H6.[8][9] The carbon directly bonded to bromine (C5) will also experience a significant shift.
-
Amine Protons (NH₂): The chemical shift of the two amine protons is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The signal is often broad and may not show coupling.[10]
-
A Multi-faceted NMR Strategy
A single NMR experiment is insufficient for an unambiguous assignment. A logical workflow employing a suite of 1D and 2D experiments is essential for complete structural validation.[11]
Caption: Logical workflow for NMR-based structure elucidation.
-
¹H NMR: Provides the initial overview of proton environments, their integration (ratio), and through-bond coupling information.[12]
-
¹³C{¹H} NMR: Reveals the number of unique carbon environments. Quaternary carbons are typically visible but often have lower intensity.[13]
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates carbon signals. CH and CH₃ groups appear as positive peaks, while CH₂ groups appear as negative peaks. Quaternary carbons are absent. This is crucial for assigning the aliphatic carbons.[11]
-
2D COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, establishing connectivity. It is invaluable for tracing the proton spin systems in the aliphatic ring.[12]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to, providing definitive ¹H-¹³C one-bond connections.[11]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is the key experiment for connecting molecular fragments (e.g., linking the aliphatic protons to the aromatic ring) and for assigning quaternary carbons.[11]
Experimental Protocols
The following protocols are generalized for a modern NMR spectrometer (e.g., 400 MHz or higher). Instrument-specific optimization may be required.
Protocol 1: Sample Preparation
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a standard choice for many organic molecules. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used and is particularly useful for observing the N-H protons as sharper signals that may show coupling.[10]
-
Weighing: Accurately weigh 5-10 mg of purified 5-bromo-2,3-dihydro-1H-inden-1-amine.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard would be added, but for routine characterization, the residual solvent peak or tetramethylsilane (TMS) is used for referencing (0 ppm).[14]
Protocol 2: NMR Data Acquisition
The following table outlines typical acquisition parameters. For dilute samples, the number of scans (NS) should be increased.
| Parameter | ¹H NMR | ¹³C{¹H} NMR | 2D COSY | 2D HSQC | 2D HMBC |
| Pulse Program | zg30[14] | zgpg30 | cosygpqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K | 298 K | 298 K | 298 K |
| Scans (NS) | 16 | 1024 | 8 | 16 | 32 |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | 2.0 s | 1.5 s | 2.0 s |
| Acquisition Time (AQ) | ~4 s | ~1.2 s | ~0.25 s | ~0.15 s | ~0.25 s |
| Spectral Width (SW) | 16 ppm | 220 ppm | 12 ppm (F1, F2) | 12 ppm (F2), 180 ppm (F1) | 12 ppm (F2), 220 ppm (F1) |
| Referencing | TMS at 0.00 ppm | CDCl₃ at 77.16 ppm | TMS at 0.00 ppm | TMS / CDCl₃ | TMS / CDCl₃ |
Data Interpretation and Structural Assignment
The following tables provide predicted chemical shifts based on empirical data for similar structures and substituent effects.[5][7][15][16]
Table 1: Predicted ¹H NMR Data
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration |
| H7 | 7.4 - 7.6 | d | J = ~8.0 (ortho) | 1H |
| H6 | 7.2 - 7.3 | dd | J = ~8.0, ~2.0 (meta) | 1H |
| H4 | 7.3 - 7.4 | d | J = ~2.0 (meta) | 1H |
| H1 | 4.2 - 4.4 | t | J = ~7.5 | 1H |
| H3α / H3β | 2.8 - 3.2 | m | Complex | 2H |
| H2α / H2β | 1.9 - 2.6 | m | Complex | 2H |
| NH₂ | 1.5 - 3.0 (variable) | br s | None | 2H |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted δ (ppm) | DEPT-135 |
| C7a | 145 - 148 | Quaternary (absent) |
| C3a | 142 - 145 | Quaternary (absent) |
| C6 | 130 - 132 | CH (positive) |
| C4 | 128 - 130 | CH (positive) |
| C7 | 125 - 127 | CH (positive) |
| C5 | 120 - 122 | Quaternary (absent) |
| C1 | 58 - 62 | CH (positive) |
| C3 | 33 - 36 | CH₂ (negative) |
| C2 | 30 - 33 | CH₂ (negative) |
Step-by-Step Assignment Strategy:
Caption: A logical data-interrogation pathway for structural assignment.
-
¹H Spectrum Analysis:
-
Identify the three distinct signals in the aromatic region (~7.2-7.6 ppm). Note their multiplicities (doublet, doublet of doublets).
-
Locate the downfield triplet around 4.3 ppm. Its integration (1H) and position are characteristic of H1, the methine proton attached to the amine.
-
Identify the two complex multiplets in the aliphatic region (~1.9-3.2 ppm), each integrating to 2H. These correspond to the two sets of diastereotopic methylene protons (H2 and H3).
-
Find the broad singlet for the NH₂ protons.
-
-
COSY Analysis:
-
A strong cross-peak will connect the H1 triplet to one of the methylene multiplets (H2).
-
A cross-peak will connect the H2 multiplet to the other methylene multiplet (H3), confirming the H1-H2-H3 spin system of the five-membered ring.
-
In the aromatic region, a cross-peak between H6 and H7 will confirm their ortho relationship. A weaker cross-peak between H6 and H4 would confirm their meta relationship.
-
-
¹³C and DEPT-135 Analysis:
-
Identify five signals in the aromatic region (~120-148 ppm). The DEPT-135 spectrum will show three positive peaks (CH) and two null signals (quaternary C).
-
Identify three signals in the aliphatic region. The DEPT-135 will show one positive peak (C1) and two negative peaks (C2, C3).
-
-
HSQC Analysis:
-
Use the HSQC spectrum to definitively link each proton signal to its corresponding carbon signal. For example, the proton at ~4.3 ppm will correlate to the carbon at ~60 ppm, assigning both as H1 and C1. This process is repeated for all protonated carbons (H2/C2, H3/C3, H4/C4, H6/C6, H7/C7).
-
-
HMBC Analysis - The Final Confirmation:
-
This experiment connects the pieces. Look for key long-range (²JCH, ³JCH) correlations:
-
H1 should show correlations to C2 , C7a , and potentially C3 . The correlation to C7a is crucial as it confirms the ring junction.
-
H3 protons should correlate to C2 , C3a , and C4 , linking the aliphatic ring to the aromatic ring.
-
H4 should correlate to the quaternary carbon C5 (attached to Br) and C7a .
-
H7 should correlate to C5 and C3a .
-
-
These correlations allow for the unambiguous assignment of the two quaternary aromatic carbons (C3a, C7a) and the bromine-substituted carbon (C5).
-
Conclusion
The structural characterization of 5-bromo-2,3-dihydro-1H-inden-1-amine is achieved through a systematic and multi-dimensional NMR approach. By logically combining information from 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments, every proton and carbon atom can be unambiguously assigned. This application note provides the foundational protocols and interpretive strategy necessary to ensure the structural integrity of this key synthetic intermediate, thereby upholding the standards of scientific rigor in research and drug development.
References
- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
- BenchChem. (2025). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. BenchChem.
- Letertre, M., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central.
- TDWC. (2016). NMR Techniques in Organic Chemistry: a quick guide. Organic NMR quick guide.
- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
- Springer Nature. (n.d.). NMR Protocols and Methods. Springer Nature Experiments.
- ChemicalBook. (n.d.). 5-Bromo-1-indanone(34598-49-7) 1H NMR spectrum. ChemicalBook.
- PubChem. (n.d.). 5-bromo-2,3-dihydro-1H-inden-1-amine. National Center for Biotechnology Information.
- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin/ACS Division of Organic Chemistry.
- CymitQuimica. (n.d.). 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE-HCl. CymitQuimica.
- ResearchGate. (n.d.). The reaction conditions for replacing an amine group with bromine. ResearchGate.
- Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Books Gateway.
- Michigan State University. (n.d.). Proton NMR Table. MSU Chemistry.
- University of Puget Sound. (n.d.). NMR Chemical Shifts.
- BLDpharm. (n.d.). (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine. BLDpharm.
- Scribd. (n.d.). Proton and Carbon-13 NMR. Scribd.
- Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum.
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- MySkinRecipes. (n.d.). This compound hydrochloride.
- Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2.
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- 8. C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]
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Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation and Quantification of Brominated Indane Derivatives
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
Brominated indane derivatives represent a class of molecules with significant interest in pharmaceutical development and environmental analysis. Their structural characterization and quantification present unique analytical challenges due to the presence of bromine and the complexity of potential matrices. This guide provides a comprehensive overview of the application of mass spectrometry (MS) for the analysis of these compounds. We will explore the causality behind experimental choices, from sample preparation and chromatographic separation to the selection of ionization techniques and interpretation of mass spectra. This document provides detailed, field-proven protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure robust and reliable results.
Introduction: The Analytical Imperative for Brominated Indanes
Indane and its derivatives are crucial scaffolds in medicinal chemistry and are also investigated as potential organic pollutants. The introduction of a bromine atom into the indane structure can significantly alter its physicochemical and pharmacological properties. Therefore, the ability to unambiguously identify and quantify these brominated derivatives in complex mixtures, such as reaction intermediates, metabolites in biological fluids, or environmental samples, is paramount.
Mass spectrometry, particularly when coupled with a chromatographic separation technique, offers unparalleled sensitivity and selectivity for this task.[1] The primary challenges in the MS analysis of these compounds include:
-
Thermal Lability: Some derivatives may be prone to degradation at high temperatures used in GC inlets.
-
Ionization Efficiency: Selecting an ionization technique that provides both molecular weight information and sufficient fragmentation for structural confirmation is critical.
-
Isotopic Complexity: The natural isotopic abundance of bromine must be correctly interpreted to confirm the presence and number of bromine atoms in any given ion.
This guide will address these challenges by providing a logical framework for method development and execution.
The Analytical Workflow: A Validating System
A successful analysis is a self-validating system where each step is optimized to ensure the integrity of the final result. The workflow for analyzing brominated indane derivatives can be systematically broken down into distinct stages.
Caption: Overall workflow for the analysis of brominated indane derivatives.
Sample Preparation: Ensuring Analytical Integrity
The goal of sample preparation is to isolate the analyte from interfering matrix components and present it in a solvent compatible with the chosen analytical system.[2][3]
Protocol 1: Solid-Phase Extraction (SPE) for Biological Fluids (e.g., Plasma)
This protocol is designed to extract brominated indane derivatives from a complex biological matrix.
-
Pre-treatment: To 1 mL of plasma, add 1 mL of 0.1 M phosphate buffer (pH 6.0). Vortex for 30 seconds and centrifuge for 5 minutes at 3500 rpm.[4]
-
Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., C18/anion exchange) sequentially with 3 mL of methanol, 3 mL of deionized water, and 1 mL of 0.1 M phosphate buffer (pH 6.0).[4]
-
Sample Loading: Load the pre-treated supernatant onto the SPE cartridge at a flow rate of approximately 1 mL/min.[4]
-
Washing: Wash the cartridge with 3 mL of deionized water to remove salts, followed by 1 mL of a 20% methanol/water solution to remove polar interferences.
-
Elution: Elute the target analytes with 2 mL of methanol or acetonitrile into a clean collection tube.
-
Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a solvent suitable for either GC-MS or LC-MS analysis (e.g., 100 µL of ethyl acetate for GC, or 100 µL of 50:50 methanol:water for LC).
Chromatography and Ionization: Selecting the Right Tool
The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is dictated by the volatility and thermal stability of the analyte.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for volatile and thermally stable brominated indane derivatives.
-
Expertise & Experience: While Electron Ionization (EI) is a classic technique that provides rich, reproducible fragmentation for library matching, it is a "hard" ionization method that can result in a weak or absent molecular ion.[5][6] For brominated compounds, this can make it difficult to confirm the molecular weight. Atmospheric Pressure Chemical Ionization (APCI) is an excellent alternative. It is a softer ionization technique that often produces a strong protonated molecule ([M+H]⁺) or molecular ion (M⁺•), which is invaluable for confirming the compound's identity and enhancing sensitivity.[7][8][9]
Protocol 2: GC-APCI-MS/MS Analysis
-
GC System: Agilent 8890 GC or equivalent.
-
Column: A low-bleed, mid-polarity column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
-
Injection: 1 µL splitless injection at 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100°C (hold 1 min), ramp at 20°C/min to 320°C (hold 5 min).
-
MS System: Waters Xevo TQ-XS or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: APCI, positive ion mode.
-
Corona Voltage: 2.0 kV.
-
Source Temperature: 150°C.
-
APCI Probe Temperature: 450°C.
-
Data Acquisition: Monitor specific Multiple Reaction Monitoring (MRM) transitions (see Data Analysis section).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the method of choice for more polar, less volatile, or thermally labile brominated indane derivatives, which may degrade under GC conditions.[10]
-
Expertise & Experience: Electrospray Ionization (ESI) is a very soft ionization technique well-suited for polar compounds that can readily form ions in solution.[11] It is particularly effective for derivatives containing acidic or basic functional groups. For less polar compounds that are not amenable to ESI, APCI remains a powerful option in conjunction with LC.
Protocol 3: LC-ESI-MS/MS Analysis
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a versatile starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
MS System: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: ESI, positive ion mode.
-
IonSpray Voltage: +5500 V.
-
Source Temperature: 500°C.
-
Data Acquisition: Monitor specific MRM transitions.
Deciphering the Spectra: Fragmentation and Isotope Patterns
The Bromine Isotope Signature: A Self-Validating Feature
The most trustworthy feature in the mass spectrum of a brominated compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[12] This creates a highly characteristic pattern for any ion containing bromine.
-
One Bromine Atom: Results in an isotopic doublet (M and M+2 peaks) with a ~1:1 intensity ratio.[13][14]
-
Two Bromine Atoms: Results in a triplet (M, M+2, M+4 peaks) with a ~1:2:1 intensity ratio.[15]
-
Three Bromine Atoms: Results in a quartet (M, M+2, M+4, M+6 peaks) with a ~1:3:3:1 intensity ratio.[15]
This pattern provides immediate, high-confidence confirmation of the number of bromine atoms in the molecular ion and any bromine-containing fragments.
Caption: Characteristic isotopic patterns for ions containing one or two bromine atoms.
Fragmentation Pathways
Under ionization, particularly with harder techniques like EI, brominated indanes will fragment in predictable ways. Understanding these pathways is key to structural elucidation.
-
Loss of Bromine Radical (•Br): The C-Br bond is often the weakest bond in the molecule, leading to a prominent fragment from the loss of a bromine radical. This results in a peak at [M-79]⁺ and [M-81]⁺.[12][14]
-
Loss of HBr: Elimination of hydrogen bromide can also occur, leading to a peak at [M-80]⁺ and [M-82]⁺.
-
Benzylic Cleavage: The bond between the five-membered ring and the aromatic ring is a likely point of cleavage, leading to characteristic fragments of the substituted cyclopentyl or phenyl rings.
Caption: Generalized fragmentation pathways for a brominated indane derivative.
Quantitative Data and Method Validation
For quantitative analysis, a triple quadrupole mass spectrometer operating in MRM mode provides the best sensitivity and selectivity. The molecular ion (or protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
Table 1: Example MRM Transitions for a Hypothetical 5-Bromo-Indane
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |
| 5-Bromo-Indane | 196 / 198 | 117 | 20 | Quantitative Ion: Loss of Br radical (¹⁹⁶C₉H₉⁷⁹Br⁺ → C₉H₉⁺) |
| 5-Bromo-Indane | 196 / 198 | 91 | 35 | Confirmation Ion: Further fragmentation to tropylium ion (C₇H₇⁺) |
Trustworthiness: Using at least two MRM transitions for each analyte, with a consistent ratio of the quantitative to confirmation ion, provides a high degree of confidence in peak identification and guards against false positives.
Conclusion
The analysis of brominated indane derivatives by mass spectrometry is a powerful and essential tool for researchers in drug development and environmental science. By logically selecting the appropriate sample preparation, separation, and ionization techniques, one can build a robust and self-validating analytical method. The characteristic isotopic signature of bromine provides an unambiguous marker for these compounds, while predictable fragmentation patterns allow for detailed structural elucidation. The protocols and principles outlined in this guide provide a solid foundation for developing and implementing high-quality analytical methods for this important class of molecules.
References
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- Grönlund, K., Nissinen, V. H., Rytöluoto, I., Mosallaei, M., Mikkonen, J., Korpijärvi, K., & Haukka, M. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega.
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The Art of Carbon-Carbon Bond Formation: A Senior Application Scientist's Guide to Suzuki Coupling Reactions with 5-Bromo-1-Indanone
Introduction: The Significance of the 5-Aryl-1-Indanone Scaffold
In the landscape of medicinal chemistry and drug development, the 1-indanone core is a privileged scaffold, forming the structural basis of numerous biologically active compounds.[1][2] Its rigid framework provides a well-defined orientation for pendant functional groups, making it an attractive template for designing molecules that can interact with high specificity to biological targets. The introduction of an aryl group at the 5-position of the indanone ring system, creating 5-aryl-1-indanones, has been shown to yield compounds with a wide range of therapeutic potential, including applications as anticancer, anti-Alzheimer, antimicrobial, and antiviral agents.[2][3][4][5] The Suzuki-Miyaura cross-coupling reaction stands as a paramount synthetic tool for forging the crucial carbon-carbon bond between the 5-bromo-1-indanone starting material and a diverse array of aryl and heteroaryl boronic acids.[1][6] This guide provides an in-depth exploration of this pivotal reaction, offering detailed protocols, mechanistic insights, and practical advice for researchers and scientists in the field.
Mechanistic Underpinnings of the Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed process that has revolutionized organic synthesis due to its mild conditions and high functional group tolerance.[6][7] The catalytic cycle is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: The cycle commences with the active Pd(0) catalyst inserting into the carbon-bromine bond of 5-bromo-1-indanone. This is often the rate-determining step and results in the formation of a Pd(II) complex.[7] For aryl bromides like 5-bromo-1-indanone, which can be considered somewhat electron-rich due to the fused aromatic system, the choice of a sufficiently electron-rich and bulky ligand on the palladium catalyst is crucial to facilitate this step.[9][10]
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. A base is essential for this process, as it activates the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)3]⁻).[11][12][13] This activated species then reacts with the Pd(II) complex, displacing the bromide ion and forming a new diorganopalladium(II) intermediate.[12]
-
Reductive Elimination: In the final step, the two organic groups (the indanone moiety and the newly introduced aryl group) on the palladium center couple and are eliminated from the metal, forming the desired 5-aryl-1-indanone product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7]
Below is a graphical representation of the Suzuki-Miyaura catalytic cycle.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Protocol 1: Coupling of 5-Bromo-1-indanone with Phenylboronic Acid
This protocol is adapted from a study on the synthesis of novel 5-substituted indanones. [1] Materials:
-
5-Bromo-1-indanone (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, degassed)
-
Water (1 mL, degassed)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-1-indanone, phenylboronic acid, and potassium carbonate.
-
Seal the flask with a septum, and then evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Under a positive flow of argon, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-phenyl-1-indanone.
Protocol 2: Coupling of 5-Bromo-1-indanone with a Heteroaryl Boronic Acid (e.g., Pyridine-3-boronic acid)
Coupling with heteroaryl boronic acids can sometimes be more challenging due to their electronic properties and potential for catalyst inhibition. [14]Adjustments to the catalyst system and base may be necessary.
Materials:
-
5-Bromo-1-indanone (1.0 mmol, 1.0 equiv)
-
Pyridine-3-boronic acid (1.5 mmol, 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
1,2-Dimethoxyethane (DME) (6 mL, degassed)
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using pyridine-3-boronic acid and potassium phosphate.
-
Add the degassed 1,2-dimethoxyethane via syringe.
-
Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 85-95 °C and stir vigorously.
-
Monitor the reaction as described in Protocol 1. Reaction times may be longer for heteroaryl couplings.
-
Perform the work-up and purification as outlined in Protocol 1.
Data Presentation: A Comparative Analysis
The choice of reagents can significantly impact the yield of the desired 5-aryl-1-indanone. The following table summarizes the isolated yields for the Suzuki coupling of 5-bromo-1-indanone with various boronic acids, based on literature data. [1]
| Entry | Boronic Acid Partner | Product | Isolated Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | 5-Phenyl-1-indanone | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1-indanone | 82 |
| 3 | 4-(Methylthio)phenylboronic acid | 5-(4-(Methylthio)phenyl)-1-indanone | 78 |
| 4 | 4-Ethylphenylboronic acid | 5-(4-Ethylphenyl)-1-indanone | 88 |
Reaction conditions: 5-bromo-1-indanone (1.0 equiv), boronic acid (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%), K₂CO₃ (2.0 equiv), Dioxane/H₂O (5:1), 80-90 °C.
Troubleshooting and Field-Proven Insights
Even with well-established protocols, Suzuki coupling reactions can sometimes present challenges. Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality boronic acid- Insufficiently strong base- Presence of oxygen | - Use a fresh batch of catalyst. Consider a pre-catalyst for more reliable activation.- Use freshly opened or purified boronic acid. Consider using the corresponding pinacol ester.- Switch to a stronger base like K₃PO₄ or Cs₂CO₃.<[9]br>- Ensure thorough degassing of solvents and maintain a strict inert atmosphere. |
| Protodeboronation | - Excess water- Strong basic conditions- Elevated temperatures | - Use anhydrous solvents or carefully control the amount of water.- Use a milder base such as KF or K₂CO₃.<[13]br>- Attempt the reaction at a lower temperature for a longer duration. |
| Homocoupling of Boronic Acid | - Presence of oxygen- High catalyst loading | - Rigorously exclude oxygen from the reaction mixture.- Reduce the catalyst loading. |
| Dehalogenation of 5-bromo-1-indanone | - Presence of hydride sources (e.g., from solvent or base) | - Use a non-protic solvent. Ensure the base is anhydrous if possible. [15] |
| Difficulty with Electron-Rich/Deficient Boronic Acids | - Mismatch between the electronics of the coupling partners | - For electron-deficient boronic acids, use a more electron-rich ligand on the palladium catalyst. For electron-rich boronic acids, a less electron-donating ligand might be beneficial. [16] |
| Ketone-Related Side Reactions | - The ketone functionality can sometimes coordinate to the metal center, affecting reactivity. [17] | - While generally not a major issue in Suzuki couplings, if problems persist, consider using a catalyst system known to be less sensitive to coordinating functional groups, such as those with bulky N-heterocyclic carbene (NHC) ligands. |
Expert Insight on Catalyst Selection:
-
Pd(dppf)Cl₂·CH₂Cl₂: This is an excellent, air-stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species. [18]The dppf ligand is both electron-rich and has a large bite angle, which is often beneficial for the coupling of aryl bromides. Its stability and reliability make it a go-to choice for initial screening. [19]* Pd(PPh₃)₄: A classic Pd(0) catalyst, it can be effective but is sensitive to air and can degrade upon storage. [18]The triphenylphosphine ligands are less electron-donating than dppf, which might lead to slower oxidative addition with electron-rich bromides. However, it can be a good choice for a wide range of substrates. [20]* Buchwald Ligands (e.g., SPhos, XPhos): For particularly challenging couplings, especially with sterically hindered substrates or unreactive aryl chlorides (and by extension, some electron-rich bromides), the use of highly active, bulky, and electron-rich biaryl phosphine ligands developed by the Buchwald group is recommended. [9]
Conclusion
The Suzuki-Miyaura cross-coupling of 5-bromo-1-indanone is a robust and versatile method for the synthesis of 5-aryl-1-indanones, a class of compounds with significant potential in drug discovery. A thorough understanding of the reaction mechanism, careful selection of the catalyst, base, and solvent, and meticulous experimental technique are paramount for success. This guide provides the foundational knowledge and practical protocols to empower researchers to efficiently synthesize these valuable molecules and explore their therapeutic applications.
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- Ökten, S., et al. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series. [Link]
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- 5. Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. diva-portal.org [diva-portal.org]
The Buchwald-Hartwig Amination of Aryl Bromides: A Comprehensive Guide for Researchers
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, where arylamines are ubiquitous structural motifs.[1][2][3] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of these crucial bonds, largely supplanting harsher, more traditional methods that often suffer from limited substrate scope and poor functional group tolerance.[1] This guide provides an in-depth exploration of the Buchwald-Hartwig amination of aryl bromides, offering a blend of theoretical understanding and practical, field-proven protocols designed for researchers, scientists, and drug development professionals.
Theoretical Framework: Understanding the "Why" Behind the "How"
A robust understanding of the reaction mechanism is paramount for successful application and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[1][4][5][6]
The Catalytic Cycle
The generally accepted mechanism involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][7] The catalytic cycle begins with the active Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.[5]
Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.[1][6]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[7]
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]
Core Components and Their Roles
The success of a Buchwald-Hartwig amination is critically dependent on the judicious selection of its core components.
-
Palladium Source: Both Pd(0) and Pd(II) sources can be used. Common Pd(II) precatalysts like Pd(OAc)₂ and PdCl₂ require an in situ reduction to the active Pd(0) species.[5][8] Pd(0) sources such as Pd₂(dba)₃ are also frequently employed. The use of pre-formed palladium catalysts (precatalysts) can offer greater reproducibility.
-
Ligand: The ligand is arguably the most critical component, stabilizing the palladium center and facilitating the key steps of the catalytic cycle.[9] Bulky, electron-rich phosphine ligands are generally the most effective.[1] These ligands promote the formation of a monoligated Pd(0) complex, which is highly reactive in the oxidative addition step, and also facilitate the final reductive elimination.[9] The choice of ligand is often dictated by the specific substrates being coupled.[1][10]
-
Base: A base is required to deprotonate the amine, forming the palladium-amido complex.[8] Strong, non-nucleophilic bases are typically used. The choice of base can significantly impact the reaction rate and can be critical for substrates with base-sensitive functional groups.[5][11]
-
Solvent: The solvent must be capable of dissolving the reactants and catalyst system at the reaction temperature and should be inert to the reaction conditions. Aprotic solvents are commonly used.[5][12]
Practical Application: From Theory to the Bench
This section provides a detailed, step-by-step protocol for a general Buchwald-Hartwig amination of an aryl bromide, along with guidance on component selection and troubleshooting.
Component Selection Guide
| Component | Common Choices | Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, [PdCl(allyl)]₂, Pre-formed catalysts (e.g., G4-XPhos) | Pre-formed catalysts can offer better consistency. Pd(OAc)₂ is often paired with phosphine ligands.[5] |
| Ligand | For Primary Amines: BrettPhos, tBuBrettPhos[4][10] For Secondary Amines: XPhos, JohnPhos, DavePhos[10] Bidentate Ligands: BINAP, DPPF[1] | Ligand choice is crucial and substrate-dependent. Bulky biarylphosphine ligands are generally very effective.[1] |
| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | Strong alkoxide bases are common, but weaker inorganic bases like carbonates or phosphates can be used for base-sensitive substrates.[1][5][13] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Toluene and dioxane are widely used.[4][12] Ensure the solvent is anhydrous and degassed. |
Detailed Experimental Protocol: Coupling of 4-Bromotoluene with Morpholine
This protocol provides a representative example. Researchers should optimize conditions for their specific substrates.
Materials:
-
4-Bromotoluene (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Figure 2. A typical experimental workflow for the Buchwald-Hartwig amination.
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add 4-bromotoluene (171 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and NaOtBu (134.6 mg, 1.4 mmol).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) to the vessel, followed by the addition of morpholine (104.6 µL, 1.2 mmol) via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the desired time (typically 4-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-(p-tolyl)morpholine.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, poor quality reagents/solvents, insufficient temperature. | Use a fresh palladium source and ligand. Ensure solvents are anhydrous and properly degassed.[14] Screen different ligands, bases, and solvents. Increase the reaction temperature. |
| Hydrodehalogenation of Aryl Bromide | Presence of water, β-hydride elimination. | Ensure strictly anhydrous conditions. For secondary amines prone to β-hydride elimination, consider a different ligand or reaction temperature.[1][15] |
| Formation of Side Products | Competing reactions (e.g., diarylation of primary amines), substrate decomposition. | Adjust the stoichiometry of the amine. For primary amines, using an "ammonia equivalent" can prevent diarylation.[2][6] Use a milder base if the substrate is base-sensitive.[14] |
| Inconsistent Results | Sensitivity to air and moisture, variations in reagent quality. | Maintain a strict inert atmosphere throughout the setup and reaction.[4] Use high-purity reagents and solvents. Consider using a pre-formed catalyst for improved reproducibility. |
Scope and Limitations
The Buchwald-Hartwig amination is remarkably broad in scope, accommodating a wide variety of aryl bromides and amines.[1] Electron-rich, electron-poor, and sterically hindered aryl bromides are all generally suitable substrates. A diverse range of primary and secondary amines, including cyclic and acyclic aliphatic amines, as well as anilines, can be successfully coupled.[5][9]
However, certain functional groups can be problematic. Very acidic protons (e.g., in unprotected phenols or carboxylic acids) can interfere with the reaction.[4] Substrates with functional groups that can coordinate strongly to palladium may inhibit the catalyst. While aryl bromides are excellent coupling partners, aryl chlorides can be more challenging, often requiring more specialized and highly active catalyst systems.[14]
Conclusion
The Buchwald-Hartwig amination of aryl bromides is an indispensable tool in modern synthetic chemistry. A thorough understanding of the underlying mechanism and the roles of the various reaction components empowers researchers to not only successfully apply established protocols but also to rationally troubleshoot and optimize conditions for new and challenging substrates. By carefully selecting the appropriate catalyst system and reaction conditions, this powerful transformation can be reliably employed to construct a vast array of valuable arylamine products.
References
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.).
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (2019).
- The Buchwald–Hartwig Amination After 25 Years - OUCI. (2019).
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications. (2014).
- POP‐type ligands used in the Buchwald–Hartwig amination. - ResearchGate. (n.d.).
- Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022).
- Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (2025).
- Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides | Journal of the American Chemical Society - ACS Publications. (n.d.).
- Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides | Request PDF - ResearchGate. (2025).
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.).
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. (n.d.).
- Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides - ResearchGate. (2025).
- Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (n.d.).
- Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC - PubMed Central. (n.d.).
Sources
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- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. entegris.com [entegris.com]
- 11. pubs.acs.org [pubs.acs.org]
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- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine Synthesis
Welcome to the technical support guide for the synthesis of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine. This molecule is a crucial chiral building block in the development of pharmaceutical agents, particularly for central nervous system targets. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis, helping to optimize both chemical yield and enantiomeric purity.
The primary route to this chiral amine involves the asymmetric reduction of the prochiral ketone, 5-bromo-1-indanone. This guide will focus on troubleshooting and optimizing this key transformation, as well as addressing the alternative strategy of resolving the racemic amine.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low Chemical Yield in the Asymmetric Reduction of 5-Bromo-1-indanone
Question: My asymmetric reduction of 5-bromo-1-indanone is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve it?
Answer: Low chemical yield is a common issue that can typically be traced back to one of three areas: catalyst activity, reaction conditions, or incomplete conversion.
-
Cause A: Inactive or Insufficient Catalyst
-
Explanation: The catalyst, whether it's a Ruthenium complex for Asymmetric Transfer Hydrogenation (ATH) or an oxazaborolidine for a Corey-Bakshi-Shibata (CBS) reduction, is the heart of the transformation.[1][2] These catalysts can be sensitive to air, moisture, and impurities. If the catalyst has degraded or is "poisoned" by contaminants in the substrate or solvent, its activity will be severely compromised.
-
Solution:
-
Catalyst Handling: Ensure the catalyst is handled under an inert atmosphere (Nitrogen or Argon). Use fresh catalyst or verify the activity of the existing batch on a small-scale control reaction.
-
Substrate Purity: Purify the starting 5-bromo-1-indanone by recrystallization or column chromatography to remove any potential catalyst poisons.
-
Solvent Quality: Use anhydrous, degassed solvents. Trace water or oxygen can interfere with the catalytic cycle.
-
-
-
Cause B: Suboptimal Reaction Conditions
-
Explanation: Every catalytic system has an optimal window for temperature, concentration, and stoichiometry. Deviating from these can lead to side reactions or slower conversion rates. For instance, in ATH, the ratio of the hydrogen source (e.g., formic acid/triethylamine) to the substrate is critical.[3]
-
Solution:
-
Temperature Control: Monitor and control the reaction temperature closely. For many asymmetric reductions, lower temperatures favor higher enantioselectivity but may require longer reaction times. A temperature study (e.g., -20°C, 0°C, RT) can identify the best balance.
-
Reagent Stoichiometry: Carefully measure all reagents. For a CBS reduction, ensure the correct molar equivalents of the borane source are added slowly to the mixture of ketone and catalyst.[4][5]
-
Concentration: Reactions that are too dilute may proceed slowly, while overly concentrated reactions can lead to side products or solubility issues. A typical starting point is a substrate concentration of 0.1-0.5 M.
-
-
-
Cause C: Incomplete Reaction
-
Explanation: The reaction may not have been allowed to proceed to completion.
-
Solution:
-
Reaction Monitoring: Track the consumption of the starting ketone using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Increase Reaction Time: If the reaction has stalled but starting material remains, extend the reaction time. If no further progress is observed after several hours, investigate catalyst deactivation.
-
-
Troubleshooting Summary Table
| Symptom | Potential Cause | Recommended Action |
| Low Yield | Catalyst Inactivity | Use fresh catalyst; ensure inert atmosphere; purify starting materials. |
| Suboptimal Conditions | Optimize temperature, concentration, and reagent ratios. | |
| Incomplete Reaction | Monitor reaction by TLC/LC-MS; extend reaction time if necessary. | |
| Low ee | Wrong Catalyst Enantiomer | Verify you are using the correct catalyst to obtain the (R)-amine. |
| Non-Optimal Temperature | Run the reaction at a lower temperature (e.g., 0°C or -20°C). | |
| Racemization during Workup | Use a buffered or mild basic solution (e.g., sat. NaHCO₃) for workup. | |
| Purification Issues | Product is an Oil | Convert the amine to its hydrochloride salt to induce crystallization. |
| Emulsion during Extraction | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
Issue 2: Poor Enantioselectivity (Low Enantiomeric Excess, % ee)
Question: I have a good chemical yield, but the enantiomeric excess (% ee) of my (R)-amine is below the desired >98%. How can I increase the enantioselectivity?
Answer: Poor enantioselectivity indicates that the catalyst is not effectively discriminating between the two faces of the prochiral ketone. This can be influenced by the catalyst choice, temperature, and subsequent handling of the product.
-
Cause A: Incorrect Catalyst or Ligand Choice
-
Explanation: The stereochemical outcome is dictated by the chirality of the catalyst. To obtain the (R)-amine, you must use the catalyst designed for that outcome. For example, in a CBS reduction, the (R)-CBS catalyst typically yields the (S)-alcohol, which would then need to be converted to the amine. For direct reductive amination or ATH of an intermediate imine, the choice of the chiral ligand (e.g., (1R,2R)-TsDPEN for a Ru-catalyst) is critical.
-
Solution:
-
Verify Catalyst: Double-check the catalog number and specification sheet of your chiral catalyst or ligand to ensure it is the correct enantiomer for your desired product.
-
Consult Literature: Review literature for the specific reduction of 5-bromo-1-indanone or structurally similar ketones to confirm the expected stereochemical outcome with your chosen catalytic system.[6][7]
-
-
-
Cause B: Reaction Temperature is Too High
-
Explanation: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures increase molecular motion and can reduce the energy difference between the two diastereomeric transition states that lead to the (R) and (S) products, thus lowering the enantioselectivity.
-
Solution:
-
Lower the Temperature: Perform the reduction at a lower temperature. If you are running the reaction at room temperature, try it at 0°C or -20°C. This often provides a significant boost in % ee, though it may require a longer reaction time.
-
-
-
Cause C: Racemization During Workup or Purification
-
Explanation: The product amine, while generally stable, could potentially undergo racemization under harsh pH conditions, although this is less common for this specific structure. More likely, if an intermediate alcohol is formed, it could be susceptible to racemization under certain conditions before conversion to the amine.
-
Solution:
-
Mild Workup Conditions: Avoid strongly acidic or basic conditions during the aqueous workup. Use of saturated sodium bicarbonate or a phosphate buffer is recommended.
-
Prompt Isolation: Isolate the product promptly after the reaction is complete. Avoid letting the crude product sit in solution for extended periods, especially if acidic or basic impurities are present.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining enantiomerically pure this compound?
There are two main strategies:
-
Asymmetric Synthesis: This is the more modern and efficient approach. It involves the direct conversion of a prochiral precursor, 5-bromo-1-indanone, into the desired (R)-enantiomer using a chiral catalyst. The most common methods are Asymmetric Transfer Hydrogenation (ATH) and Corey-Bakshi-Shibata (CBS) reduction to the corresponding alcohol, followed by conversion to the amine. This approach is often preferred as it avoids the loss of 50% of the material inherent in resolution.
-
Chiral Resolution: This classical method involves synthesizing the racemic amine and then separating the two enantiomers.[8] This is typically done by reacting the racemic amine with a chiral resolving agent, such as (+)-di-p-toluoyl-D-tartaric acid, to form a pair of diastereomeric salts.[9][10] These salts have different solubilities, allowing one to be selectively crystallized. The desired enantiomer is then recovered by treating the isolated salt with a base. While effective, the maximum theoretical yield for the desired enantiomer is 50%.[11]
Q2: How do I choose between Asymmetric Transfer Hydrogenation (ATH) and CBS reduction?
The choice depends on available equipment, reagents, and desired operational simplicity.
| Feature | Asymmetric Transfer Hydrogenation (ATH) | Corey-Bakshi-Shibata (CBS) Reduction |
| Catalyst | Typically Ru(II) or Rh(III) complexes with chiral diamine ligands (e.g., TsDPEN).[2] | Chiral oxazaborolidines (e.g., (R)-Me-CBS).[12] |
| Reducing Agent | Isopropanol or a formic acid/triethylamine (5:2) mixture.[3] | Borane complexes (BH₃•THF or BH₃•SMe₂).[4] |
| Pros | Operationally simple, avoids stoichiometric use of borane reagents, often uses lower catalyst loading. | Highly reliable, extensive literature, predictable stereochemistry.[13] |
| Cons | May require elevated temperatures; catalyst can be expensive. | Requires handling of pyrophoric borane reagents; catalyst is moisture-sensitive. |
Q3: If I opt for chiral resolution, what is a good starting point?
A robust starting point is the use of a chiral tartaric acid derivative. (+)-Di-p-toluoyl-D-tartaric acid is a common and effective resolving agent for primary amines due to its ability to form highly crystalline salts.[9] The general procedure involves dissolving the racemic amine and a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent in a suitable solvent (e.g., methanol or ethanol), allowing the less soluble diastereomeric salt to crystallize, and then isolating it by filtration. Optimization of the solvent and stoichiometry is usually required.
Q4: How do I accurately determine the enantiomeric excess (% ee) of my final product?
The most reliable method is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[14][15] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. By integrating the peak areas of the two enantiomers (A₁ and A₂), the % ee can be calculated:
% ee = |(A₁ - A₂) / (A₁ + A₂)| * 100
A sample protocol for this analysis is provided in the section below.
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of 5-Bromo-1-indanone
This protocol is a representative procedure and may require optimization.
-
Setup: To a dry Schlenk flask under an Argon atmosphere, add the catalyst, for example, [(R,R)-TsDPEN]Ru(p-cymene)Cl (0.005 equivalents).
-
Reagent Addition: Add degassed solvent (e.g., a 5:2 mixture of formic acid and triethylamine, or isopropanol with 2.5 mol% KOH).
-
Substrate Addition: Add 5-bromo-1-indanone (1.0 equivalent).
-
Reaction: Stir the mixture at the desired temperature (e.g., 28-40 °C) and monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Quench by slowly adding saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting (R)-5-bromo-1-indanol can then be converted to the amine via standard methods (e.g., Mitsunobu reaction or activation and displacement with an amine source).
Protocol 2: Chiral HPLC Analysis for % ee Determination
-
Sample Preparation: Prepare a solution of the final amine product in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC System:
-
Column: A polysaccharide-based chiral column is often effective (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic additive (e.g., diethylamine, 0.1%) is a common starting point. A typical ratio is 90:10 (Hexane:Isopropanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 254 nm.
-
-
Analysis: Inject the sample. The two enantiomers should elute as distinct peaks. To confirm peak identity, inject a sample of the racemic amine.
-
Calculation: Integrate the peak areas for the (R) and (S) enantiomers and calculate the % ee using the formula provided in FAQ Q4.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and analysis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
- Minatti, A., Zheng, X., & Buchwald, S. L. (2007). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry.
- Minatti, A., & Buchwald, S. L. (2007). Synthesis of chiral 3-substituted indanones via an enantioselective reductive-Heck reaction. PubMed.
- ResearchGate. (n.d.). Asymmetric Reduction of Substituted Indanones and Tetralones Catalyzed by Chiral Dendrimer and Its Application to the Synthesis of (+)-Sertraline. ResearchGate.
- Wikipedia. (2023). Corey–Itsuno reduction. Wikipedia.
- Minatti, A., Zheng, X., & Buchwald, S. L. (2007). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. ACS Publications.
- Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal.
- SciSpace. (2007). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. SciSpace.
- NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.
- Wikipedia. (2023). Chiral resolution. Wikipedia.
- Organic Chemistry Tube. (2021). CBS Reduction, Enantioselective Catalysis. YouTube.
- MDPI. (2000). Recent Developments in the Area of Asymmetric Transfer Hydrogenation. MDPI.
- Sanchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
- National Institutes of Health (NIH). (2023). Strategies for chiral separation: from racemate to enantiomer. PMC.
- Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- Wills, M., et al. (2020). Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects. Semantic Scholar.
- Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
- ResearchGate. (2020). Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects. ResearchGate.
Sources
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- 12. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
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- 15. heraldopenaccess.us [heraldopenaccess.us]
Technical Support Center: Reduction of 5-Bromo-1-Indanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the reduction of 5-bromo-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic step. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the intended product of the reduction of 5-bromo-1-indanone?
The primary goal of this reaction is the selective reduction of the ketone functional group to a secondary alcohol. The intended product is 5-bromo-2,3-dihydro-1H-inden-1-ol (also known as 5-bromo-1-indanol). This transformation is a key step in the synthesis of various pharmaceutical intermediates.[1][2]
Q2: What are the most common side products observed in this reaction?
The most frequently encountered side product is 1-indanol , which results from the reductive dehalogenation (loss of the bromine atom) of either the starting material or the desired product. Another common issue is the presence of unreacted 5-bromo-1-indanone starting material.
Q3: Which reducing agents are typically recommended for this transformation?
Sodium borohydride (NaBH₄) is the most common and recommended reagent for this reduction.[3][4] It is a mild and selective reducing agent that efficiently reduces ketones and aldehydes while generally being compatible with aryl halides under controlled conditions.[5][6] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are typically avoided as they are more likely to cause undesired side reactions, including dehalogenation.[6]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the laboratory, providing explanations for their causes and actionable solutions.
Q1: I'm observing a significant amount of a less polar byproduct, which I suspect is 1-indanol. Why is this happening and how can I minimize it?
Cause: Reductive Dehalogenation
The formation of 1-indanol is a classic case of reductive dehalogenation, where the carbon-bromine bond is cleaved and replaced with a carbon-hydrogen bond. While NaBH₄ is generally selective, certain conditions can promote this unwanted side reaction. Bromo substituents on aromatic rings can be removed by catalytic hydrogenation, and similar pathways can be initiated by hydride reagents, especially when trace metal impurities are present or under harsh conditions.[7]
Factors that promote dehalogenation:
-
Excess Reducing Agent: Using a large excess of NaBH₄ increases the likelihood of reducing the aryl bromide.
-
Elevated Temperature: Higher reaction temperatures provide the necessary activation energy for the C-Br bond cleavage.
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long after the ketone has been consumed can lead to the slower dehalogenation reaction becoming significant.
-
Catalytic Impurities: Trace metals in the reaction vessel or reagents can catalyze the dehalogenation process.
Solutions to Minimize Dehalogenation:
-
Stoichiometric Control: Use a modest excess of NaBH₄ (typically 1.1 to 1.5 equivalents).
-
Temperature Management: Maintain a low temperature (0 °C to 5 °C) throughout the addition of NaBH₄ and the initial phase of the reaction.[3]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Quench the reaction promptly once the 5-bromo-1-indanone is fully consumed.
-
Controlled Reagent Addition: Add the NaBH₄ portion-wise or as a solution to control the exothermic nature of the reaction and maintain a low temperature.
Workflow for Minimizing Dehalogenation
Caption: Troubleshooting workflow for dehalogenation side reaction.
Q2: My reaction is incomplete, with a significant amount of starting material remaining. What went wrong?
Cause: Inefficient Reduction
An incomplete reaction is typically due to issues with the reagent's activity, insufficient stoichiometry, or suboptimal reaction conditions.
Potential Issues and Solutions:
-
Reagent Quality: Sodium borohydride can slowly decompose upon exposure to atmospheric moisture.
-
Solution: Use freshly opened NaBH₄ or a batch that has been stored in a desiccator. Avoid using old, clumpy reagent.
-
-
Insufficient Reagent: While a large excess is detrimental, too little will naturally lead to an incomplete reaction.
-
Solution: Ensure accurate weighing of reagents. A slight excess (e.g., 1.2 equivalents) is generally a good starting point.
-
-
Solvent Choice: The choice of solvent can impact the reaction rate. Protic solvents like methanol or ethanol are commonly used with NaBH₄.[3][8]
-
Solution: Use anhydrous methanol or ethanol as the solvent. The solvent not only dissolves the reagents but also acts as a proton source for the workup.[6]
-
-
Low Temperature: While crucial for selectivity, if the temperature is too low for an extended period, the reaction rate may be impractically slow.
-
Solution: After adding the NaBH₄ at 0 °C, allow the reaction to slowly warm to room temperature and stir until completion as monitored by TLC.
-
Q3: How should I purify the final product, 5-bromo-1-indanol?
Cause: Co-isolation of Impurities
The primary impurities, 5-bromo-1-indanone (starting material) and 1-indanol (dehalogenated product), have polarities that are relatively close to the desired product, which can make purification challenging.
Recommended Purification Methods:
-
Recrystallization: This is often the most efficient method for removing small amounts of impurities.
-
Protocol: Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble but the impurities are less so (or vice versa). Good starting points for solvent screening include toluene, ethyl acetate/heptane mixtures, or dichloromethane/hexane mixtures. Allow the solution to cool slowly to induce crystallization of the pure product.
-
-
Flash Column Chromatography: This method is ideal for separating mixtures with significant amounts of impurities or when recrystallization is ineffective.
-
Protocol: Use a silica gel column. Elute with a solvent system that provides good separation on a TLC plate (e.g., a gradient of ethyl acetate in hexane, such as 10% to 30% EtOAc/Hexane). The non-polar 1-indanol will elute first, followed by the starting material (if any), and finally the more polar product, 5-bromo-1-indanol.
-
Table 1: Properties of Key Compounds for Purification
| Compound | Structure | Approx. Polarity | Elution Order (Normal Phase) |
| 1-Indanol | C₉H₁₀O | High | 1 (Least Polar) |
| 5-Bromo-1-indanone | C₉H₇BrO | Medium | 2 |
| 5-Bromo-1-indanol | C₉H₉BrO | Low | 3 (Most Polar) |
Reaction Pathways: Desired vs. Side Reactions
The following diagram illustrates the primary reduction pathway and the competing dehalogenation side reaction.
Caption: Key reaction pathways in the reduction of 5-bromo-1-indanone.
Standard Operating Protocol: Selective Reduction of 5-Bromo-1-Indanone
This protocol is optimized to favor the formation of 5-bromo-1-indanol while minimizing dehalogenation.
Materials:
-
5-bromo-1-indanone (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.2 eq)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-1-indanone (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add sodium borohydride (1.2 eq) portion-wise over 15-20 minutes. Monitor for gas evolution and ensure the internal temperature does not exceed 5 °C.[9]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexane) until all the starting material is consumed (typically 1-2 hours).
-
Quenching: Once complete, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure. Partition the remaining residue between DCM and water. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-bromo-1-indanol.
-
Purification: Purify the crude product by recrystallization or flash column chromatography as described in Q3 of the troubleshooting guide.
References
- Sodium Borohydride - Common Organic Chemistry. (n.d.).
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
- Sodium Borohydride Reduction of Carbonyls. (n.d.). eCampusOntario Pressbooks.
- Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). (2021). Chad's Prep.
- Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates. (n.d.).
- 5-Bromo-1-indanone | C9H7BrO. (n.d.). PubChem.
- The Reduction of Aldehydes and Ketones. (2023). Chemistry LibreTexts.
- Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline. (n.d.). Indian Academy of Sciences.
- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal.
- 5-Bromo-1-indanone, 1 X 5 g (433098-5G). (n.d.). Alkali Scientific.
- Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. (2008). Organic Syntheses, 85, 64-71.
- Indanone synthesis. (n.d.). Organic Chemistry Portal.
- Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). National Institutes of Health.
- Synthesis of 1-indanones with a broad range of biological activity. (n.d.). Beilstein Journals.
- Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). Semantic Scholar.
- Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). RSC Publishing.
- Method for preparing 5-bromoindole. (n.d.). Google Patents.
- Method for purifying a bromine compound. (n.d.). Google Patents.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). National Institutes of Health.
- 2-Bromo-1-indanol | C9H9BrO. (n.d.). PubChem.
Sources
- 1. 5-Bromo-1-indanone CAS#: 34598-49-7 [amp.chemicalbook.com]
- 2. CAS 34598-49-7: 5-Bromo-1-indanone | CymitQuimica [cymitquimica.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 6. m.youtube.com [m.youtube.com]
- 7. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Improving Enantioselectivity in Aminoindan Resolution
Welcome to the Technical Support Center for the chiral resolution of aminoindans. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for enhancing enantioselectivity in their experiments. As many aminoindans are crucial chiral building blocks in pharmaceuticals, achieving high enantiomeric purity is paramount.[1][2][3] This resource combines fundamental principles with field-proven insights to help you navigate the complexities of diastereomeric salt resolution.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind resolving racemic aminoindans using diastereomeric salt crystallization?
A: The resolution of a racemic aminoindan, which is a 50:50 mixture of two enantiomers, relies on converting this mixture into a pair of diastereomeric salts.[4][5][6] Enantiomers have identical physical properties, making them difficult to separate directly.[3][6] However, by reacting the racemic aminoindan (a base) with an enantiomerically pure chiral acid (the resolving agent), two diastereomeric salts are formed.[4][7][8] These diastereomers, unlike the original enantiomers, have different physical properties, most importantly, different solubilities in a given solvent system.[4][9] This difference in solubility allows for their separation through a process called fractional crystallization, where the less soluble diastereomeric salt preferentially crystallizes out of the solution.[4][8]
Q2: How do I select an appropriate chiral resolving agent for my aminoindan?
A: The choice of a resolving agent is a critical step and often requires screening several candidates.[4][8] Key considerations include:
-
Chemical Compatibility: The agent must efficiently form a stable salt with the aminoindan. For basic aminoindans, chiral carboxylic acids are commonly used. Derivatives of tartaric acid, such as (+)-di-p-toluoyl-D-tartaric acid (DPTTA), are widely employed.[10][11][12]
-
Crystallinity of Diastereomeric Salts: The resulting salts must be crystalline and not prone to "oiling out" (forming an amorphous gum).[4]
-
Solubility Difference: There must be a significant difference in the solubility of the two diastereomeric salts in a practical solvent system to achieve effective separation.[4][9]
-
Availability and Cost: The resolving agent should be commercially available in high enantiomeric purity and be economically viable for the desired scale of your synthesis.[4]
Q3: Why is the solvent system so crucial for achieving high enantioselectivity?
A: The solvent plays a pivotal role as it directly dictates the solubility of the diastereomeric salts.[4] An ideal solvent will maximize the solubility difference between the desired and undesired diastereomers.[4][9] If both salts are too soluble, no crystallization will occur. Conversely, if both are poorly soluble, they may co-precipitate, leading to low enantiomeric excess (ee). The solvent also influences crystal growth and morphology, which can affect the purity of the isolated salt.[4]
Q4: What are the common methods for determining the enantiomeric excess (ee) of my resolved aminoindan?
A: Accurate determination of ee is essential to evaluate the success of your resolution. The most common and reliable techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is often considered the gold standard for its accuracy and reliability in separating and quantifying enantiomers.[13]
-
Chiral Gas Chromatography (GC): Suitable for volatile aminoindan derivatives, offering high sensitivity.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral shift reagent can allow for the determination of enantiomeric purity without physical separation of the enantiomers.[14]
-
Capillary Electrophoresis (CE): A high-efficiency separation technique that can be very fast and requires only a small amount of sample.[13]
Troubleshooting Guide
This section addresses specific issues you may encounter during the resolution of aminoindans via diastereomeric salt crystallization.
Issue 1: Low or No Crystal Formation
-
Possible Cause A: High Solubility of Diastereomeric Salts. The chosen solvent system may be too effective at solvating both diastereomeric salts, preventing the necessary supersaturation for crystallization.[4]
-
Solution:
-
Solvent Screening: Experiment with a range of solvents or solvent mixtures. Protic solvents like alcohols (methanol, ethanol) or mixtures with water are common starting points.[10]
-
Anti-Solvent Addition: Introduce a solvent in which the salts are less soluble (an anti-solvent) to induce precipitation. This should be done slowly to encourage crystal growth rather than amorphous precipitation.[4]
-
Concentration: Carefully evaporate some of the solvent to increase the concentration of the salts, thereby inducing supersaturation.[4]
-
-
-
Possible Cause B: Insufficient Supersaturation. The concentration of the salts may be below their solubility limit at the crystallization temperature.[4]
-
Solution:
-
Increase Initial Concentration: Dissolve the salts at a higher temperature to achieve a higher initial concentration before cooling.
-
Seeding: Add a small crystal of the desired diastereomeric salt to the supersaturated solution to act as a nucleus for crystal growth.[4]
-
-
Issue 2: Low Enantiomeric Excess (ee) of the Crystallized Salt
-
Possible Cause A: Small Solubility Difference. The solubilities of the two diastereomeric salts in the chosen solvent are too similar, leading to co-crystallization.[9]
-
Solution:
-
Re-screen Resolving Agents: The interaction between your aminoindan and the current resolving agent may not be optimal for creating a significant solubility difference. Testing other chiral acids is recommended.[15]
-
Systematic Solvent Optimization: Methodically screen a variety of solvents and solvent mixtures to find a system that maximizes the solubility difference.
-
-
-
Possible Cause B: Crystallization Occurred Too Quickly. Rapid cooling can trap impurities and the undesired diastereomer within the crystal lattice.
-
Solution:
-
Slow Cooling Profile: Allow the solution to cool slowly to the final crystallization temperature. A controlled, gradual temperature decrease can significantly improve selectivity.[16]
-
Extended Equilibration Time: Hold the solution at the crystallization temperature for a longer period to allow the system to reach thermodynamic equilibrium, where the less soluble salt is favored in the solid phase.[17]
-
-
-
Possible Cause C: Incorrect Stoichiometry. The molar ratio of the aminoindan to the resolving agent can impact both yield and enantioselectivity.[4][18]
-
Solution: While a 1:1 molar ratio is a common starting point, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can improve the ee of the crystallized product, albeit at the expense of the theoretical yield. Experiment with different ratios to find the optimal balance.
-
Issue 3: "Oiling Out" of the Diastereomeric Salt
-
Possible Cause: High Supersaturation or Inappropriate Solvent. The salt separates from the solution as a liquid or amorphous gum instead of a crystalline solid.[4] This often happens when the solution is too concentrated or the solvent has a poor ability to stabilize the crystal lattice.
-
Solution:
-
Dilute the Solution: Use a larger volume of solvent to reduce the initial concentration.
-
Change the Solvent: Switch to a solvent system in which the salts have a slightly higher solubility, which can favor crystalline solid formation over an amorphous phase.
-
Higher Crystallization Temperature: Sometimes, "oiling out" occurs at lower temperatures. Try to find a temperature at which the salt crystallizes without forming an oil.
-
-
Experimental Protocols & Data
Protocol 1: General Procedure for Diastereomeric Salt Resolution
-
Salt Formation: In a suitable flask, dissolve the racemic aminoindan (1.0 equivalent) and the chiral resolving agent (e.g., (+)-DPTTA, 0.5 to 1.0 equivalent) in a minimal amount of a chosen solvent with gentle heating and stirring until a clear solution is formed.[10]
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize crystal formation.[10]
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[10]
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., 2M NaOH) to neutralize the chiral acid.[10]
-
Extraction: Extract the liberated enantiomerically enriched aminoindan with an organic solvent (e.g., chloroform or ethyl acetate).[10]
-
Work-up: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the resolved aminoindan.[10]
-
Analysis: Determine the yield and enantiomeric excess (ee) using an appropriate analytical technique like chiral HPLC.[15]
Data Presentation: Impact of Solvent on Enantioselectivity
The following table illustrates hypothetical data from a solvent screening for the resolution of a racemic aminoindan with (+)-tartaric acid. This demonstrates the critical influence of the solvent on the outcome.
| Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered Amine (%) |
| Methanol | 65 | 75 |
| Ethanol | 58 | 88 |
| Isopropanol | 52 | 95 |
| Acetonitrile | 45 | 92 |
| Ethyl Acetate | 30 | 60 |
| Water/Ethanol (1:9) | 62 | 91 |
This data is for illustrative purposes only.
Visualizations
Workflow for Aminoindan Resolution
Caption: A step-by-step workflow for the chiral resolution of aminoindans.
Conceptual Diagram of Chiral Recognition
Caption: Chiral recognition leading to diastereomers with different properties.
References
- Guo, H., et al. (2009). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry.
- Request PDF.
- CrystEngComm. (2022).
- Ghosh, A. K., et al. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC. [Link]
- NIH. (2022).
- Chiralpedia. Part 6: Resolution of Enantiomers. [Link]
- MDPI. (2021).
- Gavin Publishers. (2018). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]
- Google Patents. (1997). Process for resolving chiral acids with 1-aminoindan-2-ols.
- Chemistry LibreTexts. (2022). 6.
- Analytical Methods Blog. (2012).
- Chemistry Steps.
- PubMed. (2006). Determination of Enantiomeric Excess and Concentration of Unprotected Amino Acids, Amines, Amino Alcohols, and Carboxylic Acids by Competitive Binding Assays With a Chiral Scandium Complex. [Link]
- RSC Publishing. (2022).
- The Royal Society of Chemistry.
- Wikipedia. Chiral resolution. [Link]
- NIH. (2021).
- MDPI. (2024).
- PubMed. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. [Link]
- ETH Zurich Research Collection. (2021).
- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]
Sources
- 1. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. blogs.rsc.org [blogs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Coupling Reactions
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for researchers, scientists, and drug development professionals. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for C-C bond formation, yet its complexity can lead to challenges in the lab.[1][2] This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues, providing not just solutions but also the underlying mechanistic rationale to empower your experimental design and troubleshooting efforts.
Understanding the Core Reaction: The Catalytic Cycle
The efficiency of the Suzuki-Miyaura coupling is deeply tied to its catalytic cycle, which involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1] A firm grasp of its three key steps—oxidative addition, transmetalation, and reductive elimination—is fundamental to diagnosing any issues.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl halide), forming a Pd(II) complex. This is often the rate-determining step.[2][4]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the Pd(II) complex. This step requires activation of the organoboron species by a base.[2][3]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][3]
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5]
Part 1: Troubleshooting Low or No Yield
This is the most frequent challenge. A systematic approach, starting with the most common culprits, is the key to a swift resolution.
Q1: My reaction has stalled or resulted in a very low yield. What are the first things I should check?
A1: Low yields can often be traced back to the quality of your reagents or the reaction setup.[6]
-
Reagent Integrity:
-
Organoboron Reagent: Boronic acids are susceptible to degradation, particularly protodeboronation (replacement of the boronic acid group with hydrogen).[1][6] This is especially problematic for electron-deficient and heteroaryl boronic acids.[1][6] Always use fresh, high-purity boronic acids. If issues persist, consider using more stable derivatives like pinacol esters, MIDA boronates, or aryltrifluoroborates.[3][6]
-
Organic Halide: The reactivity order is generally I > Br > OTf >> Cl.[6] Couplings with less reactive electrophiles like aryl chlorides often demand more specialized, highly active catalyst systems.[6][7]
-
Catalyst & Ligand: Palladium precatalysts can degrade over time, and phosphine ligands are notoriously sensitive to air oxidation.[6] Ensure your catalyst and ligand are fresh and have been stored properly under an inert atmosphere. The use of pre-formed, air-stable precatalysts can improve reproducibility.[8]
-
-
Reaction Atmosphere: The Pd(0) catalyst is readily oxidized by atmospheric oxygen, leading to deactivation.[1][6] Ensure your reaction vessel is properly sealed and the solvent and reaction mixture are thoroughly degassed. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent before adding the catalyst.[6]
Q2: I suspect an issue with my base or solvent system. How do I optimize it?
A2: The base and solvent are not passive components; they play active roles in the catalytic cycle and can be a source of failure.
-
The Role of the Base: A base is crucial for activating the boronic acid to form a more nucleophilic borate species, which is necessary for the transmetalation step.[9][10][11] However, an overly strong or improperly chosen base can accelerate the decomposition of the boronic acid.[6]
-
Troubleshooting Steps: If you suspect protodeboronation, switch to a milder base. Common choices include K₃PO₄, K₂CO₃, Cs₂CO₃, or KF.[6] The solubility of the base is also critical; ensure it has at least partial solubility in your chosen solvent system.
-
-
The Role of the Solvent: The solvent must solubilize the organic substrates, the catalyst, and, to some extent, the base.[1][12] Polar aprotic solvents like dioxane, THF, and toluene, often with a small amount of water, are standard.[1]
-
The "Water Question": While some protocols call for anhydrous conditions to prevent protodeboronation, a small amount of water is often beneficial.[6] It can aid in dissolving the inorganic base and is thought to facilitate the transmetalation step by promoting the formation of a μ-bridging hydroxy group between palladium and boron.[1][8] If your anhydrous reaction is failing, consider adding a small percentage of water (e.g., a 4:1 or 10:1 solvent/water ratio).[13]
-
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Part 2: Identifying and Mitigating Side Reactions
Sometimes, the reaction works, but the desired product is contaminated with significant impurities, complicating purification and lowering the isolated yield.
Q3: My main impurity is the deborylated starting material. What is causing this and how can I prevent it?
A3: You are observing protodeboronation , a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] This is particularly prevalent with heteroaryl and electron-deficient boronic acids.[6]
Causality & Mitigation Strategies:
| Strategy | Rationale |
| Use Milder Bases | Strong bases can accelerate the protonolysis of the C-B bond. Switching from NaOH or KOH to K₃PO₄ or Cs₂CO₃ can significantly reduce this side reaction.[6] |
| Employ Stable Boron Reagents | Convert the boronic acid to a more robust derivative like a pinacol ester, MIDA boronate, or trifluoroborate. These reagents slowly release the active boronic acid in situ, keeping its concentration low and minimizing decomposition.[3][6] |
| Anhydrous Conditions | Water can be a proton source for this side reaction.[6] Using rigorously dried solvents and bases can be beneficial, especially for highly sensitive substrates. |
| Optimize Reaction Time/Temp | Prolonged reaction times and high temperatures can increase the extent of protodeboronation.[6] Monitor the reaction and stop it once the starting material is consumed. |
Q4: I am seeing a significant amount of a byproduct from the coupling of two of my boronic acid molecules. What is this and how do I stop it?
A4: This side reaction is known as homocoupling . It occurs when two molecules of the organoboron reagent couple with each other.[1]
Causality & Mitigation Strategies: The primary cause of homocoupling is the presence of excess Pd(II) species or oxygen in the reaction mixture.[1] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.
-
Thorough Degassing: The most effective way to prevent homocoupling is to ensure an oxygen-free reaction environment. Use a robust degassing technique, such as the freeze-pump-thaw method or by bubbling an inert gas through the reaction solvent for an extended period (15-30 minutes) before adding the catalyst.[6]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂, which require in situ reduction that can be inefficient and leave behind oxidative species.[1] However, be aware that dba complexes can decay and form inactive palladium black.[1]
Part 3: Catalyst and Ligand Selection
The palladium source and its coordinating ligand are the heart of the reaction. A poorly chosen or deactivated catalyst system is a frequent point of failure.
Q5: My reaction is not working with a standard catalyst like Pd(PPh₃)₄. How do I choose a better ligand?
A5: While triphenylphosphine is a classic ligand, modern organic synthesis has produced a vast array of more effective phosphine ligands, particularly for challenging substrates.[14] The ligand's electronic and steric properties directly influence every step of the catalytic cycle.[7][15]
Ligand Selection Guide:
| Ligand Class | Key Characteristics | Best For... | Example Ligands |
| Triarylphosphines | Basic, moderately bulky | Simple, unhindered aryl bromides and iodides. | PPh₃, P(o-tol)₃ |
| Dialkylbiaryl Phosphines | Bulky, electron-rich | Challenging substrates: aryl chlorides, sterically hindered partners, heteroaryls. Promote fast oxidative addition and reductive elimination.[7][14] | SPhos, XPhos, DavePhos[14][15] |
| Alkylphosphines | Very electron-rich, bulky | Promoting oxidative addition of unreactive electrophiles like aryl chlorides.[1][16] | P(t-Bu)₃, P(Cy)₃ |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Highly active catalysts, often effective for difficult couplings. | IPr, IMes |
Expert Tip: For difficult couplings, particularly those involving aryl chlorides or sterically hindered substrates, the dialkylbiaryl phosphine ligands developed by the Buchwald group are often the superior choice and a reliable starting point for optimization.[7][14]
Part 4: Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a robust starting point for coupling an aryl halide with an arylboronic acid, with an emphasis on creating an inert atmosphere.[2][7]
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). The ligand-to-palladium ratio is typically 1:1 to 2:1.[7][15]
-
Inert Atmosphere Generation: Seal the vessel with a rubber septum. Evacuate the vessel under vacuum and backfill with an inert gas (e.g., Argon). Repeat this evacuate/backfill cycle three times to ensure a completely oxygen-free environment.[6]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of Toluene or 1,4-Dioxane) via syringe. If using a mixed-solvent system with water, the water should also be degassed.
-
Reaction Execution: Place the sealed vessel in a pre-heated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[2][5][17][18] A sample can be taken with a syringe, quenched with a small amount of solvent, and filtered through a small plug of silica.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by flash column chromatography.[2][19]
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Nature. (n.d.). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
- American Chemical Society. (2006, July 21). Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy.
- Royal Society of Chemistry. (2023, March 22). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guides.
- AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
- ScienceDirect. (2025, August 5). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- American Chemical Society. (2025, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
- Advion. (n.d.). SUZUKI REACTION MONITORING.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- ResearchGate. (2025, August 5). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
- ResearchGate. (n.d.). The Effect of Solvent Used on the Suzuki-Miyaura Coupling of Ia with....
- ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- American Chemical Society. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts.
- Wiley Online Library. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- ResearchGate. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- ResearchGate. (n.d.). Optimization table for the Suzuki-Miyaura cross-coupling reactions a.
- Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ResearchGate. (2025, August 6). Role of a base in Suzuki-Miyaura reaction | Request PDF.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
- University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
- Wiley Online Library. (2014, March 11). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- ResearchGate. (n.d.). Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide.
- American Chemical Society. (2012, August 15). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]
- 17. azom.com [azom.com]
- 18. shoko-sc.co.jp [shoko-sc.co.jp]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Chiral Amines
Welcome to the Technical Support Center for Chiral Amine Purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of chiral amines. Chiral amines are critical building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals, making their enantiomeric purity a critical parameter for efficacy and safety.[1][2][3] This resource will help you navigate the common challenges encountered during the purification process.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Purification Strategy Selection Guide
-
Troubleshooting Guides
-
Diastereomeric Salt Resolution
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Supercritical Fluid Chromatography (SFC)
-
Enzymatic Resolution
-
-
Detailed Protocols
-
Protocol 1: Diastereomeric Salt Resolution of a Racemic Amine
-
Protocol 2: Method Development for Chiral HPLC Separation of Amines
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying chiral amines?
A1: The most prevalent methods for the resolution of racemic amines are diastereomeric salt crystallization, chiral chromatography (including HPLC and SFC), and enzymatic resolution.[4][5] Each technique has its own set of advantages and is suited for different scales and types of amine compounds.
Q2: How do I choose the best purification strategy for my specific chiral amine?
A2: The choice of purification strategy depends on several factors, including the scale of the purification, the chemical and physical properties of the amine, the required level of enantiomeric purity, and available equipment. The "Purification Strategy Selection Guide" below provides a decision-making framework.
Q3: My chiral amine is a primary amine. Does this affect my choice of purification method?
A3: Yes, the nature of the amine (primary, secondary, or tertiary) can influence the choice of method. For instance, primary and secondary amines are often amenable to enzymatic resolution and derivatization for chiral chromatography.[6] Crown ether-based chiral stationary phases in HPLC can be particularly effective for primary amines, though they often require acidic mobile phases.[2][7]
Q4: What is "kinetic resolution," and how does it apply to chiral amine purification?
A4: Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other, allowing for their separation.[8] This is the underlying principle of enzymatic resolution, where an enzyme selectively acylates one enantiomer, which can then be separated from the unreacted enantiomer.[9][10] A significant drawback is that the theoretical maximum yield for the desired enantiomer is 50%.[8]
Q5: Can I determine the absolute configuration of my purified amine using HPLC?
A5: While chiral HPLC is primarily a separation technique, it can be adapted to help determine the absolute configuration. This often involves derivatizing the amine with a chiral derivatizing reagent of a known absolute configuration to form diastereomers. The elution order of these diastereomers on a standard achiral column can then be correlated to the absolute configuration of the original amine.[11]
Purification Strategy Selection Guide
The selection of an appropriate purification strategy is critical for achieving the desired enantiomeric purity and yield. This guide provides a logical workflow for making this decision.
Caption: Decision tree for selecting a chiral amine purification strategy.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of chiral amines using various techniques.
Diastereomeric Salt Resolution
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of diastereomeric salt | - Suboptimal solvent system leading to high solubility of both diastereomers.- Incorrect stoichiometry of the resolving agent.[12]- Too rapid cooling during crystallization. | - Screen a variety of solvents with different polarities.- Experiment with different molar ratios of the resolving agent.- Allow for slow cooling to promote selective crystallization. |
| Poor enantiomeric excess (ee) of the resolved amine | - Co-crystallization of the undesired diastereomer.- Insufficient number of recrystallization steps. | - Perform multiple recrystallizations of the diastereomeric salt.- Analyze the ee of the amine after each recrystallization step to monitor progress. |
| Oil formation instead of crystals | - The melting point of the diastereomeric salt is below the temperature of the crystallization solvent.- Presence of impurities. | - Use a lower boiling point solvent or perform the crystallization at a lower temperature.- Purify the racemic amine before resolution. |
| Difficulty liberating the free amine from the salt | - Incomplete neutralization of the resolving agent.- The free amine has some solubility in the aqueous layer. | - Ensure the pH of the aqueous solution is strongly basic (pH > 12) by adding a strong base like NaOH.[1]- Perform multiple extractions with a suitable organic solvent.[1] |
Chiral High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No separation of enantiomers | - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase. | - Screen different types of CSPs (e.g., polysaccharide-based, cyclofructan-based).[2]- Vary the mobile phase composition, including the type and percentage of organic modifier and additives.[13] |
| Poor peak shape (tailing) | - Deleterious interactions with residual silanols on the silica support.- Insufficient or incorrect mobile phase additive. | - Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1-0.5%).[2]- For acidic amines, use an acidic modifier like trifluoroacetic acid (TFA).[13] |
| Loss of resolution over time | - Column contamination from sample matrix.- "Memory effects" from previously used additives.[14] | - Use a guard column and ensure proper sample preparation.- Dedicate a column to a specific method or class of compounds.- Follow the manufacturer's instructions for column cleaning and regeneration.[15][16] |
| Irreproducible retention times | - Changes in mobile phase composition.- Temperature fluctuations. | - Prepare fresh mobile phase daily and ensure thorough mixing.- Use a column oven to maintain a constant temperature. |
Chiral Supercritical Fluid Chromatography (SFC)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor peak shape for basic amines | - Strong interaction of the basic amine with the stationary phase. | - Incorporate a basic additive (e.g., isopropylamine) into the mobile phase modifier.[17]- Consider using a strong acid additive, like ethanesulfonic acid (ESA), which can form an intact salt pair with the amine, leading to improved chromatography.[18] |
| Low recovery during preparative SFC | - Suboptimal collection parameters.- Analyte precipitation during depressurization. | - Optimize back pressure and collection solvent.- Use a modifier in the collection solvent to improve solubility. |
| Difficulty separating highly polar amines | - Unsuitable stationary phase for polar compounds. | - Screen a range of chiral stationary phases, including those known to perform well with polar analytes.[7] |
Enzymatic Resolution
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low conversion rate | - Enzyme inhibition by substrate or product.- Suboptimal reaction conditions (pH, temperature). | - Perform the reaction at a lower substrate concentration.- Optimize the reaction pH and temperature for the specific lipase used. |
| Low enantioselectivity (low ee) | - The chosen enzyme is not highly selective for the substrate.- Unsuitable acylating agent. | - Screen a panel of different lipases.- Experiment with different acyl donors.[9] |
| Difficulty separating the acylated amine from the unreacted amine | - Similar physical properties of the two compounds. | - Utilize column chromatography or distillation for separation.- Consider a subsequent enzymatic hydrolysis step to recover the acylated amine.[19] |
Detailed Protocols
Protocol 1: Diastereomeric Salt Resolution of a Racemic Amine
This protocol provides a general procedure for the chiral resolution of a racemic amine using an enantiomerically pure chiral acid, such as (+)-dibenzoyl-D-tartaric acid ((+)-DBTA), as the resolving agent.[1]
Materials:
-
Racemic amine
-
(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)
-
Suitable solvent (e.g., methanol, ethanol, isopropanol)
-
50% Sodium hydroxide solution
-
Organic extraction solvent (e.g., dichloromethane, diethyl ether)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine in a minimal amount of the chosen solvent in an Erlenmeyer flask.
-
In a separate flask, dissolve an equimolar amount of (+)-DBTA in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the amine solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
-
Fractional Crystallization:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This is the first crop of the less soluble diastereomeric salt.
-
Concentrate the mother liquor to obtain a second crop of crystals, which may have a different enantiomeric enrichment.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water.
-
While stirring, slowly add 50% sodium hydroxide solution until the salt completely dissolves and the solution is strongly basic (pH > 12).[1]
-
Transfer the basic aqueous solution to a separatory funnel.
-
-
Extraction and Purification:
-
Extract the liberated amine with an organic solvent (e.g., dichloromethane) three times.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the enantiomeric excess of the purified amine using chiral HPLC or by measuring the specific rotation.
-
Caption: Workflow for diastereomeric salt resolution.
Protocol 2: Method Development for Chiral HPLC Separation of Amines
This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of amine enantiomers.
Materials:
-
Racemic amine standard
-
A selection of chiral HPLC columns (e.g., CHIRALPAK® IA, IB, IC)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile)
-
Mobile phase additives (e.g., diethylamine, trifluoroacetic acid)
-
HPLC system with a UV or other suitable detector
Procedure:
-
Column and Mobile Phase Screening:
-
Begin with a polysaccharide-based chiral stationary phase (CSP), as they are broadly selective.[2]
-
Screen a set of standard mobile phases. A common starting point for normal phase is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) in a 90:10 ratio.[13]
-
For basic amines, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.[13]
-
-
Optimization of Mobile Phase Composition:
-
If partial separation is observed, optimize the ratio of the organic modifiers. Increasing the alcohol content generally decreases retention time.
-
If no separation is achieved, switch to a different CSP and repeat the screening process.
-
-
Effect of Additives:
-
The choice and concentration of the additive can significantly impact the separation.[2] Screen different basic additives (e.g., TEA, butylamine) at various concentrations (0.1% to 0.5%).
-
-
Temperature Optimization:
-
Analyze the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution but may increase analysis time and column pressure.
-
-
Method Validation:
-
Once satisfactory separation is achieved, validate the method for parameters such as linearity, precision, and accuracy, following relevant guidelines.[3]
-
References
- A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. RSC Publishing.
- Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. Benchchem.
- Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. Oxford Academic.
- HPLC method for enantiomeric separ
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
- Technical Support Center: Purific
- Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine. Benchchem.
- Chiral column takes the crown for supercritical enantioseparation of primary amines.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Resolution of chiral amines.
- A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures.
- HPLC-based method for determination of absolute configuration of .alpha.-chiral amines. American Chemical Society.
- Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
- Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
- Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
- Chiral HPLC Method Development. I.B.S.
- Kinetic resolution of chiral amines.
- Resolution of a Racemic Mixture. Science Learning Center. [Link]
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. [Link]
- Chiral SFC-UV separation of amine and imine derivative using standard screening conditions on six different CSPs as detailed in the experimental section.
- Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
- Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]
- Chiral Amine Synthesis. Methods, Developments and Applications.
- Trouble with chiral separations.
- INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS. DAICEL. [Link]
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- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. WO2013007371A2 - Kinetic resolution of chiral amines - Google Patents [patents.google.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. rsc.org [rsc.org]
- 9. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate | MDPI [mdpi.com]
- 10. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
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- 14. chromatographytoday.com [chromatographytoday.com]
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Rasagiline Synthesis Scale-Up: A Technical Support Center
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of rasagiline. It provides in-depth technical support, troubleshooting advice, and frequently asked questions to address the specific challenges encountered when scaling up production from the lab to an industrial setting. Our focus is on ensuring scientific integrity, process robustness, and the highest standards of safety and quality.
Introduction: The Leap from Bench to Bulk
Rasagiline, (R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine, is a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B), primarily used in the treatment of Parkinson's disease. While its synthesis on a laboratory scale is well-documented, transitioning to pilot and commercial scale production introduces significant challenges. These include maintaining enantiomeric purity, controlling process-related impurities, ensuring consistent polymorphic form of the final active pharmaceutical ingredient (API), and managing process safety. This support center provides practical, experience-driven guidance to navigate these complexities.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during rasagiline synthesis scale-up.
Q1: What is the most common side-reaction during the N-propargylation of (R)-1-aminoindan, and how can it be minimized?
A1: The most prevalent side-reaction is the formation of the tertiary amine, R-(+)-N,N-dipropargylaminoindan, due to over-alkylation of the desired secondary amine product.[1][2] This impurity is often difficult to remove in subsequent purification steps. To minimize its formation, consider the following:
-
Stoichiometry: Use a minimal excess of the propargylating agent.
-
Reaction Conditions: Conduct the reaction at lower temperatures (e.g., 0-5°C) to control the reaction rate.[3]
-
Choice of Reagents: Using propargyl sulfonates (e.g., propargyl benzenesulfonate or mesylate) instead of propargyl halides can sometimes offer better selectivity and milder reaction conditions.[4]
-
Base Selection: The choice of base is critical. While strong bases can accelerate the reaction, they may also promote over-alkylation. Weaker inorganic bases like potassium carbonate or dipotassium phosphate, sometimes in the presence of a phase transfer catalyst, can provide better control.[2][3]
Q2: My final rasagiline mesylate product shows batch-to-batch variability in its physical properties. What could be the cause?
A2: This is likely due to polymorphism, where the same chemical compound crystallizes in different solid-state forms. Rasagiline mesylate is known to exist in multiple polymorphic forms, and these can affect properties like solubility, stability, and bioavailability.[5] Inconsistent crystallization conditions (e.g., solvent system, cooling rate, agitation, seeding) are the primary cause of polymorphic variability on a large scale. Establishing a robust, well-defined crystallization protocol is essential for consistent production.[5][6]
Q3: We've detected a potential genotoxic impurity in our process. What are the likely culprits and how should we address this?
A3: Potential genotoxic impurities (GTIs) in rasagiline synthesis are a significant concern. Common examples include:
-
Isopropyl mesylate: Can form if isopropanol is used as a solvent in the presence of methanesulfonic acid during the salt formation step. Running this step at a lower temperature (e.g., 5-10°C) can prevent its formation.[7]
-
Carbamate impurities: These can arise if the intermediate (R)-1-aminoindan reacts with carbon dioxide in an alkaline reaction solution.[8] Careful control of the reaction atmosphere and conditions is necessary.
-
N-(2-Chloroallyl)-1-(R)-aminoindan: This can be a process-related impurity.[9] Addressing GTIs requires highly sensitive analytical methods (e.g., HPLC-MS) for detection and quantification at parts-per-million (ppm) levels.[8][9] Process modifications to prevent their formation are the preferred control strategy.
Q4: What are the main challenges in the classical optical resolution of racemic 1-aminoindan at a larger scale?
A4: While effective, classical resolution with chiral acids like tartaric acid presents scalability challenges.[10] These can include:
-
Lower Efficiency: The theoretical maximum yield for the desired enantiomer is only 50%.
-
Difficult Filtrations: The physical properties of the diastereomeric salts can make large-scale filtration and washing cumbersome.
-
Solvent Volumes: Large volumes of solvents are often required, impacting process economics and environmental footprint.
-
Racemization: An efficient process for racemizing and recycling the unwanted (S)-enantiomer is necessary to make the route economically viable. For these reasons, asymmetric synthesis routes are increasingly being explored for large-scale production.[10][11]
Part 2: Troubleshooting Guides
This section offers detailed, step-by-step guidance for specific process challenges.
Guide 1: Controlling Impurities in the N-Propargylation Step
The N-propargylation of (R)-1-aminoindan is a critical step that dictates the purity profile of the final product.
Direct alkylation of amines can often lead to over-alkylation.[3] The rate of the second alkylation can be competitive with the first, especially under forcing conditions.
-
Workflow for Troubleshooting Over-alkylation:
-
Setup: Charge a suitable reactor with (R)-1-aminoindan and a solvent such as acetonitrile or toluene.
-
Inerting: Purge the reactor with an inert gas (e.g., nitrogen) to minimize side reactions, including the formation of carbamate impurities. [8]3. Cooling: Cool the mixture to 0-5°C.
-
Base Addition: Add 1.5-2.0 equivalents of a mild inorganic base, such as powdered K2CO3 or K2HPO4. [2]5. Reagent Addition: Slowly add 1.05-1.1 equivalents of the propargylating agent (e.g., propargyl bromide or a sulfonate ester) subsurface over 2-4 hours, maintaining the temperature below 5°C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and perform an extraction with a suitable organic solvent. The aqueous phase can be treated to recover unreacted starting material if necessary. [7]
| Parameter | Standard Process (High Temp, Strong Base) | Optimized Process (Low Temp, Mild Base) |
| (R)-Rasagiline (Product) | ~85-90% | >98% |
| N,N-dipropargyl impurity | 5-10% | <0.5% |
| Unreacted (R)-1-aminoindan | <1% | 1-2% (recoverable) |
| Other impurities | 2-5% | <1.5% |
Guide 2: Achieving Consistent Polymorphic Form of Rasagiline Mesylate
Controlling the solid form of the final API is critical for drug product performance.
The final polymorphic form is highly sensitive to the conditions of the final crystallization step. Key factors include the solvent system, temperature profile, agitation, and the presence of impurities.
-
Logical Relationship Diagram for Polymorphism Control:
Caption: Key factors influencing the final crystal form.
This protocol aims to reliably produce a specific, stable crystalline form of rasagiline mesylate.
-
Dissolution: Dissolve purified rasagiline base in a suitable solvent, such as isopropanol or ethanol (approximately 3-5 volumes). [5]2. Acid Addition: Warm the solution to 40-50°C and add one equivalent of methanesulfonic acid.
-
Hold & Clarify: Hold the solution at this temperature for 20-30 minutes to ensure complete salt formation. If necessary, perform a clarification filtration to remove any particulate matter.
-
Controlled Cooling: Cool the solution slowly and linearly to 20-25°C over a period of 2-4 hours. Rapid cooling can lead to the precipitation of less stable forms or an amorphous product.
-
Seeding (Optional but Recommended): If a specific polymorph is desired, seed the solution with crystals of that form once it becomes supersaturated during the cooling phase.
-
Maturation: Hold the resulting slurry at 20-25°C with gentle agitation for at least 2 hours to allow for crystal growth and equilibration.
-
Isolation & Drying: Isolate the product by filtration. Wash the cake with a small amount of cold solvent. Dry the product under vacuum at a controlled temperature (e.g., 40-50°C). Aggressive drying conditions can sometimes induce polymorphic transformations. [12][13]
Part 3: Process Safety Considerations
Scaling up chemical synthesis requires a rigorous approach to process safety.
Q: What are the primary safety hazards in rasagiline synthesis?
A:
-
Reagents: Propargylating agents (halides and sulfonates) are reactive and should be handled with care. Some intermediates may have explosive properties under certain conditions and require careful handling. [14]* Thermal Hazards: The N-alkylation reaction is exothermic. On a large scale, inefficient heat removal can lead to a temperature increase, accelerating the reaction rate and potentially causing a runaway reaction. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is essential before scale-up.
-
Handling of Powders: The final API, rasagiline mesylate, is a fine powder. During handling (e.g., filtration, drying, milling), measures must be in place to prevent dust explosions and to protect operators from inhalation exposure.
References
- US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google P
- CN103864646B - The impurity preparation of rasagiline mesilate and the method for analysis - Google P
- A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution | Request PDF - ResearchG
- CN103804200A - Preparation method of rasagiline and analogue thereof - Google P
- US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives - Google P
- Identification and genotoxicity evaluation of two carbamate impurities in rasagiline - RSC Publishing. [Link]
- US20110263719A1 - Polymorphic form of rasagiline mesylate - Google P
- Understanding and Avoidance of Agglomeration During Drying Processes: A Case Study. [Link]
- Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column - PMC - NIH. [Link]
- Development and validation of a chromatographic method for quantification of rasagiline in human plasma - ResearchG
- Australian Public Assessment Report for Rasagiline - Therapeutic Goods Administr
- Quantification of rasagiline mesylate by stability indicating RP-HPLC method: Development and validation - Journal of Applied Pharmaceutical Science. [Link]
- Polymorphism of Drug Transporters, Rather Than Metabolizing Enzymes, Conditions the Pharmacokinetics of Rasagiline - PubMed Central. [Link]
- A new process for the synthesis of enantiomerically pure R-(+)
- Taking the difficulty out of API process filtration - European Pharmaceutical Review. [Link]
- Pharmacology Review(s)
- Advances in Pharmaceutical Crystals: Control over Nucle
- Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of process related impurities and degradation products of rasagiline mesylate in pharmaceutical formul
- US8901352B2 - Method for the synthesis of rasagiline - Google P
- (R)(+)-N-propargyl-1-aminoindan (rasagiline) and derivatives: highly selective and potent inhibitors of monoamine oxidase B - PubMed. [Link]
- Drying Process Optimization for an API Solvate Using Heat Transfer Model of an Agitated Filter Dryer | Request PDF - ResearchG
- Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine - PubMed. [Link]
- CN103864646A - Preparation and analysis method of impurity of rasagiline mesylate - Google P
- (PDF)
- Chemistry Review(s)
- Liquid chromatographic resolution of racemic rasagiline and its analogues on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed. [Link]
- Model-based Drying Time Prediction in Pharmaceutical API Production - resolvent. [Link]
- Design, synthesis and biological evaluation of rasagiline-clorgyline hybrids as novel dual inhibitors of monoamine oxidase-B and amyloid-β aggregation against Alzheimer's disease - PubMed. [Link]
- Rasagiline Impurities - SynZeal. [Link]
- Preparation and in vitro Evaluation of Rasagiline Mesyl
- Control of polymorphism in continuous crystalliz
- EP2181980A1 - A process for the preparation of (R)
- Development and Validation of Forced Degradation Studies of Rasagiline Mesylate Using RP-HPLC and Characterization of Degradants - IOSR Journal. [Link]
- The Pharmaceutical Drying Unit Operation: An Industry Perspective on Advancing the Science and Development Approach for Scale-Up and Technology Transfer - ResearchG
- Polymorphic Transformations of Pharmaceutical Materials Induced by Mechanical Milling: A Review - PMC - NIH. [Link]
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- 3. US8901352B2 - Method for the synthesis of rasagiline - Google Patents [patents.google.com]
- 4. CN103804200A - Preparation method of rasagiline and analogue thereof - Google Patents [patents.google.com]
- 5. US20110263719A1 - Polymorphic form of rasagiline mesylate - Google Patents [patents.google.com]
- 6. Control of polymorphism in continuous crystallization [dspace.mit.edu]
- 7. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]
- 8. Identification and genotoxicity evaluation of two carbamate impurities in rasagiline - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20810J [pubs.rsc.org]
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- 13. researchgate.net [researchgate.net]
- 14. US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives - Google Patents [patents.google.com]
Technical Support Center: (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine
This technical support guide is designed for researchers, scientists, and drug development professionals working with (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine. As a critical chiral intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) agents, ensuring its stability and purity is paramount for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to address common stability challenges.
Section 1: Understanding the Stability Profile
This compound possesses two key structural motifs that influence its stability: a chiral benzylic amine and a bromo-aromatic ring. Understanding the potential liabilities of these groups is the first step in preventing degradation and troubleshooting unexpected results.
Frequently Asked Questions (FAQs) - General Handling and Storage
Q1: What are the recommended storage conditions for this compound?
A1: To minimize degradation, the compound should be stored at 2-8°C , protected from light, and under an inert atmosphere (e.g., argon or nitrogen). The benzylic amine moiety is susceptible to oxidation, and the bromo-aromatic ring can be light-sensitive.
Q2: I've observed a change in the color of my sample, from white/off-white to a yellowish or brownish hue. What could be the cause?
A2: Color change is a common indicator of degradation. This is often due to oxidation of the benzylic amine. Exposure to air (oxygen) and/or light can accelerate this process. We recommend verifying the purity of the material using the analytical methods outlined in Section 3.
Q3: Is the hydrochloride salt of this compound more stable than the freebase?
A3: Generally, the hydrochloride salt form of amines exhibits greater stability, particularly against oxidative degradation. The protonated amine is less susceptible to oxidation than the freebase. However, proper storage conditions are still essential.
Q4: Can I handle the compound on the open bench?
A4: For weighing and transferring small quantities for immediate use, working on an open bench may be acceptable if done expeditiously. However, for prolonged handling or if the highest purity is required, we recommend working in a glovebox or under a stream of inert gas to minimize exposure to oxygen and atmospheric moisture.
Section 2: Potential Degradation Pathways
Based on the chemical structure, several degradation pathways can be anticipated under suboptimal conditions. These include oxidation, photodegradation, and reactions with incompatible substances.
Oxidative Degradation
The benzylic C-H bond is relatively weak and susceptible to oxidation, especially in the presence of the amine group.[1][2] Exposure to atmospheric oxygen can initiate a cascade of reactions.
-
Initial Oxidation: The primary amine can be oxidized to an imine.
-
Further Oxidation/Hydrolysis: The resulting imine can be further oxidized or hydrolyzed to form the corresponding ketone, 5-Bromo-2,3-dihydro-1H-inden-1-one.
-
N-Oxide Formation: In the presence of strong oxidizing agents, the amine could potentially form an N-oxide or a nitrone.[3]
Photodegradation
Bromo-aromatic compounds are known to be susceptible to photodegradation upon exposure to UV or even ambient light.[4][5]
-
Debromination: The carbon-bromine bond can undergo homolytic cleavage, leading to the formation of (R)-2,3-dihydro-1H-inden-1-amine.
-
Hydroxylation: Photohydrolysis can lead to the replacement of the bromine atom with a hydroxyl group, yielding (R)-1-amino-2,3-dihydro-1H-inden-5-ol.
Diagram of Potential Degradation Pathways
Caption: Inferred degradation pathways of the target compound.
Section 3: Analytical Troubleshooting and Purity Assessment
Consistent and accurate assessment of purity is crucial. This section provides guidance on developing a stability-indicating analytical method and troubleshooting common analytical issues.
Frequently Asked Questions (FAQs) - Analytical
Q5: My purity by HPLC seems to be decreasing over time, even with proper storage. What could be happening?
A5: This indicates slow degradation. Ensure your storage vial is well-sealed with an inert gas headspace. If you are using a solvent to store the compound in solution, the solvent itself could be a source of contaminants (e.g., peroxides in older ethers or aldehydes in methanol). It is always best to store the compound as a dry solid.
Q6: I see several small, new peaks in my chromatogram after my reaction work-up. How can I determine if they are from the degradation of my starting material?
A6: You can perform a forced degradation study on your starting material. By subjecting a small sample to stress conditions (acid, base, oxidation, heat, light), you can generate potential degradation products.[6] If the retention times of the peaks in your reaction mixture match those from the forced degradation study, it's a strong indication that your starting material is degrading under your reaction or work-up conditions.
Q7: How can I confirm the chiral purity of the compound?
A7: A standard reversed-phase HPLC method will not separate enantiomers. You will need a chiral HPLC method, typically using a chiral stationary phase (CSP). Polysaccharide-based or crown-ether-based columns are often effective for primary amines.[6][7]
Protocol: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a reversed-phase HPLC method capable of separating the parent compound from its potential non-chiral degradation products.
Objective: To resolve this compound from potential impurities like the ketone, debrominated, and hydroxylated analogs.
1. Instrumentation and Columns:
-
HPLC system with a UV detector (photodiode array detector is recommended for peak purity analysis).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. (The acidic modifier helps to achieve good peak shape for the amine).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Initial Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and 275 nm (monitor at multiple wavelengths to ensure detection of all components).
3. Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (90:10 A:B) or a suitable solvent like acetonitrile/water to a concentration of approximately 0.5-1.0 mg/mL.
4. Method Optimization:
-
Adjust the gradient slope and duration to achieve optimal separation of all observed peaks. The expected elution order would generally be the more polar hydroxylated impurity first, followed by the parent amine, the debrominated analog, and finally the less polar ketone impurity.
Workflow for Purity Assessment
Caption: Recommended workflow for assessing compound purity.
Section 4: References
-
ChemShuttle. (R)-5-bromo-2,3-dihydro-1H-inden-2-amine hydrochloride. (n.d.).
-
Kasawar, G. B., & Farooqui, M. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 71(5), 533–537.
-
Pardes, J., et al. (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry, 86(19), 13591–13601.
-
Sigma-Aldrich. This compound. (n.d.).
-
MySkinRecipes. This compound. (n.d.).
-
BLDpharm. This compound. (n.d.).
-
CymitQuimica. 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE-HCl. (n.d.).
-
PubChem. This compound hydrochloride. (n.d.).
-
de la Cruz, N., et al. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. Talanta, 101, 282-290.
-
Sigma-Aldrich. This compound hydrochloride. (n.d.).
-
apicule. This compound hydrochloride (CAS No: 1443238-61-6) API Intermediate Manufacturers. (n.d.).
-
BenchChem. (2025). HPLC method for enantiomeric separation of chiral amines.
-
Dong, G., et al. (2021). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. Angewandte Chemie International Edition, 60(16), 8883-8889.
-
Stankova, I., et al. (2022). HYDROLYTIC STABILITY OF NEW AMANTADINE ANALOGUES INCLUDING AROMATIC AMINO ACIDS. Journal of Chemical Technology and Metallurgy, 57(6), 1094-1098.
-
Schöne, N., & Le-Duff, C. S. (2022). 1.32: Side Chain Oxidations, Phenols, Arylamines. Chemistry LibreTexts.
-
Wolschann, P., et al. (2011). Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. Talanta, 83(4), 1134-1146.
-
Dolan, J. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
-
BenchChem. (2025). A Comparative Guide to Purity Assessment Methods for Synthesized 6-Bromoquinoline.
-
IOSR Journal. (2020). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
-
Wang, Z., et al. (2020). Effect of bromine substituent on optical properties of aryl compounds. Journal of Quantitative Spectroscopy and Radiative Transfer, 254, 107204.
-
BenchChem. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
-
Arnold, F. H., et al. (2017). Enantioselective, Intermolecular Benzylic C–H Amination Catalyzed by an Engineered Iron-Heme Enzyme. ACS Central Science, 3(6), 617–622.
-
Fara, M. A., et al. (2022). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Molecules, 27(19), 6283.
-
Turner, N. J., et al. (2019). Enzymatic Cascades for the Regio- and Stereoselective Synthesis of Chiral Amines. ChemCatChem, 11(21), 5284-5294.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Chiral Amines
Welcome to the Technical Support Center for Chiral Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the purification of chiral amines. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and ensure the highest purity of your synthesized chiral amines.
Introduction: The Criticality of Purity in Chiral Amines
Chiral amines are fundamental building blocks in the pharmaceutical and chemical industries, serving as key intermediates in the synthesis of a vast array of biologically active molecules and new drugs.[1] The stereochemical composition of these molecules is of paramount importance, as enantiomers of a chiral amine can exhibit significantly different pharmacological, toxicological, and metabolic properties.[1][2] Consequently, the ability to not only synthesize but also rigorously purify the desired enantiomer is critical for drug development, quality control, and regulatory compliance.[1] This guide will address the common impurities encountered during chiral amine synthesis and provide robust strategies for their removal.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of chiral amines, presented in a question-and-answer format to directly tackle common experimental challenges.
Issue 1: Residual Starting Materials and Achiral Impurities
Question: My final chiral amine product is contaminated with unreacted starting materials (e.g., ketones, aldehydes) and other achiral side-products. How can I effectively remove them?
Answer: The presence of starting materials and achiral impurities is a common issue. The choice of purification method depends on the physicochemical properties of your chiral amine and the impurities.
-
Acid-Base Extraction: This is often the most effective first step for separating basic amines from neutral or acidic impurities.[3][4][5] By dissolving the crude product in an organic solvent and washing with an acidic aqueous solution, the amine is protonated and selectively moves to the aqueous layer, leaving neutral impurities (like unreacted ketones or aldehydes) in the organic layer.[3][4] The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[3][4]
-
Causality: This technique leverages the difference in pKa values between the basic amine and other components in the mixture. The change in protonation state drastically alters the solubility of the amine, allowing for its separation.
-
-
Chromatography: If extraction is insufficient, column chromatography is a powerful tool.
-
Silica Gel Chromatography: While effective, amines can sometimes streak on silica gel due to their basicity. To mitigate this, you can add a small amount of a basic modifier, like triethylamine (Et3N), to the eluent.[6]
-
Basic Alumina Chromatography: This can be a better alternative to silica gel for purifying basic compounds as it minimizes the streaking issue.[6]
-
Reverse-Phase Chromatography: This is another option, particularly if your amine has some polarity.
-
-
Crystallization: If your chiral amine is a solid, recrystallization can be a highly effective method for removing small amounts of impurities. The principle is based on the differential solubility of the desired compound and the impurities in a chosen solvent at different temperatures.[7][8][9][10]
Issue 2: Poor Enantiomeric Excess (ee%)
Question: My synthesis has resulted in a low enantiomeric excess. How can I enrich the desired enantiomer?
Answer: Low enantiomeric excess is a common challenge in asymmetric synthesis. Several techniques can be employed to improve the ee%.
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts.[11] These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[11] After separation, the chiral resolving agent is removed to yield the enantiomerically enriched amine.
-
Causality: The formation of diastereomers introduces a new chiral center, leading to distinct three-dimensional structures with different crystal packing energies and thus different solubilities.
-
-
Chiral Chromatography (HPLC & SFC): High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are powerful and widely used techniques for separating enantiomers.[1][2][12]
-
Choosing the Right CSP: The selection of the appropriate CSP is the most critical factor.[13][14] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are broadly selective and effective for a wide range of racemates, including primary amines.[1][15] For certain primary amines, crown ether-based CSPs can be highly efficient.[1][16]
-
Mobile Phase Optimization: The mobile phase composition, including organic modifiers and additives, significantly impacts enantioselectivity.[1][13][17] For basic amines, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and resolution.[13]
-
Issue 3: Difficulty Removing Protecting Groups
Question: I'm struggling to remove the protecting group from my chiral amine without affecting other functional groups or causing racemization. What should I consider?
Answer: The choice of protecting group and the deprotection conditions are crucial for a successful synthesis.[18][19]
-
Orthogonal Protecting Group Strategy: When a molecule contains multiple functional groups, it's essential to use an "orthogonal" protecting group strategy. This means selecting protecting groups that can be removed under different, non-interfering conditions (e.g., one removed by acid, another by base, and a third by hydrogenation).[18][20]
-
Mild Deprotection Conditions: Harsh deprotection conditions can lead to side reactions or racemization.
-
Boc Group: The tert-butyloxycarbonyl (Boc) group is a common amine protecting group that is typically removed under acidic conditions (e.g., with trifluoroacetic acid - TFA).[20]
-
Cbz Group: The benzyloxycarbonyl (Cbz or Z) group is often removed by catalytic hydrogenation (e.g., H2 with a palladium catalyst), which are generally mild conditions.[21]
-
-
Troubleshooting Deprotection: If you are observing incomplete deprotection or side reactions, consider:
-
Catalyst Poisoning: In catalytic hydrogenolysis, impurities in your substrate can poison the catalyst. Filtering the reaction mixture through a small plug of silica or celite before adding the catalyst can sometimes help.
-
Reaction Time and Temperature: Optimize the reaction time and temperature. Sometimes, longer reaction times at a lower temperature can improve the outcome.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in chiral amine synthesis?
A1: Impurities can arise from several sources:
-
Unreacted Starting Materials: Incomplete reactions can leave behind starting materials like ketones, aldehydes, or the amine source.
-
Side Products: Competing reactions can lead to the formation of side products. For example, in reductive amination, the direct reduction of the starting carbonyl to an alcohol is a common side reaction.[22]
-
Reagents and Catalysts: Residual reagents, catalysts, or their byproducts can contaminate the final product.
-
Racemization: The desired enantiomer can partially or fully racemize under harsh reaction or workup conditions.
-
Protecting Group-Related Impurities: Incomplete deprotection or side reactions during the removal of protecting groups can introduce impurities.[18][23]
Q2: How do I determine the enantiomeric excess (ee%) of my chiral amine?
A2: Accurate determination of ee% is crucial. The primary methods include:
-
Chiral HPLC and GC: These are the most common and reliable methods.[2][24][25] They separate the enantiomers and allow for their quantification.
-
NMR Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate and quantify enantiomers in solution.[24][25]
-
Polarimetry: This method measures the optical rotation of the sample. While widely used, it can be less accurate and requires a pure standard of the enantiomer for comparison.[24]
Q3: What is the "additive memory effect" in chiral chromatography and how can I avoid it?
A3: The additive memory effect occurs when additives used in the mobile phase (like DEA or TFA) adsorb to the chiral stationary phase.[26] This can alter the column's selectivity and lead to inconsistent results, especially when switching between different methods on the same column.[26] To avoid this:
-
Dedicate Columns: If possible, dedicate a specific column for a particular separation or type of analyte.[26]
-
Thorough Column Washing: Implement a rigorous column washing protocol when switching between methods with different additives.[27][28] This may involve flushing with a strong solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) for immobilized columns.[27]
Q4: When should I choose crystallization over chromatography for purification?
A4: The choice depends on several factors:
-
Nature of the Product: Crystallization is only applicable to solid compounds.
-
Purity Level: Crystallization is excellent for removing small amounts of impurities from a relatively pure compound (final polishing step). Chromatography is better for separating complex mixtures with multiple components or when the desired compound and impurities have very similar properties.
-
Scale: Crystallization is often more scalable and cost-effective for large-scale purification in industrial settings.
-
Enantiomeric Enrichment: Diastereomeric salt crystallization is a specific application of crystallization for resolving racemates.
Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction of a Chiral Amine
This protocol describes the separation of a chiral amine from neutral impurities.
Materials:
-
Crude chiral amine mixture dissolved in an organic solvent (e.g., dichloromethane or diethyl ether)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Separatory funnel
-
Erlenmeyer flasks
-
pH paper
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: The protonated amine will move to the aqueous layer (bottom layer if using dichloromethane, top layer if using diethyl ether). Drain the aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: To ensure complete extraction of the amine, repeat the acidic wash (steps 2-3) on the organic layer one or two more times, combining the aqueous layers. The organic layer now contains the neutral impurities and can be set aside.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH 9-10, check with pH paper). The deprotonated amine will often precipitate or form an oil.
-
Back-Extraction: Add a fresh portion of the organic solvent to the basified aqueous solution and shake to extract the neutral amine back into the organic layer.
-
Separation and Drying: Separate the organic layer. Wash it with brine to remove residual water, then dry it over anhydrous Na2SO4 or MgSO4.
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified chiral amine.
Protocol 2: Screening for Chiral HPLC Separation
This protocol provides a starting point for developing a chiral HPLC method for a new chiral amine.
Materials:
-
Chiral HPLC system with a UV detector
-
A selection of chiral stationary phases (CSPs). A good starting point includes polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC).[1]
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Additives (e.g., diethylamine - DEA, trifluoroacetic acid - TFA)
-
Sample of the racemic or enantiomerically enriched amine
Procedure:
-
Column Selection: Start with a broadly selective polysaccharide-based CSP.
-
Initial Mobile Phase: For normal phase chromatography, a common starting mobile phase is a mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 ratio.
-
Additive Introduction: For a basic amine, add 0.1% DEA to the mobile phase to improve peak shape and resolution.[13]
-
Initial Run: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject a small amount of your sample and run the chromatogram.
-
Optimization:
-
No Separation: If no separation is observed, try a different CSP.
-
Poor Resolution: If there is some separation but poor resolution, you can:
-
Vary the Alcohol Modifier: Change the percentage of the alcohol in the mobile phase (e.g., try 80:20 or 95:5 hexane:alcohol).
-
Change the Alcohol: Sometimes switching from isopropanol to ethanol can have a significant effect.
-
Adjust Flow Rate and Temperature: Lowering the flow rate or changing the column temperature can also improve resolution.
-
-
-
Systematic Screening: If initial attempts are unsuccessful, a systematic screening of different CSPs and mobile phase compositions is recommended.
Visualizations
Workflow for Chiral Amine Purification
Caption: A general workflow for the purification of chiral amines.
Decision Tree for Troubleshooting Poor HPLC Resolution
Caption: A decision tree for troubleshooting poor chiral HPLC resolution.
Comparison of Chiral Amine Purification Techniques
| Technique | Primary Application | Advantages | Disadvantages |
| Acid-Base Extraction | Removal of neutral/acidic impurities | Simple, rapid, cost-effective, scalable | Not suitable for separating enantiomers or closely related amines |
| Diastereomeric Salt Crystallization | Enantiomeric resolution | Scalable, well-established | Labor-intensive, success is not guaranteed, requires a suitable resolving agent |
| Chiral HPLC/SFC | Enantiomeric separation and analysis | High resolution, applicable to a wide range of compounds, analytical and preparative scales | Higher cost of columns and instrumentation, requires method development |
| Silica/Alumina Chromatography | Removal of achiral impurities | Widely available, effective for a range of polarities | Can be problematic for basic amines (streaking on silica), requires solvent |
References
- Determination of enantiomeric excess. (n.d.).
- HPLC method for enantiomeric separation of chiral amines. (2025). Benchchem.
- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%). (2025). Benchchem.
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (n.d.). Accounts of Chemical Research.
- Enantiomeric Excess | Formula, Calculation & Example. (n.d.). Study.com.
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2006). Journal of Chromatography A.
- How To Calculate Enantiomeric Excess: Learn Quickly. (2025). PharmaGuru.
- Chiral HPLC and SFC Columns. (n.d.). Columnex LLC.
- Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Vernier.
- Acid-Base Extraction. (2022). Chemistry LibreTexts.
- . (2025). Benchchem.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI.
- Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Chromatography Today.
- Acid–base extraction. (n.d.). In Wikipedia.
- Amine workup. (2024). Reddit.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.).
- Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. (2020). PubMed Central.
- Recrystallization. (n.d.).
- Protecting group. (n.d.). In Wikipedia.
- Synthesis of Chiral Amines from Benzylamino Alcohols: A Detailed Protocol for Researchers. (2025). Benchchem.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Chiral resolution. (n.d.). In Wikipedia.
- Protecting Groups: Boc, Cbz, Amine. (2023). StudySmarter.
- Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science.
- Recrystallization. (2023). Chemistry LibreTexts.
- EXPERIMENT (3) Recrystallization. (n.d.).
- Trouble with chiral separations. (2020). Chromatography Today.
- INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS. (n.d.). Daicel.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vernier.com [vernier.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 15. columnex.com [columnex.com]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protective Groups [organic-chemistry.org]
- 19. studysmarter.co.uk [studysmarter.co.uk]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protecting group - Wikipedia [en.wikipedia.org]
- 24. Determination of enantiomeric excess [ch.ic.ac.uk]
- 25. pharmaguru.co [pharmaguru.co]
- 26. chromatographytoday.com [chromatographytoday.com]
- 27. chiraltech.com [chiraltech.com]
- 28. ct-k.com [ct-k.com]
Technical Support Center: Optimizing Mobile Phase for Aminoindan Separation in HPLC
Welcome to the technical support center for the chromatographic separation of aminoindan and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop and troubleshoot High-Performance Liquid Chromatography (HPLC) methods for this important class of compounds. Here, you will find in-depth answers to common questions, troubleshooting guides for specific issues, and scientifically grounded explanations to help you optimize your mobile phase and achieve robust, reproducible separations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the HPLC separation of aminoindans?
Aminoindans are basic compounds, and their primary amino group is the main source of several chromatographic challenges, especially in reversed-phase HPLC (RP-HPLC). The most common issues include:
-
Poor Peak Shape (Tailing): The basic amino group can interact strongly with residual silanol groups on the surface of silica-based stationary phases. These[1] secondary ionic interactions lead to some analyte molecules being retained longer than the bulk, resulting in asymmetrical, tailing peaks.
-
[1][2]Variable Retention Times: The retention of aminoindans is highly sensitive to the pH of the mobile phase because it dictates the ionization state of the amino group. Small[3][4] fluctuations in pH can lead to significant shifts in retention time, affecting method reproducibility.
-
[5]Poor Retention: In their protonated (ionized) form, aminoindans are more polar and may exhibit poor retention on non-polar C18 or C8 columns, especially if the mobile phase has a high aqueous content.
Unde[3][6]rstanding these core challenges is the first step toward developing a successful separation method.
Q2: How does mobile phase pH affect the separation of aminoindans?
The pH of the mobile phase is arguably the most critical parameter for controlling the retention and peak shape of basic compounds like aminoindans in RP-HPLC.
The [3][7][8]amino group of an aminoindan molecule exists in equilibrium between its neutral (B) and protonated (BH+) form. The pKa of this group determines the pH at which 50% of the molecules are ionized.
B + H+ ↔ BH+ (Less Retained, Hydrophilic) ↔ (More Retained, Hydrophobic)
-
At low pH (pH < pKa): The amino group is predominantly protonated (BH+), making the molecule more polar and less retained on a reversed-phase column. While[3] this can lead to shorter run times, it can also exacerbate interactions with ionized silanols (SiO-), causing peak tailing.
-
[9]At high pH (pH > pKa): The amino group is in its neutral, free base form (B). This makes the molecule more hydrophobic, leading to increased retention on the stationary phase. This [3][4]strategy, known as "ion suppression," often results in significantly improved peak shape because the secondary interactions with silanols are minimized.
Ex[4]pert Insight: For robust method development, it is recommended to work at a pH that is at least 1.5 to 2 pH units away from the analyte's pKa. This [3][4]ensures that the aminoindan is predominantly in a single ionic state, minimizing the risk of split peaks or dramatic retention shifts due to small pH variations.
[4]
Troubleshooting Guides
Issue 1: My aminoindan peak is severely tailing.
Peak tailing is a common problem when analyzing basic compounds. A tai[1][10]ling factor greater than 1.2 is generally considered problematic. Here [1]is a systematic approach to troubleshoot this issue.
Step-by-Step Troubleshooting Protocol:
-
Initial Diagnosis:
-
[1]Mobile Phase Optimization:
-
Increase Mobile Phase pH: This is often the most effective solution. By increasing the pH to a level where the aminoindan is in its neutral form, you suppress its ionic interaction with the stationary phase. Use a[4] column that is stable at high pH (e.g., a hybrid or polymer-based column). *[12] Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to "mask" the active silanol sites on the stationary phase, reducing secondary interactions. *[1] Change Organic Modifier: Acetonitrile and methanol have different properties. Methanol is a stronger proton donor and can sometimes improve the peak shape of basic compounds compared to acetonitrile.
-
-
[9]Consider Ion-Pairing Reagents:
-
If working at low pH is necessary, adding an ion-pairing reagent to the mobile phase can be very effective. An an[6][13]ionic ion-pairing agent (e.g., an alkyl sulfonate like sodium dodecyl sulfate) will form a neutral complex with the protonated aminoindan. This [6][14]neutral complex has increased hydrophobicity, leading to better retention and improved peak shape.
-
####[6] Logical Workflow for Troubleshooting Peak Tailing
Caption: Systematic workflow for diagnosing and resolving peak tailing.
Issue 2: My retention time is drifting between injections.
Retention time instability is a common sign of an un-rugged method, often pointing to inadequate control over the mobile phase.
####[15] Troubleshooting Guide:
-
Inadequate Buffering: The most likely cause is a mobile phase pH that is too close to the pKa of your aminoindan. In th[3][7]is pH region, small changes in the mobile phase composition (e.g., due to CO2 absorption from the air) can cause a significant shift in the analyte's ionization state and, consequently, its retention time.
-
[16]Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A minimum of 10-20 column volumes is recommended, especially when changing mobile phase composition.
-
[1]Temperature Fluctuations: HPLC separations can be sensitive to temperature changes. Use a[15] column oven to maintain a consistent temperature and improve reproducibility.
-
[9][16]Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. Always measure the pH of the aqueous portion before mixing it with the organic modifier.
####[17] Data Summary: Effect of pH on Retention
| Mobile Phase pH | Analyte State | Expected Retention on C18 | Peak Shape Tendency |
| pH < pKa - 2 | Mostly Protonated (BH+) | Low | Poor (Tailing) |
| pH ≈ pKa | 50% Ionized | Unstable / Shifting | Very Poor / Split |
| pH > pKa + 2 | Mostly Neutral (B) | High | Good (Symmetrical) |
This table summarizes the general relationship between mobile phase pH and the chromatographic behavior of a basic compound like aminoindan.
Issue 3: How do I choose between isocratic and gradient elution?
The choice between isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution depends on the complexity of your sample.
-
Isocratic Elution: This is suitable for simple mixtures containing only the main aminoindan compound and a few impurities with similar polarities. It is generally simpler to set up and validate.
-
Gradient Elution: This is necessary for complex samples containing multiple aminoindan derivatives or impurities with a wide range of polarities. A gra[13]dient method allows for the elution of both highly polar and non-polar compounds in a reasonable timeframe with good peak shape.
####[13] Experimental Protocol: Basic Gradient Method Development
-
Column: Use a robust C18 column (e.g., 100-150 mm length, 4.6 mm ID, 3.5-5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to a suitable value (e.g., 9.0 for ion suppression).
-
Mobile Phase B: Acetonitrile.
-
Initial Scouting Gradient:
-
Time 0 min: 5% B
-
Time 20 min: 95% B
-
Time 22 min: 95% B
-
Time 22.1 min: 5% B
-
Time 25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV, wavelength set based on the chromophore of your aminoindan derivative.
-
Analysis: Based on the results of this scouting run, you can adjust the gradient slope and duration to optimize the resolution of your target peaks.
Method Development Logic
Caption: Decision logic for choosing between isocratic and gradient methods.
References
- PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
- Veeprho. (2025, February 1).
- Benchchem. (n.d.).
- Pharmaguideline Forum. (2018, July 21). Importance of ion pair reagents on reverse phase HPLC.
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
- Restek. (2014, March 11). Troubl[1]eshooting HPLC- Tailing Peaks.
- Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- HPLC Troubleshooting Guide. (n.d.).
- PubMed. (n.d.). [Ion pair-HPLC of some aromatic amino- and hydroxycarboxylic acids].
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- The Role of Ion Pairing Agents in Liquid Chromatography (LC)
- Moravek. (n.d.).
- PharmaGuru. (2025, October 7).
- Effect of mobile phase pH on reversed-phase HPLC separ
- Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
- Agilent. (n.d.).
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- LCGC International. (2013, November 1).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. veeprho.com [veeprho.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 7. moravek.com [moravek.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. pharmaguru.co [pharmaguru.co]
- 13. pharmtech.com [pharmtech.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. medikamenterqs.com [medikamenterqs.com]
- 17. agilent.com [agilent.com]
Technical Support Center: Managing Temperature in Exothermic Amination Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for managing exothermic amination reactions. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying scientific principles and field-proven insights to safely and effectively manage these energetic transformations. This resource is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring the integrity and success of your experiments from the lab bench to pilot scale.
Section 1: Troubleshooting Guide
Exothermic amination reactions, while powerful synthetic tools, can present significant challenges related to heat management. This section addresses specific issues you might encounter and provides actionable solutions.
Issue 1: Rapid, Uncontrolled Temperature Spike (Thermal Runaway)
A thermal runaway is a critical safety hazard where the reaction's heat generation surpasses the cooling system's capacity, leading to a dangerous and rapid increase in temperature and pressure.[1][2]
Symptoms:
-
A sudden, sharp increase in reactor temperature that does not respond to cooling adjustments.
-
Rapid pressure build-up in the reactor.[1]
-
Vigorous, uncontrolled boiling or outgassing.
Root Causes & Solutions:
| Root Cause | Explanation | Troubleshooting Steps & Preventative Measures |
| Incorrect Reagent Addition Rate | Adding a reactant too quickly can lead to a rapid accumulation of unreacted material. When the reaction initiates, the accumulated reagents react simultaneously, releasing a large amount of heat. | 1. Perform Reaction Calorimetry: Use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to determine the reaction's heat flow and establish a safe dosing profile.[3][4] 2. Implement Semi-Batch Dosing: Instead of adding all reactants at once, use a controlled, gradual addition (dosing) of the limiting reagent. This is a common strategy in the pharmaceutical and fine chemical industries.[5] 3. Automate Dosing: Utilize automated reactor systems with feedback control loops to adjust the dosing rate based on the real-time temperature of the reaction mixture.[5] |
| Inadequate Cooling Capacity | The reactor's cooling system may be insufficient for the scale and exothermicity of the reaction. This is a common issue during scale-up as the reactor volume (heat generation) increases by the cube of the radius, while the surface area for heat transfer (cooling) only increases by the square.[6] | 1. Calculate Adiabatic Temperature Rise: Determine the theoretical maximum temperature the reaction could reach without any cooling to understand the worst-case scenario.[3] 2. Upgrade Cooling System: Employ more efficient cooling systems such as cooling jackets, external heat exchangers, or internal cooling coils.[3][7] 3. Consider Continuous Flow Reactors: For highly exothermic reactions, continuous (flow) reactors offer a significantly higher surface-area-to-volume ratio, enabling much more efficient heat transfer compared to batch reactors.[8] |
| Poor Mixing | Inadequate agitation can lead to localized "hot spots" where the reaction rate is significantly higher, potentially initiating a runaway.[3] This is a frequent challenge during scale-up as mixing efficiency can decrease.[3] | 1. Optimize Stirrer Design and Speed: Ensure the stirrer type (e.g., anchor, turbine) is appropriate for the reaction viscosity and scale.[3] 2. Use Baffles: Install baffles within the reactor to improve mixing and prevent vortex formation. 3. Monitor for Homogeneity: Use in-situ monitoring techniques, if available, to ensure the reaction mixture is homogeneous. |
Issue 2: Poor Reaction Selectivity and Increased Impurity Profile
Uncontrolled temperature fluctuations can lead to side reactions, reducing the yield of the desired product and complicating purification.
Symptoms:
-
Lower than expected yield of the target amine.
-
Presence of unexpected byproducts in analytical data (e.g., HPLC, GC-MS).
-
Inconsistent results between batches.
Root Causes & Solutions:
| Root Cause | Explanation | Troubleshooting Steps & Preventative Measures |
| Temperature Excursions | Even minor deviations from the optimal temperature range can activate alternative reaction pathways, leading to the formation of impurities. | 1. Conduct Kinetic Studies: Understand the rate of the desired reaction versus potential side reactions at various temperatures.[3] 2. Implement Tight Temperature Control: Use a reliable temperature control system with accurate probes to maintain the reaction within a narrow temperature window.[3] 3. Choose an Appropriate Solvent: Select a solvent with a suitable boiling point to act as a heat sink and prevent excessive temperature increases. |
| Localized Hot Spots | As with thermal runaway, poor mixing can create localized areas of high temperature, promoting side reactions even if the bulk temperature appears to be within the desired range. | 1. Improve Agitation: Refer to the mixing solutions in the "Thermal Runaway" section. 2. Use a Dilute Reaction Mixture: While this may reduce throughput, a more dilute reaction can help to dissipate heat more effectively. |
Issue 3: Difficulty in Scaling Up from Lab to Pilot Plant
A reaction that is well-behaved on a 100 mL scale can become a significant challenge at a 10 L scale.[5][9]
Symptoms:
-
Inability to maintain the desired temperature profile at a larger scale.
-
Longer reaction times are required to control the exotherm.
-
Safety incidents or near-misses during pilot plant runs.
Root Causes & Solutions:
| Root Cause | Explanation | Troubleshooting Steps & Preventative Measures |
| Changes in Surface-Area-to-Volume Ratio | As the reactor size increases, the ability to remove heat through the reactor walls decreases relative to the heat being generated by the larger volume of reactants.[6] | 1. Perform Scale-Up Modeling: Use simulation software to predict the effects of changes in mass and heat transfer at a larger scale.[10] 2. Conduct Pilot-Scale Testing: Before moving to full production, run the reaction at an intermediate pilot scale to identify unforeseen challenges.[3] 3. Re-evaluate the Process: The optimal conditions at the lab scale may not be suitable for commercial production. It may be necessary to adjust parameters such as concentration, solvent, or even the synthetic route.[9] |
| Insufficient Understanding of Reaction Hazards | The potential consequences of a thermal event are much greater at a larger scale. | 1. Conduct a Thorough Hazard Evaluation: Use techniques like Hazard and Operability Studies (HAZOP) to systematically identify and mitigate risks. 2. Develop an Emergency Response Plan: Establish clear procedures for handling a runaway reaction, which might include a quenching system or an emergency dump tank.[2][3] |
Workflow for Troubleshooting Temperature Control
Here is a logical workflow to follow when troubleshooting temperature control issues in your exothermic amination reactions.
Caption: A decision-making workflow for troubleshooting common temperature-related issues.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to characterize the exotherm of a new amination reaction?
The most crucial first step is to perform a calorimetric analysis.[4][11] Techniques like Reaction Calorimetry (RC) or Differential Scanning Calorimetry (DSC) will provide you with essential data, including:
-
Heat of Reaction (ΔH): The total amount of energy released.
-
Heat Flow: The rate at which heat is generated over time.
-
Onset Temperature: The temperature at which the exothermic reaction begins to accelerate.
This data is fundamental for designing a safe experimental setup and for successful scale-up.[3]
Q2: How do I select an appropriate solvent for an exothermic amination reaction?
Solvent selection is critical for thermal management. Key considerations include:
-
Boiling Point: A solvent with a boiling point slightly above your desired reaction temperature can act as a safety buffer. If the temperature starts to rise, the solvent will begin to boil, dissipating heat through the latent heat of vaporization.
-
Heat Capacity: Solvents with a higher heat capacity can absorb more heat for a given temperature increase, providing better thermal stability.
-
Viscosity: The solvent should allow for efficient mixing to prevent the formation of hot spots.
-
Reactivity: The solvent must be inert under the reaction conditions.
Q3: What are the advantages of using a semi-batch or continuous flow reactor over a traditional batch reactor for these reactions?
| Reactor Type | Advantages for Exothermic Reactions | Considerations |
| Batch | Simple setup, suitable for small-scale synthesis. | Poor heat transfer at larger scales, higher risk of thermal runaway. |
| Semi-Batch | Allows for controlled addition of reagents, limiting the instantaneous heat generation.[5] | Requires careful control of dosing rates. |
| Continuous Flow | Excellent heat transfer due to high surface-area-to-volume ratio, inherently safer, allows for rapid optimization.[8] | Higher initial equipment cost, may not be suitable for reactions involving solids. |
Q4: What are the key safety measures I must have in place before running a potentially highly exothermic amination reaction?
A multi-layered approach to safety is essential.[2]
-
Engineering Controls:
-
Administrative Controls:
-
A thoroughly reviewed and approved experimental protocol.
-
Comprehensive training for all personnel on the reaction hazards and emergency procedures.
-
Never run a potentially hazardous reaction unattended, unless a reliable, automated safety system is in place.[5]
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. For larger scale operations, a blast shield may be necessary.
-
Relationship between Reaction Parameters and Thermal Safety
The following diagram illustrates how various experimental parameters are interconnected and influence the overall thermal safety of the process.
Sources
- 1. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 2. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 3. amarequip.com [amarequip.com]
- 4. Exothermic reaction - Wikipedia [en.wikipedia.org]
- 5. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 6. fauske.com [fauske.com]
- 7. researchgate.net [researchgate.net]
- 8. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 9. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 10. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 11. Calorimetry [chem.purdue.edu]
Validation & Comparative
A Comparative Guide to the Stereoselective Activity of 1-Aminoindan Derivatives: The Case of (R)- vs. (S)-Enantiomers
Introduction: The Critical Role of Chirality in the 1-Aminoindan Scaffold
The 1-aminoindan framework is a privileged scaffold in medicinal chemistry, forming the core of several centrally active therapeutic agents. Compounds such as (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine represent a class of molecules with significant potential for modulating key neurological pathways. The defining feature of these molecules is the chiral center at the C1 position of the indan ring system, which gives rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers.
In an achiral environment, enantiomers possess identical physical and chemical properties. However, the vast majority of biological systems—enzymes, receptors, and transporters—are inherently chiral.[1] This chirality dictates that the interaction between a small molecule and its biological target is often highly stereoselective. One enantiomer, the eutomer, may fit perfectly into a binding site and elicit a potent biological response, while its counterpart, the distomer, may exhibit significantly lower activity, a different activity, or even contribute to off-target toxicity.[2]
While specific comparative data for the 5-bromo substituted analog is not extensively published, the principle of stereoselectivity within this class is powerfully illustrated by the well-researched compound rasagiline , (R)-N-propargyl-1-aminoindan. Rasagiline is a potent therapeutic agent used in the treatment of Parkinson's disease.[3] By examining the starkly different pharmacological profiles of its (R)- and (S)-enantiomers, we can establish a clear and experimentally supported guide to the stereoselective activity that defines the 1-aminoindan class.
Primary Pharmacological Target: Monoamine Oxidase B (MAO-B)
The principal target for rasagiline and its analogs is Monoamine Oxidase B (MAO-B) , an enzyme located on the outer mitochondrial membrane.[4] MAO-B plays a crucial role in the central nervous system by catalyzing the oxidative deamination of key neurotransmitters, most notably dopamine.[5] In neurodegenerative conditions like Parkinson's disease, where dopaminergic neurons are progressively lost, the activity of MAO-B contributes to the depletion of already scarce dopamine.
Inhibition of MAO-B is therefore a validated therapeutic strategy to increase the synaptic concentration and lifespan of dopamine, thereby alleviating motor symptoms.[6] The interaction between 1-aminoindan derivatives and the MAO-B active site is exquisitely sensitive to the stereochemistry of the inhibitor.
Caption: Experimental workflow for a fluorometric MAO-B inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4. [7] * Test Compounds: Prepare 10 mM stock solutions of the (R)- and (S)-enantiomers in 100% DMSO. Create a 10-point serial dilution curve (e.g., 100 µM to 5 pM) in Assay Buffer. The final DMSO concentration in the well should not exceed 1%.
-
Positive Control: Prepare a dilution curve of Selegiline, a known potent MAO-B inhibitor. [5] * Enzyme Solution: Dilute recombinant human MAO-B enzyme in Assay Buffer to the desired working concentration.
-
Detection Mix: Prepare a solution in Assay Buffer containing the MAO-B substrate (e.g., 1 mM Benzylamine), HRP (e.g., 1 U/mL), and Amplex® Red probe (e.g., 100 µM). [7]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 5 µL of each test compound dilution, positive control, or vehicle (for 100% activity) to the appropriate wells.
-
Add 20 µL of the diluted MAO-B enzyme solution to all wells except for a "no enzyme" blank.
-
Pre-incubate the plate for 15 minutes at 37°C to allow inhibitors to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the Detection Mix to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader capable of fluorescence measurement.
-
Measure the fluorescence intensity (Excitation: ~535 nm, Emission: ~587 nm) every minute for 30-60 minutes in kinetic mode at 37°C. [5]
-
-
Data Analysis:
-
Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Outlook
The pharmacological data for N-propargyl-1-aminoindan provides a definitive and compelling case study for the principle of stereoselectivity in the 1-aminoindan class. The biological activity resides almost exclusively in the (R)-enantiomer, which is a potent, irreversible inhibitor of MAO-B. The (S)-enantiomer is, for the purpose of MAO-B inhibition, effectively inactive. [8][9] This guide underscores a fundamental principle for researchers, scientists, and drug development professionals: for chiral compounds like 5-Bromo-2,3-dihydro-1H-inden-1-amine and its analogs, the racemate should be considered a 50:50 mixture of two distinct pharmacological entities. The development of stereoselective syntheses and the separate evaluation of each enantiomer are not merely academic exercises; they are essential for identifying the true source of therapeutic activity, minimizing potential off-target effects, and developing safer, more effective medicines. The 1-aminoindan scaffold serves as a classic example where the biological message is encoded in a specific, three-dimensional arrangement that cannot be mimicked by its mirror image.
References
- Finberg, J. P., Lamensdorf, I., Commissiong, J. W., & Youdim, M. B. (2001). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. British journal of pharmacology, 132(2), 500–506. [Link]
- Bar-Am, O., Amit, T., & Youdim, M. B. (2010). Rasagiline: a novel anti-Parkinsonian monoamine oxidase-B inhibitor with neuroprotective activity. Progress in neurobiology, 92(3), 330–344. [Link]
- Wikipedia. (R)-1-Aminoindane. [Link]
- ResearchGate. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B | Request PDF. [Link]
- Carradori, S., & Petzer, J. P. (2015). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Monoamine Oxidase Inhibitors (pp. 93-103). Humana Press. [Link]
- Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]
- Kalir, A., Sabbagh, A., & Youdim, M. B. (1998). (R)(+)-N-propargyl-1-aminoindan (rasagiline) and derivatives: highly selective and potent inhibitors of monoamine oxidase B. Journal of neural transmission. Supplementum, 52, 301–305. [Link]
- Weinreb, O., et al. (2004). The neurochemical and behavioral effects of the novel cholinesterase-monoamine oxidase inhibitor, ladostigil, in response to L-dopa and L-tryptophan, in rats. British journal of pharmacology, 142(4), 747–757. [Link]
- Finberg, J. P., et al. (2001). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. British Journal of Pharmacology, 132(2), 500-506. [Link]
- Bar-Am, O., et al. (2004). The neurochemical and behavioral effects of the novel cholinesterase–monoamine oxidase inhibitor, ladostigil, in response to L-dopa and L-tryptophan, in rats. British Journal of Pharmacology, 142(4), 747-757. [Link]
- Smith, S. W. (2009). Chiral toxicology: it's the same thing...only different. Toxicological sciences, 110(1), 4-30. [Link]
- Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral drugs: an overview. International journal of biomedical science : IJBS, 2(2), 85–100. [Link]
- Müller, T. (2021). Dopamine reuptake inhibitors in Parkinson's disease. Journal of Experimental Pharmacology, 13, 233-240. [Link]
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- 1. Neuroleptic activity and dopamine-uptake inhibition in 1-piperazino-3-phenylindans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rasagiline: a novel anti-Parkinsonian monoamine oxidase-B inhibitor with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
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- 6. dovepress.com [dovepress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Chiral Aminoindanes for Researchers and Drug Development Professionals
Chiral aminoindanes are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents and advanced materials. Their rigid bicyclic structure and the stereochemistry of the amine substituent are often critical for biological activity and target engagement. Consequently, the development of efficient, stereoselective, and scalable synthetic routes to enantiomerically pure aminoindanes is a paramount concern for researchers in drug discovery and process development.
This guide provides an in-depth, objective comparison of the principal strategies for synthesizing chiral aminoindanes. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols for key transformations, and offer a quantitative comparison of their performance based on published experimental data. Our aim is to equip you, our fellow researchers and drug development professionals, with the critical insights necessary to select and implement the optimal synthetic route for your specific research and development needs.
I. Strategic Approaches to Chiral Aminoindane Synthesis: A Comparative Overview
The synthesis of chiral aminoindanes can be broadly categorized into four main strategies: the use of chiral auxiliaries, asymmetric catalysis, biocatalysis, and the resolution of racemic mixtures. Each of these approaches offers a unique set of advantages and disadvantages in terms of stereoselectivity, yield, scalability, and cost.
| Synthetic Strategy | Underlying Principle | Typical Yields | Enantiomeric Excess (ee) | Key Advantages | Primary Limitations |
| Chiral Auxiliaries | Covalent attachment of a chiral molecule to a prochiral substrate to direct a stereoselective transformation. | 60-90% | >95% | High stereoselectivity, reliable, well-established. | Stoichiometric use of the auxiliary, additional protection/deprotection steps. |
| Asymmetric Catalysis | Use of a chiral catalyst to create a chiral environment for the reaction, enabling the direct conversion of a prochiral substrate to a chiral product. | 70-99% | 90->99% | High atom economy, catalytic nature allows for scalability. | Catalyst cost and sensitivity, optimization can be challenging. |
| Biocatalysis | Employment of enzymes (e.g., transaminases, lipases) to catalyze stereoselective reactions. | 80-99% | >99% | High enantioselectivity, mild reaction conditions ("green chemistry"), biodegradable catalysts. | Substrate scope can be limited, enzyme stability and cost. |
| Resolution | Separation of a racemic mixture of enantiomers. | <50% (per enantiomer) | >99% | Access to both enantiomers, well-established for certain substrates. | Theoretical maximum yield of 50% for the desired enantiomer, requires a suitable resolving agent. |
II. In-Depth Analysis and Experimental Protocols
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a classical and highly reliable method for achieving excellent stereocontrol.[1][2] The auxiliary, a readily available enantiopure compound, is temporarily attached to the substrate to guide the formation of the desired stereocenter. After the key stereoselective reaction, the auxiliary is cleaved and can often be recovered.
Causality of Stereochemical Control: The rigid, well-defined three-dimensional structure of the chiral auxiliary sterically hinders one face of the reactive intermediate (e.g., an enolate), forcing the incoming reagent to approach from the less hindered face. This leads to the preferential formation of one diastereomer.
Mandatory Visualization: Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Experimental Protocol: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
This protocol describes the asymmetric alkylation of an N-acyloxazolidinone derived from a chiral amino alcohol, a common strategy for synthesizing α-chiral carboxylic acid derivatives which can be precursors to chiral aminoindanes.[3]
-
Enolate Formation:
-
Dissolve the N-acyloxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq.), and stir for 30-60 minutes to ensure complete enolate formation.
-
-
Alkylation:
-
Add the alkylating agent (e.g., benzyl bromide) (1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric product by column chromatography on silica gel.
-
-
Auxiliary Cleavage:
-
The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with lithium hydroxide) to yield the chiral carboxylic acid, which can then be converted to the corresponding aminoindane.
-
Asymmetric Catalysis
Transition metal-catalyzed asymmetric synthesis has emerged as a powerful and atom-economical approach to chiral molecules.[4] These methods utilize a chiral ligand that coordinates to a metal center, creating a chiral catalyst that can effectively differentiate between the two faces of a prochiral substrate.
a) Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
This method is particularly effective for the synthesis of chiral amines from their corresponding enamides.[5][6]
Causality of Stereochemical Control: The chiral diphosphine ligand creates a C2-symmetric chiral environment around the rhodium center. The enamide substrate coordinates to the metal, and the steric and electronic properties of the ligand direct the delivery of hydrogen from one face of the double bond, leading to high enantioselectivity.
Mandatory Visualization: Catalytic Cycle for Rh-Catalyzed Asymmetric Hydrogenation
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamide
This protocol is a general procedure for the asymmetric hydrogenation of an N-acetyl-α-arylenamide.[6]
-
Catalyst Preparation:
-
In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄) (1 mol%) and the chiral diphosphine ligand (e.g., (S,S)-Me-DuPhos) (1.1 mol%) in a degassed solvent such as methanol.
-
Stir the solution for 15-30 minutes to form the active catalyst.
-
-
Hydrogenation:
-
Place the enamide substrate (1.0 eq.) in a high-pressure hydrogenation vessel.
-
Transfer the catalyst solution to the vessel via cannula.
-
Pressurize the vessel with hydrogen gas (typically 10-50 atm) and stir the reaction at room temperature for 12-24 hours.
-
-
Work-up and Analysis:
-
Carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
b) Palladium-Catalyzed Asymmetric Carboamination
This method allows for the direct synthesis of 2-aminoindane derivatives from readily available starting materials.
Causality of Stereochemical Control: The stereochemical outcome is determined during the intramolecular aminopalladation step, where the amine nucleophile attacks the palladium-coordinated alkene. The chiral ligand on the palladium center creates a sterically defined environment that favors one facial attack over the other.[7]
Experimental Protocol: Palladium-Catalyzed Asymmetric Carboamination
This is a representative procedure for the synthesis of an enantioenriched 2-aminoindane derivative.
-
Reaction Setup:
-
In a glovebox, combine the palladium precursor (e.g., Pd(OAc)₂) (2 mol%), the chiral ligand (e.g., (S)-tert-ButylPHOX) (4 mol%), and a base (e.g., NaOtBu) in a reaction vessel.
-
Add a solution of the 2-allylphenyltriflate derivative (1.0 eq.) and the amine (1.2 eq.) in an anhydrous solvent like toluene.
-
-
Reaction:
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) for the specified time (typically 12-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography on silica gel to afford the chiral aminoindane product.
-
Biocatalysis: The Green Chemistry Approach
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines.[8][9] Enzymes, such as transaminases and amine dehydrogenases, can catalyze reductive amination reactions with exceptional enantioselectivity under mild, aqueous conditions.
Causality of Stereochemical Control: The enzyme's active site is a highly structured chiral environment. The substrate binds in a specific orientation, and the enzymatic machinery delivers the amine group or hydride from a single face, leading to the formation of a single enantiomer of the product.
Mandatory Visualization: Biocatalytic Reductive Amination Workflow
Caption: General scheme for biocatalytic reductive amination.
Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis of a Chiral Amine
This is a general protocol for the reductive amination of a ketone to a chiral amine using a transaminase.[10]
-
Reaction Mixture Preparation:
-
In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), dissolve the ketone substrate (1.0 eq.).
-
Add the amine donor (e.g., L-alanine or isopropylamine) in excess.
-
Add the transaminase enzyme (commercially available or as a whole-cell lysate).
-
Include a cofactor regeneration system if necessary (e.g., glucose and glucose dehydrogenase for NAD(P)H recycling).
-
-
Incubation:
-
Gently agitate the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
-
Work-up and Isolation:
-
Adjust the pH of the reaction mixture to basic (e.g., pH 10-11) with sodium hydroxide.
-
Extract the product with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the chiral amine.
-
Resolution of Racemic Mixtures
Resolution is a traditional yet effective method for obtaining enantiomerically pure compounds.[11][12] It involves the separation of a racemic mixture into its constituent enantiomers.
a) Diastereomeric Salt Formation
This is the most common method for resolving racemic amines.[13]
Underlying Principle: The racemic amine is reacted with an enantiomerically pure chiral acid (the resolving agent) to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[9]
Experimental Protocol: Resolution of a Racemic Amine via Diastereomeric Salt Formation
-
Salt Formation:
-
Dissolve the racemic amine (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve the chiral resolving agent (e.g., (+)-tartaric acid) (0.5-1.0 eq.) in the same solvent, warming if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be required.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
Liberation of the Free Amine:
-
Dissolve the separated diastereomeric salt in water and basify with a strong base (e.g., sodium hydroxide) to liberate the free amine.
-
Extract the enantiomerically enriched amine with an organic solvent, dry the organic layer, and concentrate to obtain the product.
-
b) Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the ability of enzymes, typically lipases, to selectively acylate one enantiomer of a racemic amine at a much faster rate than the other.[14]
Underlying Principle: The enzyme's chiral active site preferentially binds and catalyzes the reaction of one enantiomer, leaving the other enantiomer unreacted. This results in a mixture of the acylated product and the unreacted starting material, which can then be separated.
III. Conclusion and Future Perspectives
The synthesis of chiral aminoindanes is a well-developed field with a diverse array of reliable and efficient methods. The choice of the optimal synthetic route depends on a multitude of factors, including the specific target molecule, the desired scale of the synthesis, cost considerations, and the available laboratory infrastructure.
-
For laboratory-scale synthesis and the need for high stereopurity, chiral auxiliaries and asymmetric catalysis offer excellent and predictable results.
-
For large-scale, industrial applications where green chemistry principles are paramount, biocatalysis is an increasingly attractive option.
-
Resolution methods, particularly diastereomeric salt formation, remain a viable and often practical approach, especially when both enantiomers are of interest.
The future of chiral aminoindane synthesis will likely focus on the development of more efficient and versatile catalytic systems, both metallic and enzymatic, with broader substrate scopes and lower catalyst loadings. The integration of continuous flow technologies with these catalytic methods also holds great promise for improving the efficiency and scalability of these important transformations.
IV. References
-
Wolfe, J. P., et al. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl)pyrrolidines. PMC. [Link]
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Schaus, S. E. (2011). Chiral Amine Synthesis: Methods, Developments and Applications. ResearchGate. [Link]
-
Thomas, C. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2). [Link]
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Al-Masum, M., & Al-Aseer, M. (2001). Stereochemistry of the asymmetric carbopalladation of allenes followed by nucleophilic substitution reactions with carbo- and aminonucleophiles. PubMed. [Link]
-
Gridnev, I. D., et al. (2001). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 123(22), 5268–5276. [Link]
-
van den Berg, M., et al. (2002). Rhodium/MonoPhos‐Catalysed Asymmetric Hydrogenation of Enamides. Advanced Synthesis & Catalysis, 344(9), 1003-1007. [Link]
-
Pais, A. A., et al. (2019). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Organic & Biomolecular Chemistry, 17(4), 853-863. [Link]
-
Bäckvall, J.-E., et al. (2006). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry, 8(1), 105-108. [Link]
-
Sharma, M., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. [Link]
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Rodríguez-Rodríguez, S., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. [Link]
-
Zhang, J., et al. (2018). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications, 54(45), 6024-6027. [Link]
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ResearchGate. (2025). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. [Link]
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Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
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Zhang, W., & Glorius, F. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]
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Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
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The Royal Society of Chemistry. (2017). Rhodium–Catalyzed Asymmetric Hydrogenation of Unprotected β-Enamine Phosphonates. [Link]
-
Skolimowski, M., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. [Link]
-
de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC. [Link]
-
Forró, E., & Fülöp, F. (2007). SYNTHESIS AND LIPASE CATALYSED KINETIC RESOLUTION OF RACEMIC AMINES. ResearchGate. [Link]
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Trost, B. M., & Xie, J. (2008). Palladium-catalyzed diastereo- and enantioselective Wagner-Meerwein shift: control of absolute stereochemistry in the C-C bond migration event. PubMed. [Link]
-
Shi, B.-F., & Zhang, Y.-Q. (2020). Palladium-Catalyzed Asymmetric Allylic C-H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. PubMed. [Link]
-
Liu, Y., et al. (2020). Palladium-catalyzed asymmetric allenylic alkylation: construction of multiple chiral thiochromanone derivatives. PMC. [Link]
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Sharma, P., et al. (2017). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 7(64), 40223-40246. [Link]
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Alternative chiral resolving agents for 5-bromo-1-aminoindan
An Objective Guide to Alternative Chiral Resolving Agents for 5-bromo-1-aminoindan
For researchers and drug development professionals, the efficient separation of enantiomers is a critical step in synthesizing chirally pure active pharmaceutical ingredients (APIs). 5-bromo-1-aminoindan is a valuable chiral building block, and its resolution into single enantiomers is paramount for ensuring stereospecificity in subsequent synthetic steps. This guide provides a comparative analysis of common chiral resolving agents for 5-bromo-1-aminoindan, moving beyond single-agent protocols to offer a strategic framework for selecting the optimal agent and conditions. The methodologies and principles discussed are grounded in established practices for resolving chiral amines, with specific data drawn from resolutions of the parent 1-aminoindan where applicable.
The Foundational Principle: Diastereomeric Salt Resolution
The most robust and industrially scalable method for separating enantiomers of a basic compound like 5-bromo-1-aminoindan is through the formation of diastereomeric salts.[1][2] This classical technique involves reacting the racemic amine with an enantiomerically pure chiral acid (the resolving agent). This reaction creates a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities, melting points, and crystal structures.[3][4] This difference allows for their separation, typically via fractional crystallization. The less soluble diastereomer crystallizes preferentially from a chosen solvent, after which it is isolated and treated with a base to liberate the desired enantiomerically pure amine.[5]
Caption: Workflow for the optimized resolution of 5-bromo-1-aminoindan with D-DTTA.
Conclusion and Recommendations
The resolution of 5-bromo-1-aminoindan via diastereomeric salt formation is a highly effective and scalable method. While several classes of chiral acids can be employed, tartaric acid and its derivatives, particularly D-DTTA, represent a superior starting point due to their documented success with the parent 1-aminoindan structure, cost-effectiveness, and the high crystallinity of the resulting salts. [6][7]Mandelic acid and camphorsulfonic acid remain excellent alternatives that should be considered during initial screening, as subtle structural differences can sometimes lead to unexpectedly efficient resolutions. [1][7] Ultimately, a successful resolution strategy relies on systematic screening of both the resolving agent and the solvent system. The protocols outlined in this guide provide a robust framework for this empirical process, enabling researchers to efficiently identify optimal conditions and obtain the desired enantiomer of 5-bromo-1-aminoindan in high purity.
References
- Google Patents. (1997). Process for resolving chiral acids with 1-aminoindan-2-ols.
- Pellicciari, R., et al. (2004). Preparative resolution of 1-aminoindan-1,5-dicarboxylic acid (AIDA) by chiral ligand-exchange chromatography. Chirality, 16(5), 314-7. [Link]
- Kmecz, I., et al. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality, 19(6), 430-3. [Link]
- Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
- Google Patents. (2012). Process of resolution of 1-aminoindan.
- Wikipedia. (n.d.). Chiral resolution. [Link]
- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]
- Royal Society of Chemistry. (n.d.).
- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
- National Institutes of Health. (2024).
- MDPI. (n.d.). Synthesis of Chiral Helict[15]riptycenea[7]renes and Their Enantioselective Recognition towards Chiral Guests Containing Aminoindan Groups. [Link]
- National Institutes of Health. (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. [Link]
- Sciencemadness Discussion Board. (2013). Selecting chiral acids for resolution of amines. [Link]
- BioDuro. (2018).
- Google Patents. (1982). Resolution of racemic mandelic acid.
- Scholars' Mine. (1998).
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.).
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- 7. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Racemic vs. Enantiopure 5-Bromo-1-Aminoindan in Drug Development
In the landscape of modern drug development, the chirality of a molecule is not a mere structural footnote but a critical determinant of its pharmacological profile. For researchers and drug development professionals working with key intermediates, the decision to proceed with a racemic mixture versus a single enantiomer can have profound implications for a drug candidate's efficacy, safety, and pharmacokinetic behavior. This guide provides an in-depth technical comparison of racemic and enantiopure 5-bromo-1-aminoindan, a versatile building block in the synthesis of several neurologically active compounds. We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to empower you in your research endeavors.
The Central Question: Why Chirality Matters for 5-Bromo-1-Aminoindan
5-Bromo-1-aminoindan possesses a single stereocenter at the C1 position, giving rise to two non-superimposable mirror images: (R)-5-bromo-1-aminoindan and (S)-5-bromo-1-aminoindan. A racemic mixture contains an equal 1:1 ratio of these two enantiomers.
Living systems are inherently chiral, composed of L-amino acids and D-sugars. This biological chirality dictates that enantiomers of a drug can interact differently with chiral targets like enzymes and receptors.[1] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to adverse effects.[2][3] Therefore, the critical question for any chiral intermediate like 5-bromo-1-aminoindan is whether the development of a single enantiomer offers a tangible clinical advantage over the more easily synthesized racemate.[2]
The significance of this choice is underscored by regulatory bodies like the U.S. Food and Drug Administration (FDA), which require that the absolute stereochemistry of chiral compounds be established early in development and that each enantiomer be characterized.[2]
Pharmacological and Pharmacokinetic Implications: The Case for Enantiopure Forms
While direct comparative studies on the pharmacology of the individual enantiomers of 5-bromo-1-aminoindan are not abundant in publicly accessible literature, compelling evidence for the stereoselective activity of the aminoindan scaffold can be found in the drugs derived from it.
Case Study: Rasagiline and Ladostigil
Two notable drugs, Rasagiline (Azilect®) and Ladostigil, are potent monoamine oxidase (MAO) inhibitors used in the treatment of Parkinson's disease and potentially Alzheimer's disease, respectively.[4][5] Both are synthesized from enantiopure (R)-aminoindan precursors.
-
Rasagiline (R-(+)-N-propargyl-1-aminoindan): This selective, irreversible MAO-B inhibitor is synthesized from (R)-1-aminoindan.[6] Its major metabolite is (R)-1-aminoindan, which is not an amphetamine derivative and is considered to have neuroprotective properties.[7][8] The exclusive use of the (R)-enantiomer is a deliberate design choice to maximize therapeutic benefit and avoid potential off-target effects that the (S)-enantiomer might possess.
-
Ladostigil ((N-propargyl-(3R)-aminoindan-5-yl)-ethyl methyl carbamate): This multimodal drug also utilizes the (R)-aminoindan scaffold.[4][9] Its design as a single enantiomer is intended to provide a more selective pharmacological profile.[3]
The development of these drugs from the (R)-enantiomer strongly suggests that the desired MAO-B inhibitory activity resides in this stereoisomer. The (S)-enantiomer is likely a distomer, potentially contributing to a different pharmacological or toxicological profile. Developing the racemate would mean administering a 50% impurity in the form of the less active or potentially problematic enantiomer, which could lead to a less favorable therapeutic index.[3]
Enantiomers can also exhibit different pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profiles.[10][11] Enzymes involved in drug metabolism are chiral and can process one enantiomer more rapidly than the other, leading to different plasma concentrations and durations of action.[12][13] While specific pharmacokinetic data comparing the enantiomers of 5-bromo-1-aminoindan is scarce, the general principle of stereoselective pharmacokinetics is a major consideration in drug development.[10]
Synthesis and Chiral Resolution: Practical Pathways to Enantiopure 5-Bromo-1-Aminoindan
The decision to use an enantiopure intermediate necessitates a robust and scalable method for its preparation. There are two primary strategies: asymmetric synthesis to directly form the desired enantiomer, or resolution of the racemate. For 5-bromo-1-aminoindan, chiral resolution is a well-documented and practical approach.
Workflow for Racemic Synthesis and Chiral Resolution
dot
Caption: General workflow for the synthesis of racemic 5-bromo-1-aminoindan and its subsequent chiral resolution.
Experimental Protocols
The following protocols are synthesized from established methodologies and provide a practical guide for laboratory-scale preparation.
Protocol 1: Synthesis of Racemic 5-Bromo-1-aminoindan
This two-step process starts from the commercially available 5-bromo-1-indanone.
Step 1: Preparation of 5-Bromo-1-indanone Oxime [14]
-
In a round-bottom flask, dissolve 5-bromo-1-indanone (1.0 mol) and hydroxylamine sulfate (1.0 mol) in methanol (e.g., 600 mL for 210 g of indanone).
-
Adjust the pH of the mixture to 6.0-7.0 using a 40% sodium hydroxide solution.
-
Reflux the reaction mixture for 2 hours, monitoring the disappearance of the starting material by thin-layer chromatography (TLC).
-
After cooling, add water (e.g., 4000 mL) to the stirred mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 5-bromo-1-indanone oxime.
Step 2: Catalytic Hydrogenation to Racemic 5-Bromo-1-aminoindan [14]
-
In a high-pressure autoclave, combine 5-bromo-1-indanone oxime, a hydrogenation catalyst (e.g., Raney Nickel, 10% w/w), methanol, and aqueous ammonia.
-
Seal the autoclave, purge with nitrogen, and then introduce hydrogen gas to a pressure of 1.0 MPa.
-
Heat the mixture to 65°C and maintain for 5 hours with stirring.
-
After cooling and venting, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain racemic 5-bromo-1-aminoindan.
Protocol 2: Chiral Resolution of Racemic 5-Bromo-1-aminoindan
This protocol utilizes a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[15][16]
-
Dissolve a chiral resolving agent, such as D-mandelic acid (0.15 mol), in methanol (e.g., 400 mL) in a round-bottom flask.[14]
-
At 55°C, add a solution of racemic 5-bromo-1-aminoindan (0.1 mol) in methanol.
-
Reflux the mixture for 1.5 hours.
-
Allow the mixture to cool naturally to room temperature, which will induce the precipitation of one diastereomeric salt.
-
Collect the precipitate by suction filtration. This will be the D-mandelate salt of (S)-5-bromo-1-aminoindan.
-
The enantiomeric purity can be enhanced by recrystallization from fresh methanol.
-
To obtain the free amine, suspend the purified diastereomeric salt in water and basify with an aqueous base (e.g., ammonia solution).
-
Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield enantiomerically enriched (S)-5-bromo-1-aminoindan.
-
The (R)-enantiomer can be recovered from the mother liquor from the initial filtration by a similar basification and extraction process.
Note: The choice of resolving agent determines which enantiomer crystallizes. Using L-mandelic acid would preferentially crystallize the (R)-enantiomer.
Analytical Methods for Enantiomeric Purity Determination
Verifying the success of a chiral resolution requires a reliable analytical method to determine the enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the industry standard for this purpose.[17][18][19]
Workflow for Chiral HPLC Analysis
dot
Caption: Standard workflow for determining the enantiomeric excess of 5-bromo-1-aminoindan using chiral HPLC.
Protocol 3: Chiral HPLC Method for Enantiomeric Excess (ee) Determination
This is a general method; optimization will be required based on the specific chiral column and HPLC system used.
-
Column Selection: Choose a suitable chiral stationary phase. Columns based on derivatized cellulose or amylose (e.g., Chiralcel OD-H) are often effective for separating amine enantiomers.[20]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. A small amount of an amine modifier (e.g., diethylamine or isopropylamine) is often added to improve peak shape and resolution for basic analytes. A starting point could be a mixture of n-hexane and ethanol (e.g., 95:5 v/v) with 0.1% isopropylamine.[21]
-
Sample Preparation: Accurately weigh and dissolve a small amount of the 5-bromo-1-aminoindan sample in the mobile phase.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the compound absorbs (e.g., 220 nm or 254 nm).
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
-
Analysis: Inject the sample. The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Comparative Summary: Racemic vs. Enantiopure
| Feature | Racemic 5-Bromo-1-aminoindan | Enantiopure 5-Bromo-1-aminoindan |
| Synthesis | More straightforward; direct product of the reduction of the oxime.[14] | Requires an additional chiral resolution step or a more complex asymmetric synthesis.[14] |
| Cost | Generally lower due to a simpler synthetic route. | Higher due to the cost of resolving agents, additional processing steps, and the inherent 50% loss of the undesired enantiomer (unless a racemization/recycling process is implemented). |
| Pharmacology | Contains a 1:1 mixture of the active eutomer and the likely less active/inactive distomer.[2] | Allows for the development of a drug containing only the therapeutically active enantiomer (e.g., the (R)-enantiomer for MAO-B inhibition).[4][8] |
| Therapeutic Index | Potentially lower, as the distomer may contribute to side effects or off-target activity.[3] | Potentially higher, with a cleaner pharmacological profile and reduced risk of side effects from the distomer.[3] |
| Pharmacokinetics | Complex, representing the combined ADME profiles of two different substances. | Simpler and more predictable pharmacokinetics.[3] |
| Regulatory | Requires full characterization of both enantiomers and justification for developing the mixture.[2] | Aligns with modern regulatory expectations for chiral drugs, often leading to a more straightforward development path.[2] |
Conclusion and Recommendation
The evidence from drugs like Rasagiline and Ladostigil strongly indicates that the biological activity of the aminoindan scaffold is stereoselective. For the development of novel therapeutics derived from 5-bromo-1-aminoindan, particularly those targeting enzymes like monoamine oxidase, proceeding with an enantiopure form—specifically the (R)-enantiomer—is the scientifically sound and strategically advantageous path.
While the initial synthetic effort and cost are higher for an enantiopure intermediate, this upfront investment is justified by the significant benefits of a cleaner pharmacological and toxicological profile, a potentially improved therapeutic index, and a more streamlined regulatory journey. The use of a racemic mixture introduces a 50% isomeric ballast that offers no therapeutic benefit and may pose a risk.
For researchers in this field, mastering the techniques of chiral resolution and analysis is not just a matter of good practice; it is fundamental to developing safer, more effective, and more selective medicines. The protocols and data presented in this guide provide a solid foundation for making informed decisions and executing the necessary experimental work to advance your drug development programs.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chiral Purity
In the pharmaceutical industry, the stereoisomeric composition of a drug is a critical quality attribute that profoundly influences its efficacy and safety.[1] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate the rigorous validation of analytical methods used to determine the chiral purity of drug substances and products.[1] This guide provides an in-depth comparison of the primary analytical techniques for chiral purity analysis and a comprehensive framework for their validation, grounded in scientific principles and regulatory expectations.
The foundation for analytical method validation is laid out in the International Council for Harmonisation (ICH) guideline Q2(R2), which provides a harmonized framework for the principles of analytical procedure validation.[1][2] This guideline is adopted by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), making compliance with ICH guidelines a direct pathway to meeting global regulatory requirements.[1][3]
The Analytical Landscape: A Comparative Overview of Key Techniques
The choice of an analytical technique for chiral purity determination is governed by several factors, including the analyte's properties, the required sensitivity and accuracy, sample availability, and desired throughput.[4] High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are the most prominent techniques in this domain.[5]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP).[6] | Utilizes a supercritical fluid (typically CO2) as the mobile phase, often with a co-solvent, for separation on a CSP.[7] | Separation based on differences in electrophoretic mobility in the presence of a chiral selector in the background electrolyte. |
| Resolution (Rs) | Typically > 1.5 for baseline separation. | Comparable to HPLC, often with improved peak symmetry.[8] | High efficiency leads to excellent resolution. |
| Analysis Time | 10 - 30 minutes. | 5 - 20 minutes; generally faster than HPLC.[8] | 5 - 20 minutes; very fast separations are possible. |
| Solvent Consumption | Moderate to high. | Significantly lower than HPLC, promoting "green" chemistry.[8][9] | Minimal (microliter range per run). |
| Sample Volume | Microliter range. | Microliter range. | Nanoliter range, ideal for limited samples. |
| Strengths | Robust, versatile, wide availability of CSPs, considered the "gold standard".[6] | High throughput, reduced solvent consumption, suitable for preparative separations.[8] | Unparalleled separation efficiency, minimal sample and solvent consumption. |
| Limitations | Longer analysis times and higher solvent consumption compared to SFC and CE. | Requires specialized instrumentation. | Sensitivity can be lower for some applications; matrix effects can be challenging. |
The Validation Workflow: A Step-by-Step Approach
The validation of an analytical method is a documented process that demonstrates its suitability for its intended purpose.[3][4] The following sections detail the key validation parameters and provide exemplary experimental protocols.
Caption: General workflow for the validation of a chiral separation method.
Specificity/Selectivity
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][10] For chiral methods, this critically includes demonstrating baseline resolution between the two enantiomers and all other components.[1]
Experimental Protocol: Specificity
-
Prepare Solutions:
-
A solution of the racemic mixture of the drug substance.
-
A solution of the pure desired enantiomer.
-
A solution of the pure undesired enantiomer.
-
A placebo solution (containing all formulation components except the drug substance).
-
A solution of the drug substance spiked with all potential impurities and degradation products.[1]
-
-
Chromatographic Analysis: Inject each solution into the chromatograph under the optimized method conditions.
-
Acceptance Criteria:
Linearity and Range
Linearity demonstrates that the test results are directly proportional to the concentration of the analyte within a given range.[11][12] The range is the interval between the upper and lower concentrations for which the method has shown suitable linearity, accuracy, and precision.[1][11]
Experimental Protocol: Linearity and Range
-
Prepare Calibration Standards: Prepare a series of at least five concentrations of the undesired enantiomer spanning the expected range (e.g., from the Limit of Quantitation to 150% of the specification limit).[1]
-
Analysis: Analyze each standard in triplicate.
-
Data Evaluation:
-
Plot the mean response versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²) and the y-intercept.
-
-
Acceptance Criteria:
Accuracy
Accuracy is the closeness of the test results to the true value.[1] It is typically assessed by analyzing a standard of a known concentration or by spiking a placebo with a known amount of the analyte.[1]
Experimental Protocol: Accuracy
-
Prepare Spiked Samples: Prepare a minimum of nine determinations over a minimum of three concentration levels spanning the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Analyze the spiked samples.
-
Calculation: Calculate the percent recovery for each sample.
-
Acceptance Criteria:
Precision
Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[10]
Experimental Protocol: Precision (Repeatability)
-
Prepare Samples: Prepare six independent samples of the drug substance at the target concentration (e.g., spiked with the undesired enantiomer at its specification limit).[1]
-
Analysis: Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculation: Calculate the mean, standard deviation, and relative standard deviation (%RSD).
-
Acceptance Criteria:
-
Repeatability: ≤ 2.0% RSD for the major enantiomer; ≤ 10% for the minor enantiomer at the specification limit.[1]
-
Intermediate Precision is assessed by comparing the results of the method run on different days, by different analysts, or with different equipment.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1] LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
Experimental Protocol: LOD and LOQ
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration at which the analyte's signal is distinguishable from the noise. A signal-to-noise ratio of 3:1 is generally acceptable for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]
Experimental Protocol: Robustness
-
Identify Critical Parameters: Identify critical method parameters such as mobile phase composition, pH, column temperature, and flow rate.[1]
-
Vary Parameters: Vary each parameter within a predefined range (e.g., ± 10% of the nominal value).[1]
-
Analysis: Analyze a sample under each varied condition.
-
Evaluation: Evaluate the effect of the changes on the system suitability parameters, particularly the resolution between the enantiomers.[1]
Analytical Quality by Design (AQbD): A Modern Approach
The recent ICH Q14 guideline on Analytical Procedure Development introduces the concept of Analytical Quality by Design (AQbD), which encourages a systematic, science- and risk-based approach to method development and validation.[14][15][16]
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and SFC for Enantiomeric Excess Determination
Executive Summary
In pharmaceutical development, the stereochemical identity of a drug is a critical quality attribute. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties.[1] Consequently, regulatory bodies mandate the precise quantification of enantiomeric excess (ee), a measure of the purity of a single enantiomer. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for this task. However, Supercritical Fluid Chromatography (SFC) has emerged as a powerful, often superior, alternative, promising faster, greener, and more efficient separations.[2][3]
This guide provides an in-depth comparison of HPLC and SFC for enantiomeric excess determination. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will explore a structured approach to cross-validating these two orthogonal techniques, providing a high degree of confidence in analytical results, a cornerstone of regulatory submission and product safety.
Introduction: The Imperative of Chiral Purity
The tragic case of thalidomide in the mid-20th century, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of stereoisomerism in drug safety and efficacy.[4] Today, the development of single-enantiomer drugs is standard practice, driven by the need for improved therapeutic indices and reduced side effects.
This necessitates robust and reliable analytical methods to confirm the enantiomeric purity of active pharmaceutical ingredients (APIs). Cross-validation, the process of comparing results from two distinct analytical techniques, provides definitive proof of a method's accuracy and specificity, ensuring the integrity of the data submitted for regulatory approval.[5][6] This guide focuses on the cross-validation between the established workhorse, HPLC, and its modern counterpart, SFC.
Fundamental Principles: A Tale of Two Phases
Understanding the underlying principles of each technique is crucial for effective method development and troubleshooting. While both are forms of column chromatography, the nature of their mobile phases dictates their performance characteristics.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[] For chiral separations, the magic happens at the Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are the most widely used due to their broad applicability.[8][9] Chiral recognition occurs through a combination of interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) between the enantiomers and the chiral selector immobilized on the silica support.[10]
-
Normal-Phase (NP-HPLC): Uses a non-polar mobile phase (e.g., hexane) with a polar modifier (e.g., isopropanol). It is highly effective for chiral separations but uses large volumes of hazardous solvents.
-
Reversed-Phase (RP-HPLC): Employs a polar mobile phase (e.g., water/acetonitrile) and a non-polar stationary phase. While more common for achiral separations, specific RP-chiral columns are available.
-
Polar Organic Mode (PO-HPLC): Uses polar organic solvents like acetonitrile or methanol, offering a different selectivity profile.
Supercritical Fluid Chromatography (SFC)
SFC utilizes a supercritical fluid—a substance at a temperature and pressure above its critical point—as the primary mobile phase.[11] Carbon dioxide (CO2) is the solvent of choice due to its mild critical point (31.1°C, 73.8 bar), non-toxicity, and non-flammability.[1][12]
The key advantage of SFC lies in the properties of supercritical CO2:
-
Low Viscosity: An order of magnitude lower than typical HPLC solvents, this allows for much higher flow rates (3-5 times faster) without generating excessive backpressure.[12][13] This directly translates to shorter analysis times and higher throughput.
-
High Diffusivity: Solutes diffuse more rapidly in supercritical fluids, leading to enhanced chromatographic efficiency and sharper peaks.[14]
SFC is essentially a form of normal-phase chromatography.[14] Supercritical CO2 is non-polar, and its elution strength is modulated by adding a small percentage of a polar organic solvent (modifier), such as methanol or ethanol.[12] This combination allows for rapid, highly efficient separations with significantly reduced consumption of organic solvents, aligning with green chemistry principles.[3][4]
The Cross-Validation Workflow: A Framework for Confidence
Cross-validation provides documented evidence that two distinct methods produce equivalent and reliable results.[15] This is not merely a repetition of experiments but a systematic comparison against predefined acceptance criteria as outlined in guidelines like the International Council for Harmonisation's Q2(R1).[16][17]
Below is a logical workflow for the cross-validation process.
Caption: Workflow for cross-validation of HPLC and SFC methods.
Experimental Protocols: A Practical Guide
Here, we provide detailed, self-validating protocols for the analysis of a hypothetical chiral API, "ChiralProfen," using both techniques.
Chiral HPLC Protocol
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.[5]
2. Chromatographic Conditions:
-
Column: Immobilized polysaccharide-based CSP, e.g., CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm).[10] Immobilized phases are preferred for their robustness and solvent compatibility.[8]
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
3. System Suitability Test (SST):
-
Procedure: Before sample analysis, perform five replicate injections of a racemic ChiralProfen standard (e.g., 0.5 mg/mL).
-
Acceptance Criteria:
-
Resolution (Rs) between enantiomers: ≥ 2.0.
-
Tailing factor (Tf) for each enantiomer: ≤ 1.5.
-
Relative Standard Deviation (%RSD) of peak areas: ≤ 2.0%.
-
-
Causality: The SST ensures the chromatographic system is performing adequately for the intended analysis on a given day. Resolution is critical for accurate quantification, while tailing and precision indicate good column health and system performance.
4. Validation Protocol (Abbreviated per ICH Q2(R1)[18]):
-
Specificity: Inject blank (diluent), individual enantiomers, and the racemic mixture. Ensure no interfering peaks are present at the retention times of the enantiomers.
-
Linearity: Prepare calibration standards of the minor enantiomer spiked into the major enantiomer over a range (e.g., 0.1% to 1.5% of the nominal concentration). Plot peak area vs. concentration and determine the correlation coefficient (r² ≥ 0.995).
-
Accuracy & Precision: Analyze samples at three concentration levels (e.g., 0.2%, 0.5%, 1.0%) in triplicate on three different days. Accuracy (% recovery) should be within 90-110% for the minor enantiomer, and precision (%RSD) should be ≤ 15%.
Chiral SFC Protocol
1. Instrumentation:
-
SFC system with a CO2 pump, modifier pump, autosampler, column oven, and a back-pressure regulator (BPR).[5] UV/PDA detector.
2. Chromatographic Conditions:
-
Column: Same column as HPLC: CHIRALPAK® IB (250 x 4.6 mm, 5 µm). Many CSPs are compatible with both techniques.[]
-
Mobile Phase: Supercritical CO2 / Methanol (MeOH) (85:15, v/v).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 265 nm.
-
Injection Volume: 5 µL.
3. System Suitability Test (SST):
-
Procedure: Same as HPLC: five replicate injections of racemic ChiralProfen standard.
-
Acceptance Criteria:
-
Resolution (Rs): ≥ 2.0.
-
Tailing factor (Tf): ≤ 1.5.
-
%RSD of peak areas: ≤ 2.0%.
-
-
Causality: The higher flow rate in SFC is possible due to the low viscosity of supercritical CO2.[13] The temperature is often slightly elevated to ensure the mobile phase remains in a supercritical state and to improve peak shape and efficiency.
4. Validation Protocol (Abbreviated per ICH Q2(R1)[18]):
-
Follow the same validation parameters (Specificity, Linearity, Accuracy, Precision) as the HPLC method, using the same acceptance criteria to allow for a direct comparison.
Comparative Performance Analysis: Data-Driven Decisions
The choice between HPLC and SFC often comes down to a trade-off between established familiarity and significant performance gains. The following table summarizes typical data from a cross-validation study.
| Performance Parameter | Chiral HPLC (NP) | Chiral SFC | Key Considerations |
| Resolution (Rs) | 2.8 | 3.1 | SFC often provides superior or comparable resolution.[19] |
| Analysis Time | 12 min | 3 min | SFC is typically 3-5 times faster due to higher optimal flow rates.[1] |
| Solvent Consumption | ~12 mL / run | ~0.45 mL MeOH / run | SFC dramatically reduces organic solvent use, lowering costs and environmental impact.[14][20] |
| Precision (%RSD) | Major: 0.4%Minor: 4.5% | Major: 0.5%Minor: 4.8% | Both techniques can achieve excellent precision required for quality control. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 101.5% | Both methods demonstrate high accuracy, proving their suitability for the intended purpose. |
Discussion & Expert Insights: Choosing the Right Tool
The data clearly shows that for chiral separations, SFC is not just an alternative to HPLC, but often a superior technique.
Caption: Key decision factors when comparing HPLC and SFC.
-
Speed and Throughput: The most compelling advantage of SFC is speed.[3] An analysis that takes 12 minutes on HPLC can often be completed in 3 minutes or less on SFC, drastically increasing sample throughput in a high-demand QC or discovery environment.[1]
-
Green Chemistry & Cost: SFC's reliance on CO2 significantly reduces the purchase and disposal costs of hazardous organic solvents like hexane.[4][14] This is not only economically beneficial but also aligns with corporate sustainability goals.
-
Orthogonal Selectivity: While the same CSP can be used, the different mobile phase environment in SFC can sometimes lead to different chiral recognition mechanisms, offering a truly orthogonal separation that can be invaluable for resolving complex mixtures.[1]
-
When to Choose HPLC? HPLC remains a robust and reliable technique. It may be preferred in laboratories where SFC instrumentation is not yet available or for methods where a specific reversed-phase or polar-organic mobile phase provides a unique, necessary selectivity that cannot be replicated in SFC.
Conclusion
While HPLC has a long and trusted history in chiral analysis, Supercritical Fluid Chromatography offers undeniable advantages in speed, efficiency, and sustainability. For the determination of enantiomeric excess, SFC is not just a viable alternative but is often the superior technology. The process of cross-validating an established HPLC method with a new SFC method is a sound scientific and regulatory strategy. It leverages the strengths of both techniques to build an unshakeable foundation of confidence in the quality and safety of chiral drug products, ultimately ensuring that only the intended enantiomer reaches the patient.
References
- Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC.LCGC North America.[Link]
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.[Link]
- Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. (1993). Journal of Pharmaceutical and Biomedical Analysis.[Link]
- HPLC and SFC Enantioseparation of (±)
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
- Should I use SFC or HPLC for my Analysis? (2023).
- Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spectral Analysis. (2025). TMP Universal Journal of Advances in Pharmaceutical Sciences.[Link]
- Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. (2019). PubMed.[Link]
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.SlideShare.[Link]
- What is Supercritical Fluid Chromatography (SFC)
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
- Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC).
- A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.[Link]
- Quality Guidelines.ICH.[Link]
- Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview. (2013). PubMed.[Link]
- Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spectral Analysis. (2025). Semantic Scholar.[Link]
- Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).ICH.[Link]
- Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chrom
- Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (2012). PubMed.[Link]
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
- Principles of supercritical fluid systems (3)
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A Spectroscopic Journey: Comparative Analysis of 5-bromo-1-aminoindan and Its Synthetic Precursors
This comprehensive guide offers a detailed spectroscopic comparison of the pharmaceutically relevant compound, 5-bromo-1-aminoindan, and its precursors, starting from 1-indanone. Tailored for researchers, scientists, and professionals in drug development, this document provides an in-depth analysis of the structural transformations occurring during the synthesis, as reflected in their respective Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide elucidates the causal relationships behind the observed spectral changes, offering valuable insights for compound characterization and purity assessment.
Introduction to 5-bromo-1-aminoindan: A Compound of Interest
5-bromo-1-aminoindan is a key building block in the synthesis of various pharmacologically active molecules. Its rigid indane scaffold and the presence of the bromine and amino functionalities make it a versatile intermediate for developing new therapeutic agents. Accurate characterization of this compound and its synthetic intermediates is paramount to ensure the quality and efficacy of the final drug product. This guide provides the necessary spectroscopic framework for this critical analysis.
The Synthetic Pathway: From 1-Indanone to 5-bromo-1-aminoindan
The synthesis of 5-bromo-1-aminoindan typically proceeds through a multi-step process starting from the readily available 1-indanone. The key transformations involve the bromination of the aromatic ring, followed by the conversion of the ketone to an oxime, and subsequent reduction to the primary amine.
Figure 1: Synthetic workflow for 5-bromo-1-aminoindan.
This guide will now delve into a comparative spectroscopic analysis of each of these compounds.
Spectroscopic Comparison: A Step-by-Step Structural Elucidation
1-Indanone: The Starting Material
1-Indanone is a bicyclic ketone with a benzene ring fused to a cyclopentanone ring. Its spectroscopic data provide a baseline for understanding the subsequent transformations.
Table 1: Spectroscopic Data of 1-Indanone
| Technique | Key Observations |
| ¹H NMR | Aromatic protons (4H, m, ~7.2-7.8 ppm), Two aliphatic triplets (2H each, ~2.6-3.1 ppm) corresponding to the two methylene groups.[1][2] |
| ¹³C NMR | Carbonyl carbon (~207 ppm), Aromatic carbons (~123-155 ppm), Two aliphatic carbons (~25 and 36 ppm).[3] |
| FTIR (cm⁻¹) | Strong C=O stretch (~1700 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), Aliphatic C-H stretch (<3000 cm⁻¹), Aromatic C=C stretches (~1600-1450 cm⁻¹).[4][5] |
| Mass Spec (m/z) | Molecular ion peak (M⁺) at 132, Prominent fragment at 104 (loss of CO).[3][6][7] |
Expert Interpretation: The ¹H NMR spectrum of 1-indanone is characterized by the downfield signals of the aromatic protons and the two mutually coupled triplets of the aliphatic protons in the five-membered ring. The ¹³C NMR spectrum clearly shows the carbonyl carbon at a characteristic low-field chemical shift. The strong absorption band around 1700 cm⁻¹ in the FTIR spectrum is a definitive indicator of the ketone functional group. The mass spectrum confirms the molecular weight and shows a characteristic fragmentation pattern involving the loss of a neutral carbon monoxide molecule.
5-bromo-1-indanone: Introduction of the Bromo-Substituent
The bromination of 1-indanone at the 5-position of the aromatic ring introduces a significant change in the molecule's electronic environment and mass, which is clearly reflected in its spectroscopic data.
Table 2: Spectroscopic Data of 5-bromo-1-indanone
| Technique | Key Observations |
| ¹H NMR | Aromatic protons show a more complex splitting pattern due to the bromine substituent, with signals generally shifting slightly downfield. The aliphatic protons remain as two triplets.[8] |
| ¹³C NMR | The carbon bearing the bromine atom (C-5) shows a characteristic chemical shift in the aromatic region. The other aromatic carbon signals are also affected by the bromine substitution.[9] |
| FTIR (cm⁻¹) | The C=O stretch remains prominent (~1700 cm⁻¹). A C-Br stretching vibration appears in the fingerprint region (typically 600-500 cm⁻¹).[10] |
| Mass Spec (m/z) | Molecular ion peak shows a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks of nearly equal intensity) at m/z 210 and 212. The fragmentation pattern still shows the loss of CO.[9][11] |
Expert Interpretation: The introduction of the bromine atom significantly impacts the NMR spectra. In the ¹H NMR, the symmetry of the aromatic ring is broken, leading to more complex splitting patterns for the aromatic protons. In the ¹³C NMR, the carbon directly attached to the bromine atom experiences a downfield shift. The most telling feature in the mass spectrum is the presence of the M⁺ and M⁺+2 isotope peaks in an approximately 1:1 ratio, which is a definitive signature of a molecule containing one bromine atom.
5-bromo-1-indanone oxime: Conversion of the Ketone
The conversion of the ketone to an oxime introduces a C=N-OH group, leading to distinct changes in the spectroscopic data.
Table 3: Spectroscopic Data of 5-bromo-1-indanone oxime
| Technique | Expected Key Observations |
| ¹H NMR | Appearance of a broad singlet for the hydroxyl proton (-OH) of the oxime group (can be exchangeable with D₂O). The aliphatic protons adjacent to the C=N group will experience a change in their chemical environment and splitting patterns compared to the ketone. The aromatic proton signals will be similar to those of 5-bromo-1-indanone. |
| ¹³C NMR | The carbonyl carbon signal around 207 ppm will be replaced by a C=N carbon signal at a higher field (typically around 160-170 ppm). |
| FTIR (cm⁻¹) | Disappearance of the strong C=O stretch around 1700 cm⁻¹. Appearance of a broad O-H stretch (~3200-3600 cm⁻¹) and a C=N stretch (~1650 cm⁻¹). |
| Mass Spec (m/z) | Molecular ion peak with the characteristic bromine isotope pattern at m/z 225 and 227. Fragmentation may involve the loss of -OH or other small neutral molecules. |
Expert Interpretation: The formation of the oxime is most readily confirmed by FTIR spectroscopy through the disappearance of the ketone's C=O stretch and the appearance of the O-H and C=N stretching bands. In NMR spectroscopy, the key change is the replacement of the carbonyl carbon signal with that of the C=N carbon. The ¹H NMR will show a new signal for the hydroxyl proton. The mass spectrum will reflect the increased molecular weight and the continued presence of the bromine isotope pattern.
Note: While a commercial source for 5-bromo-1-indanone oxime exists, detailed public domain spectra were not available at the time of writing. The provided interpretation is based on the known spectroscopic behavior of similar compounds.[12]
5-bromo-1-aminoindan: The Final Product
The reduction of the oxime to a primary amine represents the final transformation, yielding 5-bromo-1-aminoindan. This introduces an amino group and changes the hybridization of the C1 carbon from sp² to sp³.
Table 4: Expected Spectroscopic Data of 5-bromo-1-aminoindan
| Technique | Expected Key Observations |
| ¹H NMR | Appearance of a broad singlet for the amine protons (-NH₂) which can be exchanged with D₂O. A new methine proton signal (H-1) will appear, coupled to the adjacent methylene protons. The aliphatic region will show more complex splitting patterns due to the chiral center at C1. |
| ¹³C NMR | The C=N carbon signal will be replaced by a signal for the C-NH₂ carbon (C-1) at a higher field (typically around 50-60 ppm). |
| FTIR (cm⁻¹) | Disappearance of the C=N stretch. Appearance of N-H stretching vibrations for the primary amine (two bands in the region of 3300-3500 cm⁻¹) and N-H bending vibrations (~1600 cm⁻¹). |
| Mass Spec (m/z) | Molecular ion peak with the bromine isotope pattern at m/z 211 and 213. Fragmentation will likely involve the loss of the amino group or cleavage of the five-membered ring. |
Expert Interpretation: The successful reduction to the amine is best confirmed by the appearance of the characteristic N-H stretching bands in the FTIR spectrum. In the ¹H NMR spectrum, the appearance of the methine proton at C1 and the NH₂ protons are key indicators. The upfield shift of the C1 carbon in the ¹³C NMR spectrum from the sp² region to the sp³ region is another definitive piece of evidence for the reduction. The mass spectrum will show the expected molecular weight with the bromine isotope pattern.
Note: Detailed public domain experimental spectra for 5-bromo-1-aminoindan were not available at the time of writing. The provided interpretation is based on the analysis of the parent compound, 1-aminoindan, and the expected influence of the bromine substituent.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic analysis, the following detailed protocols are provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Figure 2: General workflow for NMR spectroscopy.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Parameters (Example for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 s
-
Relaxation delay: 1-5 s
-
Number of scans: 8-16
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled
-
Acquisition time: 1-2 s
-
Relaxation delay: 2-10 s
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the raw free induction decay (FID) data.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis using the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the corresponding protons and carbons in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Detailed Steps (using Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.
-
Acquire the sample spectrum.
-
-
Instrument Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule. Pay close attention to the regions for C=O, O-H, N-H, C=N, and C-Br stretching and bending vibrations.
-
Mass Spectrometry (MS)
Detailed Steps (using Gas Chromatography-Mass Spectrometry - GC-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
-
GC Method:
-
Injector temperature: 250 °C
-
Column: A suitable capillary column (e.g., a 30 m non-polar column).
-
Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight of the compound.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺). For bromine-containing compounds, look for the characteristic M⁺ and M⁺+2 isotope pattern.
-
Analyze the fragmentation pattern to identify characteristic fragment ions. This can provide valuable structural information.
-
Conclusion
This guide has provided a comprehensive spectroscopic comparison of 5-bromo-1-aminoindan and its synthetic precursors. By understanding the characteristic spectral features of each compound, researchers can confidently monitor the progress of the synthesis, identify the final product, and assess its purity. The detailed experimental protocols and expert interpretations serve as a valuable resource for scientists and professionals in the field of drug discovery and development, ensuring the integrity and quality of their work.
References
- 1-Indanone | C9H8O | CID 6735. PubChem. [Link]
- 5-Bromo-1-indanone | C9H7BrO | CID 520695. PubChem. [Link]
- 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. [Link]
- Solved Analyze the 1H NMR spectrum of 1-indanone. Chegg. [Link]
- 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. SciELO. [Link]
- Note 4 - ), the reaction mixture is cooled to ambient temperature and concentrated on a rotary evaporator under reduced pressure (20 °C, 1 mmHg) to remove. Organic Syntheses Procedure. [Link]
- 1-Indanone, 3-phenyl- | C15H12O | CID 98146. PubChem. [Link]
- 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. [Link]
- Synthesis and nuclear magnetic resonance spectroscopy of indane structures: indanes mono- and disubstituted in the pentagonal ring.
- 1-(2-Indanylidene)-2-indanone | C18H14O | CID 1208120. PubChem. [Link]
- Theoretical and Spectroscopic Study of 2-Substituted Indan-1,3-diones: A Coherent Picture of the Tautomeric Equilibrium.
- 1H NMR spectrum of oxime 6 in CDCl3 at 25 oC. The Royal Society of Chemistry. [Link]
- Synthesis, characterization and spectroscopic properties of some 2-substituted 1,3-indandiones and their metal complexes.
- 5-Bromo-1-indanone oxime. Oakwood Chemical. [Link]
- 1H-Inden-1-one, 5-bromo-2,3-dihydro-. NIST WebBook. [Link]
- 1-Indanone - Optional[17O NMR] - Chemical Shifts. SpectraBase. [Link]
- 5-Bromo-1-Indanone. Speqtus. [Link]
- 5-Bromo-1-indanone, 1 X 5 g. Alkali Scientific. [Link]
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- 1-Indanone oxime. MySkinRecipes. [Link]
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A Comparative Guide to the Biological Activity of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine Derivatives as Monoamine Oxidase Inhibitors
Introduction: The landscape of neuropharmacology is in a perpetual state of evolution, with researchers diligently seeking novel molecular entities that can selectively modulate key enzymatic targets implicated in the pathophysiology of neurodegenerative disorders. Among these targets, monoamine oxidase (MAO) holds a position of prominence, particularly its B isoform (MAO-B), which is a well-established therapeutic target for Parkinson's disease.[1] The strategic inhibition of MAO-B can mitigate the degradation of dopamine, thereby alleviating some of the motor symptoms associated with this debilitating condition. The rigid, chiral scaffold of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine has emerged as a promising foundation for the design of potent and selective MAO-B inhibitors. This guide provides a comprehensive comparison of the biological activity of various derivatives of this core structure, supported by experimental data and detailed protocols to aid researchers in this dynamic field.
Comparative Analysis of this compound Derivatives
The therapeutic potential of this compound derivatives is intrinsically linked to the nature of the substituents appended to the primary amine. These modifications can profoundly influence the potency and selectivity of MAO-B inhibition. A pivotal study in this area involved the synthesis and evaluation of a series of novel 2,3-dihydro-1H-inden-1-amine derivatives, revealing a compelling structure-activity relationship (SAR).[2]
While the full spectrum of synthesized derivatives from the aforementioned study is not publicly available, the disclosed data for several lead compounds underscores the potential of this chemical class. The following table summarizes the MAO-B inhibitory activity of these select derivatives, with the well-established MAO-B inhibitor, Selegiline, as a comparator.
| Compound | Structure (Proposed based on core) | MAO-B IC50 (µM) | Reference |
| L4 | N-substituted this compound | 0.11 | [2] |
| L8 | N-substituted this compound | 0.18 | [2] |
| L16 | N-substituted this compound | 0.27 | [2] |
| L17 | N-substituted this compound | 0.48 | [2] |
| Selegiline | N-Propargyl-methamphetamine | Similar to L4-L17 | [2] |
Causality Behind Experimental Choices: The selection of N-substituents is a critical aspect of the drug design process. The rationale for exploring various substitutions on the primary amine of the this compound core is to probe the binding pocket of the MAO-B enzyme. The indane scaffold itself is thought to mimic the structure of endogenous monoamine neurotransmitters, providing a foundational affinity for the enzyme. The bromine atom at the 5-position can influence the electronic properties of the aromatic ring and may engage in halogen bonding with the enzyme's active site, potentially enhancing binding affinity. The N-substituents are then varied to optimize interactions with specific residues within the active site, thereby fine-tuning both potency and selectivity.
The Non-Brominated Analogue: A Case for Neuroprotection
A noteworthy comparator for this class of compounds is rasagiline, which is N-propargyl-1(R)-aminoindan. While lacking the 5-bromo substituent, rasagiline is a potent and selective irreversible MAO-B inhibitor widely used in the treatment of Parkinson's disease.[1] Its primary metabolite, 1-(R)-aminoindan, has also demonstrated neuroprotective effects in vitro.[1] A comparative study on the neuroprotective effects of rasagiline and 1-(R)-aminoindan against dexamethasone-induced apoptosis in brain cells revealed that rasagiline exhibited a higher neuroprotective effect, which may be attributed to the combined action of the parent drug and its metabolite.[3] This highlights that beyond direct enzyme inhibition, these indanamine scaffolds may possess intrinsic neuroprotective properties, a highly desirable feature for drugs targeting neurodegenerative diseases.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are paramount. The following are step-by-step methodologies for key assays used to characterize the biological activity of this compound derivatives.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)
This protocol outlines a high-throughput fluorometric assay to determine the IC50 values of test compounds against MAO-A and MAO-B.
Principle: The assay measures the hydrogen peroxide (H₂O₂) produced by the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe to produce a highly fluorescent product, which is directly proportional to MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
MAO assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test compound or reference inhibitor solution
-
MAO enzyme (MAO-A or MAO-B)
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate and the HRP/probe mixture to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30 minutes).
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Caption: Workflow for the fluorometric MAO inhibition assay.
Radioligand Binding Assay for Monoamine Transporters
This protocol describes a method to assess the affinity of test compounds for monoamine transporters, such as the dopamine transporter (DAT), using a competitive radioligand binding assay.
Principle: The assay measures the ability of a test compound to displace a specific radiolabeled ligand from its binding site on the transporter. The amount of bound radioactivity is inversely proportional to the affinity of the test compound for the transporter.
Materials:
-
Cell membranes or tissue homogenates expressing the target transporter (e.g., DAT)
-
Radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate salts)
-
Test compounds and reference compounds
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference compounds in the assay buffer.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound or reference compound solution
-
Cell membranes or tissue homogenate
-
Radiolabeled ligand
-
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Calculate the IC50 value and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Caption: General workflow for a radioligand binding assay.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel MAO-B inhibitors with potential applications in the treatment of neurodegenerative diseases. The preliminary data on N-substituted derivatives indicate that potent and selective inhibitors can be developed from this core structure. Future research should focus on a more extensive exploration of the chemical space around this scaffold, including modifications to the aromatic ring and the indane backbone, to further optimize potency, selectivity, and pharmacokinetic properties. The intrinsic neuroprotective effects of this class of compounds also warrant deeper investigation, as a dual-action molecule that both inhibits MAO-B and provides direct neuroprotection would be a significant advancement in the field. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of these promising therapeutic candidates.
References
- Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. (URL not available)
- The role of rasagiline in the tre
- Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis. [Link]
Sources
A Senior Application Scientist's Guide to Benchmarking Purification Techniques for Pharmaceutical Intermediates
In the intricate journey of drug development, the purification of pharmaceutical intermediates stands as a critical checkpoint, directly influencing the purity, efficacy, and safety of the final Active Pharmaceutical Ingredient (API). The selection of an appropriate purification strategy is a nuanced decision, balancing the need for high purity and yield with considerations of scalability, cost, and environmental impact. This guide provides an in-depth comparison of the most prevalent purification techniques, grounded in scientific principles and supported by experimental insights to empower researchers, scientists, and drug development professionals in making informed decisions.
The Criticality of Purification in Pharmaceutical Synthesis
The synthesis of complex pharmaceutical molecules is seldom a clean, one-step process. Reaction mixtures are often a heterogeneous concoction of the desired intermediate, unreacted starting materials, byproducts, and residual catalysts. Failure to remove these impurities can lead to downstream reaction failures, compromise the stability of the API, or introduce toxic components into the final drug product. Therefore, robust and efficient purification is not merely a matter of quality control; it is a fundamental pillar of safe and effective drug manufacturing.
Crystallization: The Gold Standard for Solid Intermediates
Crystallization is a powerful and widely employed technique for the purification of solid organic compounds. It leverages differences in solubility between the desired compound and impurities in a given solvent system. The underlying principle is that a pure compound will preferentially form a highly ordered crystal lattice from a supersaturated solution, leaving impurities behind in the mother liquor.
The "Why" Behind the Method: Driving Forces and Control
The success of a crystallization process hinges on the careful control of supersaturation, the state where the concentration of the solute exceeds its equilibrium solubility. This can be achieved through several methods, each with its own advantages:
-
Cooling Crystallization: Ideal for compounds with a significant positive temperature coefficient of solubility. By dissolving the impure compound in a suitable solvent at an elevated temperature and then slowly cooling, the solubility decreases, leading to crystallization.
-
Anti-solvent Crystallization: This method involves the addition of a solvent in which the desired compound is poorly soluble (the anti-solvent) to a solution of the compound. This reduces the overall solubility and induces crystallization.
-
Evaporative Crystallization: By slowly evaporating the solvent, the concentration of the solute increases, eventually reaching supersaturation and causing crystallization. This is suitable for compounds that are not thermally sensitive.
-
Reactive Crystallization: In some cases, the desired intermediate is formed and crystallizes simultaneously from the reaction mixture. This can be a highly efficient process but requires careful control of reaction and crystallization conditions.
Experimental Protocol: A Representative Cooling Crystallization
-
Solvent Selection: Choose a solvent in which the intermediate has high solubility at elevated temperatures and low solubility at room temperature or below. The impurities should either be highly soluble or insoluble at all temperatures.
-
Dissolution: Dissolve the impure intermediate in the minimum amount of the chosen solvent at its boiling point. This ensures the solution is saturated.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals. Seeding with a small crystal of the pure compound can be used to induce crystallization if necessary.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Performance Benchmarking: Crystallization
| Parameter | Performance | Rationale & Considerations |
| Purity | Excellent (>99.5% often achievable) | The highly ordered nature of the crystal lattice inherently excludes impurities. Multiple recrystallizations can further enhance purity. |
| Yield | Variable (50-95%) | Yield is dependent on the solubility profile of the compound and the efficiency of crystal recovery. Some product will always be lost in the mother liquor. |
| Scalability | Highly Scalable | Crystallization is a cornerstone of large-scale pharmaceutical manufacturing, with well-established equipment and processes. |
| Cost-Effectiveness | High | Generally lower operational costs compared to chromatography due to the absence of expensive stationary phases and lower solvent consumption per unit of product. |
| Selectivity | High for structural analogs and isomers | Can be highly effective in separating closely related impurities if the solubility differences are significant. Polymorph control is a critical consideration. |
Chromatography: The Workhorse of Separation Science
Chromatography encompasses a suite of powerful separation techniques based on the differential partitioning of components between a stationary phase and a mobile phase. It is an indispensable tool in pharmaceutical purification, particularly for complex mixtures and compounds that are difficult to crystallize.
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique that utilizes a liquid mobile phase and a solid stationary phase packed in a column. The separation is based on the different affinities of the compounds in the mixture for the stationary phase as the mobile phase carries them through the column.
The choice of stationary and mobile phases is paramount to achieving a successful separation.
-
Normal-Phase HPLC: Employs a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate). It is well-suited for the separation of non-polar to moderately polar, non-ionizable compounds.
-
Reversed-Phase HPLC (RP-HPLC): The most common mode, utilizing a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). It is versatile for a wide range of polar and non-polar compounds.
Experimental Protocol: A Representative Preparative RP-HPLC Purification
-
Method Development: Develop an analytical HPLC method to determine the optimal stationary phase, mobile phase composition, and gradient profile for the separation of the target intermediate from its impurities.
-
Sample Preparation: Dissolve the crude intermediate in a solvent that is compatible with the mobile phase and filter it to remove any particulate matter.
-
System Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection and Separation: Inject the sample onto the column and begin the gradient elution. The components of the mixture will separate as they travel through the column.
-
Fraction Collection: Monitor the column effluent with a detector (typically UV) and collect fractions corresponding to the peak of the desired intermediate.
-
Solvent Removal: Combine the pure fractions and remove the solvent, typically by rotary evaporation, to isolate the purified intermediate.
Supercritical Fluid Chromatography (SFC)
SFC is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. It has gained significant traction as a "green" alternative to normal-phase HPLC, offering several advantages.
-
Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with CO2 significantly reduces solvent usage and waste generation.
-
Faster Separations: Supercritical fluids have low viscosity and high diffusivity, which allows for faster flow rates and shorter run times compared to HPLC.
-
Easier Solvent Removal: CO2 is a gas at ambient pressure, making the removal of the mobile phase from the collected fractions much faster and less energy-intensive.
-
Unique Selectivity: SFC can sometimes provide different selectivity compared to HPLC, making it a valuable tool for separating challenging mixtures, especially chiral compounds.
Performance Benchmarking: Chromatography (HPLC vs. SFC)
| Parameter | HPLC | SFC | Rationale & Considerations |
| Purity | High to Excellent | High to Excellent | Both techniques offer high resolution, capable of achieving >99% purity. |
| Yield | Good to Excellent (80-99%) | Good to Excellent (80-99%) | Yield is primarily limited by the resolution between the product and impurities and the efficiency of fraction collection. |
| Scalability | Scalable | Scalable | Both techniques are scalable, though the high pressures in SFC can present unique engineering challenges at very large scales. |
| Cost-Effectiveness | Moderate to High | Moderate | SFC can have lower operational costs due to reduced solvent purchase and disposal, but the initial capital investment for SFC instrumentation can be higher. |
| Speed | Moderate | Fast | SFC typically offers significantly faster purification times due to higher optimal flow rates. |
| Environmental Impact | Moderate to High (solvent usage) | Low ("Green" technique) | The use of CO2 as the primary mobile phase makes SFC a more environmentally friendly option. |
Extraction: A Versatile First-Pass Purification
Liquid-liquid extraction is a fundamental separation technique that partitions a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. It is often used as an initial purification step to remove significant impurities before a more rigorous technique like crystallization or chromatography.
The "Why" of Extraction: Exploiting Chemical Properties
The selectivity of extraction is based on the differential solubility of the intermediate and impurities in the two liquid phases. This can be manipulated by:
-
pH Adjustment: For acidic or basic intermediates, adjusting the pH of the aqueous phase can ionize the compound, making it more soluble in the aqueous layer and allowing for its separation from neutral impurities in the organic layer. The process can then be reversed to bring the compound back into an organic phase.
-
Solvent Choice: The selection of the organic solvent is crucial. A good extraction solvent should have high solubility for the target compound, low solubility for impurities, be immiscible with the aqueous phase, and have a relatively low boiling point for easy removal.
Experimental Protocol: A Representative Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture containing an acidic intermediate and neutral impurities in a suitable organic solvent (e.g., ethyl acetate).
-
Basification: Transfer the organic solution to a separatory funnel and add an aqueous base (e.g., sodium bicarbonate solution).
-
Extraction: Shake the funnel vigorously to allow for the partitioning of the deprotonated (now ionic) acidic intermediate into the aqueous layer. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer. The neutral impurities remain in the organic layer.
-
Acidification: Acidify the collected aqueous layer with a strong acid (e.g., HCl) to re-protonate the intermediate, causing it to precipitate or become extractable back into an organic solvent.
-
Isolation: Collect the purified intermediate by filtration (if it precipitates) or by extracting it back into a fresh portion of organic solvent, followed by drying and solvent evaporation.
Membrane Filtration: A Size-Based Separation Technique
Membrane filtration is a pressure-driven separation process that uses a semi-permeable membrane to separate molecules based on size and molecular weight. In the context of pharmaceutical intermediates, it is particularly useful for separating large molecules from smaller ones, or for solvent exchange.
-
Nanofiltration: Can be used to concentrate intermediates or exchange solvents, particularly in continuous manufacturing processes.
-
Ultrafiltration/Microfiltration: Often used in biopharmaceutical processes to separate cells or large proteins, but can also be applied to remove particulate impurities from solutions of smaller intermediates.
While not a primary purification technique for small molecule intermediates in the same way as crystallization or chromatography, membrane filtration is a valuable ancillary technique, especially in continuous processing environments.
Comparative Summary and Strategic Selection
The choice of purification technique is not a one-size-fits-all decision. It requires a strategic approach based on the specific properties of the intermediate and the overall goals of the process.
| Technique | Primary Application | Key Advantages | Key Disadvantages |
| Crystallization | Purification of solid intermediates | High purity, highly scalable, cost-effective for large volumes. | Yield can be variable, not suitable for all compounds, requires careful process development. |
| HPLC | High-resolution purification of a wide range of compounds | High purity, versatile, well-established. | Higher cost, significant solvent consumption, can be slower. |
| SFC | "Green" alternative to normal-phase HPLC, chiral separations | Fast, reduced solvent waste, easier product recovery. | Higher initial capital cost, may not be suitable for all compound classes. |
| Extraction | Initial bulk purification, removal of acidic/basic impurities | Simple, inexpensive, good for initial cleanup. | Lower resolution, can be labor-intensive, generates solvent waste. |
| Filtration | Particulate removal, solvent exchange | Fast, can be integrated into continuous processes. | Primarily for size-based separation, not for removing closely related impurities. |
A Logic-Driven Approach to Method Selection
Conclusion
The purification of pharmaceutical intermediates is a multifaceted challenge that demands a deep understanding of both the chemical nature of the target molecule and the underlying principles of various separation techniques. While crystallization remains a highly efficient and scalable method for solid compounds, chromatographic techniques like HPLC and SFC offer unparalleled resolution for a broader range of molecules and complex mixtures. Extraction serves as an invaluable tool for initial cleanup, and membrane filtration is finding its niche in continuous manufacturing. By critically evaluating the trade-offs between purity, yield, speed, cost, and environmental impact, and by employing a logical, data-driven approach to method development, drug development professionals can design robust and efficient purification strategies that are fit for purpose, from early-stage research to commercial manufacturing.
References
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Bristol-Myers Squibb Company.
- High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. (n.d.).
- Key Considerations for API Process Development and Optimization. (2024, June 7). Evotec.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014, September 1). LCGC International.
- Optimizing Drug Intermediates For Enhanced Drug Efficacy And Safety. (2024, May 27).
- A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. (2016, April 30). American Pharmaceutical Review.
- Technoeconomic and Sustainability Analysis of Batch and Continuous Crystallization for Pharmaceutical Manufacturing. (2024, July 9). NSF Public Access Repository.
- Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (n.d.). PMC - NIH.
- In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (n.d.). PMC - NIH.
- Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
- A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. (n.d.).
- Purification of APIs. (n.d.). ZEOCHEM.
- Considerations for Scaling Up Purification Processes. (n.d.). Bio-Rad.
- Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15).
- Protein Purification: Chromatography and Scalability in Biopharma. (2017, November 21). Technology Networks.
- Techno-economic analysis of separation processes for continuous pharmaceutical manufacturing. (2017, May 2).
- Fractionation, purification and downstream processing of biologics. (2024, April 8). European Pharmaceutical Review.
- Crystallization of Active Pharmaceutical Ingredients. (2020, January 11). VxP Pharma.
- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. (n.d.).
- High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. (2023, May 31). NIH.
- Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
- API Purification. (n.d.). Pharmaceutical Technology.
- Picking the best purification method for your API can be a tricky challenge. (n.d.).
- API Purification. (n.d.). Zamann Pharma Support GmbH.
- Economic Analysis of Integrated Continuous and Batch Pharmaceutical Manufacturing: A Case Study. (2011, July 27).
- Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (n.d.). PMC - NIH.
- A Scientist's Guide to Crystallization Process Development. (2021, June 11). YouTube.
- Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. (2016, August 2). Pharmaceutical Technology.
- Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (2024, April 29). JOCPR.
- Synthesis of Chromatography−Crystallization Hybrid Separation Processes. (2025, August 5).
- Optimizing Pharmaceutical Production with Advanced Separation Technologies. (n.d.). Hilaris Publisher.
- Purification & Separation | Chromatography | HPLC | CDMO. (n.d.). PharmaCompass.com.
- Principles in preparative HPLC. (n.d.). University of Warwick.
- LABTips: Preparative HPLC for Purification Workflows. (2022, June 17). Labcompare.com.
- Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (n.d.).
- HPLC Purification of Peptides. (2016, December 30). Protocols.io.
- Applications of the crystallization process in the pharmaceutical industry. (2025, August 7).
- Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (n.d.). Longdom Publishing.
A Senior Application Scientist's Comparative Guide to the Certificate of Analysis of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine
Introduction: The Critical Role of Chiral Purity in Drug Development
In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological activity, efficacy, and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different, and sometimes opposing, biological effects. It is within this context that chiral building blocks, such as (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine, become indispensable tools for the medicinal chemist. This particular chiral amine serves as a key intermediate in the synthesis of various pharmaceutical agents, especially those targeting the central nervous system (CNS).[1] Its rigid indane scaffold and the stereospecific presentation of the amine group are crucial for precise molecular recognition at the target receptor or enzyme.
This guide provides an in-depth analysis of the Certificate of Analysis (CoA) for this compound, offering a comparative perspective against a commonly used chiral amine alternative, (S)-1-phenylethanamine. We will dissect the critical quality attributes presented in a typical CoA, elucidate the underlying analytical methodologies, and provide the experimental rationale for these rigorous quality control measures. This document is intended for researchers, scientists, and drug development professionals who rely on the quality and purity of such critical intermediates.
Deconstructing the Certificate of Analysis: A Guarantee of Quality
A Certificate of Analysis is more than a mere data sheet; it is a testament to the rigorous quality control a compound has undergone. It provides a comprehensive summary of the analytical tests performed on a specific batch of the material, ensuring it meets the required specifications for identity, purity, and quality. Below, we present a representative CoA for this compound, followed by a detailed explanation of each parameter.
Table 1: Representative Certificate of Analysis for this compound
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Identification by ¹H NMR | Conforms to structure | Conforms | ¹H NMR Spectroscopy |
| Identification by Mass Spec | Conforms to structure | Conforms | ESI-MS |
| Assay (by Titration) | ≥ 99.0% | 99.5% | Acid-Base Titration |
| Enantiomeric Purity (ee) | ≥ 99.0% | 99.8% | Chiral HPLC |
| Specific Rotation [α]D²⁰ | +20.0° ± 2.0° (c=1, MeOH) | +20.5° | Polarimetry |
| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |
| Elemental Impurities | Meets ICH Q3D limits | Conforms | ICP-MS |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.1% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | 0.05% | USP <281> |
Comparative Analysis: this compound vs. (S)-1-phenylethanamine
To better understand the performance and quality attributes of this compound, it is instructive to compare it with another widely used chiral amine, (S)-1-phenylethanamine. While both are primary chiral amines, their structural differences impart distinct properties and applications.
(S)-1-phenylethanamine is a versatile and cost-effective chiral resolving agent and a building block for a wide range of chiral ligands and auxiliaries.[2] Its simpler aromatic structure makes it a workhorse in academic and industrial settings for asymmetric synthesis.
Table 2: Comparative Overview of Key Specifications
| Parameter | This compound | (S)-1-phenylethanamine | Rationale for Significance |
| Molecular Weight | 212.09 g/mol | 121.18 g/mol | Stoichiometric calculations in synthesis. |
| Structure | Bicyclic, conformationally restricted | Monocyclic, more flexible | The rigid indane scaffold can impart higher selectivity in certain reactions. |
| Typical Purity (Assay) | ≥ 99.0% | ≥ 99.0% | High purity is essential for clean reaction profiles and to avoid side products. |
| Enantiomeric Purity (ee) | ≥ 99.0% | ≥ 99.0% | The cornerstone of asymmetric synthesis; ensures the desired stereochemical outcome. |
| Applications | Intermediate for CNS drugs, specialized ligands | Chiral resolving agent, versatile building block for various chiral molecules. | The choice of chiral amine is dictated by the target molecule's structure and desired properties. |
The higher molecular weight and the presence of a bromine atom in this compound offer a handle for further functionalization, for instance, through cross-coupling reactions, which is a significant advantage in the synthesis of complex molecules.
Experimental Protocols: The Science Behind the Specifications
The trustworthiness of a Certificate of Analysis is grounded in the validity of the analytical methods employed. Here, we provide detailed, step-by-step methodologies for the key experiments that underpin the quality assessment of this compound. These protocols are designed to be self-validating, adhering to the principles outlined in authoritative guidelines such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[3]
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Principle: Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[4][5] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their individual quantification.
Experimental Protocol:
-
Column: A polysaccharide-based chiral column, such as a Chiralpak® AD-H (250 x 4.6 mm, 5 µm), is often effective for the separation of chiral amines.
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA) in a ratio of 90:10 (v/v) with 0.1% diethylamine (DEA) is a good starting point. The DEA is crucial for obtaining sharp, symmetrical peaks for basic analytes like amines.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.
Causality: The choice of a polysaccharide-based CSP is based on its proven broad applicability for resolving a wide range of chiral compounds through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. The mobile phase composition is optimized to achieve a balance between retention and resolution.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Principle: NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. ¹H NMR gives information about the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For ¹H NMR, a spectral width of 0-12 ppm is typically sufficient. For ¹³C NMR, a spectral width of 0-200 ppm is used.
-
Data Analysis: The obtained chemical shifts, coupling constants, and integration values are compared against the known spectrum of the reference standard or theoretical predictions to confirm the structure.
Causality: The choice of solvent is determined by the solubility of the analyte. The magnetic field strength of the spectrometer influences the resolution of the spectra, with higher fields providing better separation of signals.
Mass Spectrometry (MS) for Molecular Weight Verification
Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Experimental Protocol:
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amines.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺. For this compound, this would be at an m/z of approximately 212.0 and 214.0 due to the isotopic pattern of bromine.
Causality: ESI is chosen to minimize fragmentation and maximize the abundance of the molecular ion, which is crucial for molecular weight determination.
Elemental Impurities Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle: The control of elemental impurities in pharmaceutical ingredients is mandated by the ICH Q3D guideline.[6][7][8][9] ICP-MS is a highly sensitive technique capable of detecting and quantifying trace levels of elemental impurities.
Experimental Protocol:
-
Sample Preparation: A specific amount of the sample is accurately weighed and typically digested using a microwave-assisted acid digestion procedure to bring the elemental impurities into solution.
-
Instrumentation: An ICP-MS system calibrated with certified reference standards for the target elements.
-
Analysis: The sample solution is introduced into the plasma, where it is atomized and ionized. The ions are then separated by the mass spectrometer based on their mass-to-charge ratio.
-
Quantification: The concentration of each elemental impurity is determined by comparing the signal intensity in the sample to that of the calibration standards. The results are then compared against the permissible daily exposure (PDE) limits defined in ICH Q3D.
Causality: Microwave-assisted acid digestion is employed to ensure the complete dissolution of the sample and the quantitative recovery of all elemental impurities. ICP-MS is the preferred technique due to its high sensitivity and ability to measure multiple elements simultaneously.
Visualizing the Analytical Workflow and Molecular Structures
To provide a clearer understanding of the analytical process and the molecules being compared, the following diagrams have been generated using Graphviz.
Caption: Analytical workflow for the quality control of this compound.
Caption: Molecular structures of the compared chiral amines.
Conclusion: A Commitment to Scientific Integrity
The comprehensive analysis of a chiral intermediate like this compound, as documented in its Certificate of Analysis, is a cornerstone of quality assurance in the pharmaceutical industry. Each analytical test is a critical piece of a larger puzzle, providing a holistic view of the compound's identity, purity, and suitability for its intended use. By understanding the principles and experimental details behind these tests, and by comparing the performance of this key intermediate with other relevant chiral building blocks, researchers and drug development professionals can make informed decisions, ensuring the integrity and success of their synthetic endeavors. This commitment to rigorous analytical science is, ultimately, a commitment to the safety and efficacy of the medicines that reach patients.
References
- United States Pharmacopeia.
- International Council for Harmonisation. ICH Harmonised Guideline Q3D(R2) on Elemental Impurities. [Link]
- International Council for Harmonisation. ICH Harmonised Guideline Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- MySkinRecipes. This compound. [Link]
- MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
- West Pharmaceutical Services.
- Contract Laboratory. Elemental Impurities Testing in Pharmaceuticals (ICH Q3D Guidelines). [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine
As a key building block in medicinal chemistry and drug development, (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine is handled by researchers dedicated to innovation. However, its journey from synthesis to application generates waste that requires meticulous management. Proper disposal is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this halogenated amine, grounded in established safety protocols and regulatory standards.
Hazard Identification and Essential Safety Data
Understanding the inherent risks of a chemical is the first step toward managing its waste. While toxicological properties may not be fully investigated for every novel compound, the structure of this compound—a brominated aromatic amine—provides clear indicators for prudent handling and disposal. It is classified as a halogenated organic compound, a category with specific disposal requirements.[1][2][3]
Based on data from structurally similar compounds, the following hazards should be anticipated:
| Hazard Class | GHS Category | Potential Effects | Source(s) |
| Acute Toxicity (Oral, Inhalation) | Category 4 | Harmful if swallowed or inhaled. | [4][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [6][7][8] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation. | [6][7][8] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. | [6][7] |
Primary Disposal Concern: The presence of bromine is a critical factor. During thermal decomposition or improper incineration, halogenated compounds can release toxic and corrosive gases such as hydrogen bromide (HBr).[9][10] This necessitates a disposal pathway specifically designed to neutralize these acidic byproducts.
Pre-Disposal Protocol: Segregation and Compatibility
The single most important step in hazardous waste management occurs long before disposal: proper segregation at the point of generation.
Core Directive: Isolate Halogenated Waste
Waste containing this compound must be collected in a dedicated container labeled "Halogenated Organic Waste." [2][3]
-
Causality: Non-halogenated solvent waste is often recycled as fuel. Introducing halogenated compounds into this stream can damage recycling equipment and produce harmful emissions. Therefore, waste streams are managed differently for both safety and economic reasons, with halogenated waste incurring higher disposal costs due to the need for specialized treatment.[3]
-
Incompatible Materials: Never mix this waste with the following:
-
Strong Oxidizing Agents: Can lead to violent reactions.[6]
-
Strong Bases: May cause adverse reactions.[6]
-
Acids: As an amine, it can react with acids. While neutralization may be a treatment step under controlled conditions, uncontrolled mixing in a waste container is hazardous.
-
Aqueous Waste: Unless specifically required for a neutralization step, keep organic waste separate from aqueous waste streams.
-
Standard Operating Procedure (SOP) for Waste Collection
Follow this procedure for accumulating waste this compound and materials contaminated with it (e.g., gloves, weighing paper, absorbent pads).
-
Container Selection: Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, vapor-tight screw cap. The container must be compatible with the chemical.[1]
-
Labeling: Immediately label the container. The label must include:
-
The words "Hazardous Waste." [1]
-
The full chemical name: "this compound."
-
A list of any other chemicals mixed in the container.
-
An indication of the hazards (e.g., "Irritant," "Toxic").
-
-
Waste Accumulation:
-
Collect all materials, including residual amounts in original containers and contaminated labware, in the designated waste container.
-
Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile) and safety goggles, when handling the waste.[8]
-
Keep the container closed at all times, except when adding waste.[11]
-
-
Storage:
Accidental Spill Response
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary. Restrict access to the spill zone.[12]
-
Ventilate: Increase ventilation in the area by opening fume hood sashes.[12]
-
Assemble PPE: Before attempting cleanup, don appropriate PPE:
-
Contain and Clean:
-
Package for Disposal: Place all contaminated absorbent materials, soil, and PPE into a suitable container. Label it as hazardous waste, clearly identifying the spilled chemical and the absorbent used.[1][12]
-
Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by water.[13]
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Final Disposal Pathway: From Lab to Destruction
The ultimate disposal of this compound is a regulated process managed by professionals. The following diagram outlines the decision workflow.
Figure 1: Decision workflow for the safe disposal of this compound waste.
The most common and effective disposal method for halogenated organic waste is high-temperature incineration .[14] This process must be conducted in specialized facilities equipped with scrubbers and afterburners. The scrubbers are essential for neutralizing the hydrobromic acid (HBr) that is formed, preventing its release into the atmosphere.[10]
Your responsibility as a researcher is to ensure the waste is correctly identified, segregated, and stored before handing it off to your institution's EHS department, who will then coordinate with a licensed hazardous waste contractor for final disposal.
References
- U.S. Environmental Protection Agency. Other Disposal Guidance.
- Student. Hazardous Waste Management Manual.
- U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Yale Environmental Health & Safety. Management of Hazardous Waste Procedure.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Alabama A&M University. Hazardous Waste Manual.
- University of Wyoming. Chemical Process SOP Example.
- PubChem. 5-bromo-2,3-dihydro-1H-indene.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
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Navigating the Safe Handling of (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine: A Guide for Laboratory Professionals
As a novel bicyclic primary aromatic amine, (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine presents unique handling challenges that necessitate a robust safety protocol. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to manage this compound safely and effectively, ensuring both personal safety and experimental integrity. The following procedures are grounded in the established principles of handling aromatic amines and halogenated hydrocarbons, adapted to the specific structural attributes of this molecule.
Understanding the Hazard Landscape
Assumed Primary Hazards:
-
Skin and Eye Irritation: Direct contact is likely to cause irritation.[5][6]
-
Dermal Absorption: Aromatic amines are often lipid-soluble and can be absorbed through the skin, leading to systemic toxicity.[2]
-
Inhalation Toxicity: If aerosolized or if the compound is volatile, inhalation may cause respiratory tract irritation.[5]
-
Unknown Long-Term Effects: As with many research chemicals, the chronic toxicological properties have not been fully investigated.[5]
| Hazard Category | Potential Risks | Recommended Actions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[6] | Avoid ingestion, skin contact, and inhalation of dust/vapors. |
| Skin Corrosion/Irritation | Causes skin irritation.[6] | Wear appropriate gloves and a lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[6] | Wear chemical safety goggles or a face shield. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[6] | Handle in a well-ventilated area or a chemical fume hood. |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the identified risks. The selection of each component is critical and based on the potential routes of exposure.
1. Hand Protection:
-
Rationale: To prevent dermal absorption, which is a primary risk with aromatic amines.[2]
-
Recommended: Nitrile gloves are a suitable initial choice for incidental contact as they offer good resistance to a range of chemicals.[7] For prolonged handling or in case of a spill, heavier-duty gloves such as Silver Shield or neoprene should be used.[8]
-
Best Practice: Double-gloving is recommended. This involves wearing a lighter pair of nitrile gloves underneath a heavier, more resistant pair. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.
2. Eye and Face Protection:
-
Rationale: To protect against splashes of solutions containing the compound or accidental projection of the solid material.
-
Recommended: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[9] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or when the material is under pressure.[10]
3. Body Protection:
-
Rationale: To protect the skin on the arms and body from accidental contact.
-
Recommended: A knee-length laboratory coat, preferably with elastic cuffs, should be worn at all times.[7] For procedures with a higher risk of contamination, chemically resistant coveralls, such as Tychem, may be necessary.[8]
4. Respiratory Protection:
-
Rationale: To prevent the inhalation of the compound, especially if it is a fine powder or if there is a potential for aerosolization.
-
Recommended: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[11] If a fume hood is not available, or in the case of a large spill, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]
Operational and Disposal Plans
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for the handling of this compound to contain any potential contamination.
-
Donning PPE: Follow the correct sequence for donning PPE to ensure complete protection.
Caption: PPE Donning Sequence
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the chemical fume hood.
-
Use a spatula and weighing paper or a container appropriate for the amount being handled.
-
Close the primary container immediately after dispensing the required amount.
-
-
In Solution: When working with the compound in solution, be mindful of the solvent's hazards in addition to the amine's.
-
Post-Handling: After handling, decontaminate the work area. Wipe down surfaces with an appropriate solvent and then a cleaning solution.
-
Doffing PPE: Remove PPE in the reverse order of donning to prevent cross-contamination.
Caption: PPE Doffing Sequence
Waste Disposal
-
Solid Waste: All solid waste contaminated with this compound, including weighing paper, gloves, and disposable lab coats, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container for halogenated organic waste. Do not mix with other waste streams unless compatibility has been confirmed.[12]
-
Decontamination: For spills, use an inert absorbent material. The contaminated absorbent should then be treated as solid hazardous waste.[12] Neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate can be considered for large quantities of waste, but this should be done by trained personnel.[4]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their scientific endeavors.
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- ACS Figshare. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines.
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
- Organic Chemistry at CU Boulder. (n.d.). Protective Gear.
- PubChem. (n.d.). This compound hydrochloride.
- Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- National Research Council. (1994). LCSS: BROMINE.
- Fisher Scientific. (2023). SAFETY DATA SHEET.
- Chemistry LibreTexts. (2021). Proper Protective Equipment.
- ChemShuttle. (n.d.). (R)-5-bromo-2,3-dihydro-1H-inden-2-amine hydrochloride.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- BLDpharm. (n.d.). 1228561-27-0|this compound.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
- PubChem. (n.d.). 5-bromo-2,3-dihydro-1H-indene.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
